but-2-ynedinitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1071-98-3 |
|---|---|
Molecular Formula |
C4N2 |
Molecular Weight |
76.06 g/mol |
IUPAC Name |
but-2-ynedinitrile |
InChI |
InChI=1S/C4N2/c5-3-1-2-4-6 |
InChI Key |
ZEHZNAXXOOYTJM-UHFFFAOYSA-N |
SMILES |
C(#CC#N)C#N |
Canonical SMILES |
C(#CC#N)C#N |
melting_point |
20.5 °C |
Other CAS No. |
1071-98-3 |
Synonyms |
but-2-ynedinitrile |
Origin of Product |
United States |
Foundational & Exploratory
But-2-ynedinitrile: A Technical Guide to its Chemical and Physical Properties
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
But-2-ynedinitrile, also known as dicyanoacetylene or carbon subnitride, is a highly reactive linear molecule with the formula C₄N₂. Its unique electronic structure, characterized by a carbon-carbon triple bond flanked by two electron-withdrawing nitrile groups, makes it a potent reagent in organic synthesis and a subject of interest in astrochemistry and materials science. This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity. Due to its nature as a small, highly reactive organic molecule, there is no known direct interaction with biological signaling pathways, and as such, this guide will focus on its chemical applications.
Chemical and Physical Properties
This compound is a colorless, volatile, and explosive liquid at room temperature.[1] Its high endothermic heat of formation indicates its instability and potential to decompose energetically.[2] The key physical and chemical properties are summarized in the tables below.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Colorless volatile liquid | [2] |
| Odor | Strong | [2] |
| Molecular Formula | C₄N₂ | [2] |
| Molar Mass | 76.06 g/mol | [2] |
| Density | 0.907 g/cm³ | [2] |
| Melting Point | 20.5 °C (293.6 K) | [2] |
| Boiling Point | 76.5 °C (349.6 K) | [2] |
| Solubility | Soluble in organic solvents | [2] |
Table 2: Chemical and Spectroscopic Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | Dicyanoacetylene, Carbon subnitride, Acetylenedicarbonitrile | [2] |
| CAS Number | 1071-98-3 | [2] |
| SMILES | N#CC#CC#N | [2] |
| InChI Key | ZEHZNAXXOOYTJM-UHFFFAOYSA-N | [2] |
Table 3: Thermodynamic and Safety Data
| Property | Value | Reference(s) |
| Std. Enthalpy of Formation (ΔfH⦵₂₉₈) | +500.4 kJ/mol | [2] |
| Main Hazards | Very flammable, Explosive | [2] |
| Combustion Flame Temperature (in O₂) | 5,260 K (4,990 °C) | [2] |
Table 4: Spectroscopic Data
| Spectroscopy | Observation | Reference(s) |
| Infrared (IR) | Solid-phase has been detected in the atmosphere of Titan.[2] Features characteristic sharp absorptions for C≡N and C≡C bonds.[3] | [2][3] |
| 13C NMR | The spectrum is simple due to the molecule's high symmetry.[3] | [3] |
| Microwave | No rotational microwave spectrum due to its symmetry, making detection in the interstellar medium difficult.[2] | [2] |
| Mass Spectrometry | Data is available from the NIST Chemistry WebBook. |
Experimental Protocols
Synthesis of this compound via Dehydration of Acetylene Dicarboxamide
This protocol is adapted from a procedure described in the literature for the synthesis of dicyanoacetylene.[4]
Materials:
-
Acetylene dicarboxamide
-
Phosphorus pentoxide (P₂O₅)
-
Anhydrous sulfolane
-
Mortar and pestle
-
Schlenk flask with a solids addition funnel
-
Secondary (detachable) vacuum trap
-
Heating mantle
-
Stir plate and stir bar
Procedure:
-
Add 125 mL of anhydrous sulfolane to a Schlenk flask equipped with a solids addition funnel, a stir bar, and attached to a secondary vacuum trap.
-
In a mortar and pestle, thoroughly grind 1.960 g (17.49 mmol) of acetylene dicarboxamide with 15.456 g (54.06 mmol) of P₂O₅ until a homogeneous mixture is obtained.
-
Transfer the solid mixture to the solids addition funnel.
-
Evacuate the apparatus and cool the vacuum trap to -196 °C using liquid nitrogen.
-
Heat the sulfolane to 110 °C with vigorous stirring.
-
Slowly add the solid mixture from the addition funnel to the heated sulfolane. The reaction mixture will change color from colorless to yellow and then to red.
-
The product, this compound, will be collected in the cold vacuum trap.
References
but-2-ynedinitrile CAS number and identifiers
An In-depth Technical Guide to But-2-ynedinitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (dicyanoacetylene), a highly reactive and energetic compound. It covers its fundamental properties, synthesis, and key applications in organic chemistry, with a focus on data and methodologies relevant to research and development.
Chemical Identifiers and Properties
This compound, also known by its IUPAC name, is a symmetrical and linear molecule with the chemical formula C₄N₂.[1][2] Its structure consists of a central carbon-carbon triple bond flanked by two nitrile groups (N≡C−C≡C−C≡N).[1][2][3] This arrangement of alternating triple and single bonds makes it a highly reactive and versatile reagent in organic synthesis.
Table 1: Identifiers for this compound
| Identifier Type | Value |
| CAS Number | 1071-98-3[1][2][4][5][6][7] |
| IUPAC Name | This compound[1][4][7] |
| Other Names | Dicyanoacetylene, Acetylenedicarbonitrile, Carbon subnitride, 1,2-Dicyanoethyne[2][4][5][6][7] |
| Molecular Formula | C₄N₂[1][2][4][5][6][7] |
| InChI Key | ZEHZNAXXOOYTJM-UHFFFAOYSA-N[1][2][4][5][6][7] |
| Canonical SMILES | C(#CC#N)C#N[1][4][7] |
| PubChem CID | 14068[2][4] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molar Mass | 76.06 g/mol [1][2] |
| Appearance | Colorless volatile liquid[2] |
| Melting Point | 20.5 °C[1][2][8][9] |
| Boiling Point | 76.5 °C[2][8][9] |
| Density | 0.907 g/cm³[2] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | +500.4 kJ/mol[1][2] |
| Solubility | Soluble in organic solvents[2] |
Due to its high positive enthalpy of formation, this compound is an endothermic compound that can decompose explosively to carbon powder and nitrogen gas.[1][2][4] It is also known for burning in oxygen with one of the hottest known flames for a chemical reaction, reaching a temperature of 5,260 K (4,990 °C).[1][2][4]
Synthesis and Experimental Protocols
The synthesis of this compound is challenging due to its high reactivity and potential instability. Several methods have been reported, with varying yields and safety considerations.
One common laboratory-scale synthesis involves the dehydration of acetylenedicarboxamide.
Experimental Protocol: Synthesis via Dehydration
A reported method for the synthesis of this compound involves the dehydration of acetylenedicarboxamide with a dehydrating agent like phosphorus pentoxide.
-
Reactants : Acetylenedicarboxamide and phosphorus pentoxide.
-
Procedure : The reactants are carefully heated under vacuum.
-
Product Isolation : The resulting this compound is collected by vacuum sublimation or atmospheric distillation.[8]
-
Yield : This method has been reported to have a maximum yield of around 40%.
Another industrial-scale method involves the reaction of nitrogen gas with graphite at very high temperatures.
Experimental Workflow: Synthesis of this compound
Caption: General experimental workflow for the synthesis of this compound.
Chemical Reactivity and Applications
The electron-withdrawing nature of the two nitrile groups makes the central alkyne in this compound highly electron-deficient.[1] This electronic property makes it an exceptionally powerful dienophile in Diels-Alder reactions, capable of reacting with even poorly reactive dienes.[1]
Diels-Alder Cycloaddition Reactions
This compound is a key reagent for constructing complex polycyclic and nitrogen-containing molecules.[1] Its high reactivity allows it to participate in cycloaddition reactions with a wide range of dienes, including aromatic compounds that are typically unreactive as dienes.[1]
Reaction Pathway: Diels-Alder Reaction with a Diene
Caption: Generalized pathway of a Diels-Alder reaction involving this compound.
While its high reactivity and toxicity may limit its direct use in final drug products, this compound serves as a valuable building block in the synthesis of complex organic molecules that may have pharmaceutical applications. Its ability to form new carbon-carbon bonds and introduce nitrogen atoms makes it a useful tool for medicinal chemists in the early stages of drug discovery and development.
Safety and Handling
This compound is a hazardous material that requires careful handling by trained professionals in a controlled laboratory setting.
-
Explosive Potential : The pure compound and concentrated solutions are potentially explosive and can detonate, especially with heat or shock.[4]
-
Flammability : It is a flammable liquid that can ignite in the air at 130°C.[4]
-
Toxicity : It is considered toxic, and due to its volatility, it poses an inhalation hazard. Upon decomposition, it can emit toxic fumes of cyanide and nitrogen oxides.[4]
-
Storage : It should be stored at very low temperatures (e.g., on dry ice) away from light and oxygen to prevent polymerization into a dark solid. Diluted solutions are significantly more stable.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
- 1. This compound | 1071-98-3 | Benchchem [benchchem.com]
- 2. Dicyanoacetylene - Wikipedia [en.wikipedia.org]
- 3. Dicyanoacetylene (1071-98-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. Page loading... [guidechem.com]
- 5. 2-Butynedinitrile [webbook.nist.gov]
- 6. 2-Butynedinitrile [webbook.nist.gov]
- 7. Acetylenedicarbonitrile | C4N2 | CID 14068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 1071-98-3 [amp.chemicalbook.com]
- 9. Dicyanoacetylene|lookchem [lookchem.com]
but-2-ynedinitrile IUPAC name and synonyms
An In-depth Technical Guide to But-2-ynedinitrile
Nomenclature and Identification
This compound is a highly reactive chemical compound composed of carbon and nitrogen.[1] Its linear molecular structure, N≡C−C≡C−C≡N, features a sequence of alternating triple and single covalent bonds.[1][2] This structure can be conceptualized as an acetylene molecule where cyanide groups have replaced both hydrogen atoms.[1][3]
IUPAC Name: this compound[1][4]
Synonyms:
-
Butynedinitrile
Physicochemical Properties
This compound is a colorless, volatile liquid at room temperature with a strong odor.[1] Its high positive standard enthalpy of formation indicates it is an endothermic compound, capable of releasing significant energy upon decomposition.[1][3] This property contributes to its explosive nature.[1] A summary of its key quantitative properties is presented below.
| Property | Value |
| Chemical Formula | C₄N₂ |
| Molar Mass | 76.06 g·mol⁻¹ |
| CAS Number | 1071-98-3 |
| Appearance | Colorless volatile liquid |
| Density | 0.907 g/cm³ |
| Melting Point | 20.5 °C (68.9 °F; 293.6 K) |
| Boiling Point | 76.5 °C (169.7 °F; 349.6 K) |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | +500.4 kJ/mol |
Synthesis Protocols
The synthesis of this compound is challenging and typically reserved for laboratory settings with specialized equipment due to the hazardous nature of the compound and its precursors.
Experimental Protocol 1: Synthesis from Graphite
This industrial method involves the reaction of nitrogen gas with graphite at extremely high temperatures.
-
Objective: To synthesize this compound via direct combination of elements.
-
Materials: High-purity graphite, dry nitrogen gas.
-
Apparatus: High-temperature furnace or graphite-resistance furnace capable of reaching 3000 K, gas flow controllers.
-
Methodology:
-
A sample of graphite is placed within the furnace.
-
Dry nitrogen gas is passed over the graphite sample.
-
The furnace temperature is elevated to between 2,673 and 3,000 K (2,400 and 2,727 °C).[1]
-
The effluent gas containing this compound is passed through a cold trap (e.g., liquid nitrogen) to collect the product.
-
Purification is typically achieved through vacuum sublimation.[7]
-
Caption: High-temperature synthesis of this compound from nitrogen and graphite.
Experimental Protocol 2: Dehydration of Acetylene Dicarboxyamide
This laboratory-scale synthesis involves the dehydration of an amide precursor.
-
Objective: To synthesize this compound via chemical dehydration.
-
Materials: Acetylene dicarboxyamide, phosphorus pentoxide (P₂O₅).
-
Apparatus: Round-bottom flask, heating mantle, condenser, collection flask, vacuum source.
-
Methodology:
-
Acetylene dicarboxyamide is mixed with a powerful dehydrating agent, such as phosphorus pentoxide (P₂O₅), in a reaction flask.[3]
-
The mixture is gently heated under vacuum.
-
The resulting this compound vaporizes under these conditions.
-
The vapor is passed through a condenser and collected in a cooled flask.
-
This method has a reported maximum yield of 40%.
-
Chemical Reactivity and Applications
The core of this compound's utility in organic synthesis lies in its electronic structure. The two terminal cyanide groups are strongly electron-withdrawing, which makes the central alkyne bond highly electron-deficient.[3] This characteristic renders it a potent electrophile and an exceptionally reactive dienophile for cycloaddition reactions.[1][3]
Diels-Alder Reactions
This compound is a powerful dienophile, readily participating in [4+2] cycloaddition reactions with a wide range of dienes.[1] Its high reactivity allows it to react even with typically unreactive partners, including aromatic compounds. For instance, it adds to 1,2,4,5-tetramethylbenzene (durene) to form a substituted bicyclooctatriene, a reaction achievable by only the most potent dienophiles.[1] This makes it an invaluable reagent for synthesizing complex, polycyclic, and nitrogen-containing molecules.[3]
Caption: Generalized workflow for the Diels-Alder reaction using this compound.
Other Applications
-
Astrochemistry: Solid-phase this compound has been identified in the atmosphere of Titan, Saturn's largest moon, via infrared spectroscopy, highlighting its formation and stability in unique chemical environments.[3]
-
High-Energy Materials: When burned in pure oxygen, this compound produces a bright blue-white flame with a temperature of 5,260 K (4,990 °C), one of the hottest known flames from a chemical reaction.[1][3] This extreme energy release makes it a subject of interest in the study of high-energy materials.
-
Materials and Coordination Chemistry: The high reactivity of this compound extends to polymerization, often occurring at room temperature to form a dark solid.[1] This property is explored in the development of novel polymers and coordination compounds.[3]
Safety and Handling
This compound is an extremely hazardous substance that requires specialized handling procedures.
-
Explosion Hazard: Due to its high endothermic heat of formation, the pure compound and its concentrated solutions are explosive and can decompose violently into carbon powder and nitrogen gas.[1]
-
Flammability: The compound is extremely flammable.
-
Toxicity: It is considered highly toxic, and its high vapor pressure at room temperature presents a significant inhalation hazard.
-
Storage: To prevent polymerization and potential decomposition, this compound must be stored at very low temperatures, such as in dry ice (-78 °C) or liquid nitrogen, and kept away from light and oxygen. Diluted solutions are significantly more stable for handling and storage.
References
- 1. Dicyanoacetylene - Wikipedia [en.wikipedia.org]
- 2. About: Dicyanoacetylene [dbpedia.org]
- 3. This compound | 1071-98-3 | Benchchem [benchchem.com]
- 4. Acetylenedicarbonitrile | C4N2 | CID 14068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Butynedinitrile [webbook.nist.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | 1071-98-3 [amp.chemicalbook.com]
An In-depth Technical Guide on the Thermochemistry and Endothermic Nature of But-2-ynedinitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
But-2-ynedinitrile, also known as dicyanoacetylene or carbon subnitride, is a remarkable chemical compound with the formula C₄N₂. Its linear structure, featuring a conjugated system of triple and single bonds (N≡C−C≡C−C≡N), results in unique and extreme thermochemical properties. This guide provides a comprehensive overview of the endothermic nature of this compound, detailing its thermochemical data, experimental protocols for its synthesis and analysis, and its reactivity. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development who may encounter or wish to utilize this highly energetic molecule.
Introduction
This compound is a colorless, volatile, and highly endothermic liquid at room temperature. Its molecular structure can be conceptualized as an acetylene molecule where both hydrogen atoms have been substituted by strongly electron-withdrawing cyanide groups.[1] This electronic configuration is central to its high reactivity and significant positive enthalpy of formation. The compound is of interest for its potential as a high-energy material, a reagent in organic synthesis, and its presence in extraterrestrial environments such as the atmosphere of Titan.[2][3] Its extreme endothermicity is highlighted by the fact that its combustion in oxygen produces one of the hottest known chemical flames, reaching temperatures around 5,260 K (4,990 °C).[3] Due to its high energy content, this compound is also explosive, decomposing into carbon powder and nitrogen gas.[3]
Thermochemical Data
The endothermic nature of this compound is quantitatively defined by its thermochemical properties. The following table summarizes key data obtained from the NIST Chemistry WebBook and other sources.
| Property | Value | Units | Reference(s) |
| Standard Enthalpy of Formation (ΔfH°₂₉₈) | +500.4 | kJ/mol | [3] |
| Molar Mass | 76.058 | g/mol | [3] |
| Melting Point | 20.5 | °C | [3] |
| Boiling Point | 76.5 | °C | [3] |
| Heat Capacity (C) | 77.6017 | J/(mol·K) | [3] |
| Standard liquid enthalpy of combustion (ΔcH°liquid) | -2269.4 ± 2.5 | kJ/mol | [4] |
Understanding the Endothermic Nature: A Computational Perspective
The highly endothermic nature of this compound can be attributed to its electronic structure, characterized by a chain of alternating triple and single bonds. Computational studies provide insight into the molecular orbitals and bond energies that contribute to its instability relative to its constituent elements.
The presence of multiple π-bonds in close proximity leads to significant electron-electron repulsion and strain within the molecule. The strong electron-withdrawing nature of the terminal cyanide groups further influences the electron density distribution across the carbon backbone. Theoretical studies on the formation of this compound from the reaction of the cyano radical (CN) with cyanoacetylene (HC₃N) have shown that while the reaction is exothermic, the product itself possesses a high positive enthalpy of formation.[5]
Further computational analysis of the molecular orbitals would reveal the specific electronic transitions and energy levels that contribute to the molecule's overall high energy state.
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound are detailed below.
This method involves the dehydration of acetylene dicarboxyamide using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅).
Procedure:
-
In a Schlenk flask equipped with a solids addition funnel and a vacuum trap cooled to -196 °C, add 125 mL of anhydrous sulfolane.
-
In a mortar, thoroughly grind 1.960 g (17.49 mmol) of acetylene dicarboxyamide with 15.456 g (54.06 mmol) of phosphorus pentoxide until a homogeneous mixture is obtained.[1]
-
Transfer the solid mixture to the addition funnel.
-
Evacuate the apparatus and heat the sulfolane to 110 °C with vigorous stirring.
-
Slowly add the solid mixture to the heated sulfolane. The reaction mixture will change color from colorless to yellow and then to red.
-
The this compound product will be collected in the cold trap. This method has a reported maximum yield of 40%.
Experimental Workflow for Dehydration Synthesis
References
Spectroscopic Characterization of But-2-ynedinitrile: A Technical Guide
Introduction
But-2-ynedinitrile (C₄N₂), also known as dicyanoacetylene or carbon subnitride, is a linear molecule with the structure N≡C−C≡C−C≡N.[1][2] Its unique electronic properties, stemming from the two strongly electron-withdrawing cyano groups, make it a highly reactive and valuable reagent in organic synthesis, particularly as a potent dienophile in Diels-Alder reactions.[1] Furthermore, its detection in the atmosphere of Titan has garnered significant interest in the field of astrochemistry.[1][2] A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and the study of its reactivity.
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the analytical characterization of this compound.
Spectroscopic Data
The spectroscopic data for this compound is summarized below. Due to the molecule's symmetry and lack of protons, certain spectroscopic methods yield specific and predictable results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
This compound has no hydrogen atoms in its molecular structure. Consequently, its ¹H NMR spectrum is expected to show no signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound is predicted to show two distinct signals corresponding to the two types of carbon atoms present in its symmetric structure. Nitrile carbons typically absorb in the 115 to 130 δ range, while sp-hybridized alkyne carbons are found further upfield.[3]
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Alkyne (C≡C) | ~70 – 90[1] |
| Nitrile (C≡N) | ~115 – 130[3][4] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorptions corresponding to the stretching vibrations of its triple bonds. The nitrile (C≡N) stretching band is particularly intense and diagnostic.[5] Solid-phase IR spectroscopy has been instrumental in its detection in extraterrestrial environments.[1][2]
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν₁ | 2333[6] | Asymmetric C≡N Stretch |
| ν₂ | 2267[6] | Symmetric C≡N Stretch |
| ν₃ | 640[6] | C-C Stretch |
| - | 478[1] | Strong absorption band measured in Titan's spectrum |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak is the most significant feature in the electron ionization (EI) mass spectrum.
| m/z | Identity | Notes |
| 76 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of C₄N₂ (76.06 g/mol ).[1] |
| 50 | [C₃N]⁺ | Fragment from the loss of a CN group. |
| 24 | [C₂]⁺ | Fragment from cleavage of the molecule. |
Experimental Protocols
The following sections detail generalized protocols for obtaining the spectroscopic data for this compound. These protocols are based on standard laboratory techniques and should be adapted based on the specific instrumentation available.
NMR Spectroscopy Protocol (¹³C)
-
Sample Preparation : Accurately weigh approximately 20–50 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ for nonpolar compounds) in a clean vial.[7] this compound is a volatile liquid at room temperature, so handling should be performed in a well-ventilated fume hood.[2]
-
Transfer to NMR Tube : Using a clean pipette, transfer the solution to a 5 mm NMR tube, ensuring the liquid level is between 4.0 and 5.0 cm.[7] Cap the tube securely.
-
Instrument Setup : Insert the sample into the NMR spectrometer.
-
Data Acquisition :
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and resolution.
-
Tune the probe for ¹³C observation.
-
Set acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width appropriate for the expected chemical shift range, and an adequate relaxation delay.
-
Acquire the ¹³C NMR spectrum.
-
-
Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum using the solvent signal or an internal standard.
IR Spectroscopy Protocol (Liquid Film)
-
Sample Preparation : As this compound is a liquid at room temperature, a simple liquid film method can be used.[2] Place one or two drops of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Plate Assembly : Gently press the plates together to form a thin, uniform film of the liquid. Ensure there are no air bubbles.
-
Instrument Setup : Place the salt plate assembly in the sample holder of the FTIR spectrometer.
-
Data Acquisition :
-
Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis : Identify the characteristic absorption bands and compare them to known values for nitrile and alkyne functional groups.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 micrograms per mL.[8]
-
Sample Introduction : Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).
-
Ionization : The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation of the molecule.
-
Mass Analysis : The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.
-
Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
-
Data Analysis : Analyze the spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound such as this compound.
References
- 1. This compound | 1071-98-3 | Benchchem [benchchem.com]
- 2. Dicyanoacetylene - Wikipedia [en.wikipedia.org]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Vibrational infrared and Raman spectra of dicyanoacetylene - Lookchem [lookchem.com]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Quantum Chemical Blueprint of But-2-ynedinitrile: A Technical Guide for Researchers
An in-depth exploration into the molecular structure, vibrational and electronic properties, and reactivity of but-2-ynedinitrile (C₄N₂) through the lens of quantum chemical calculations. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this highly reactive molecule.
This compound, also known as dicyanoacetylene, is a linear molecule with the formula C₄N₂. Its structure, characterized by a conjugated system of triple and single bonds (N≡C−C≡C−C≡N), imparts unique electronic properties and high reactivity, making it a subject of significant interest in various fields, including organic synthesis and astrochemistry.[1][2] Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be invaluable tools for elucidating the molecular characteristics that are often challenging to probe experimentally.[1]
Molecular Geometry
Theoretical calculations consistently predict a linear geometry for this compound, belonging to the D∞h point group. The molecule consists of sp-hybridized carbon atoms forming a chain with terminal nitrile groups.[3] The alternating single and triple bonds define its acetylenic character.[3]
Quantum chemical calculations at the B3LYP/6-31G* level of theory provide the following optimized bond lengths:
| Bond | Calculated Bond Length (Å) |
| C≡N | 1.154 |
| C−C | 1.378 |
| C≡C | 1.195 |
Table 1: Optimized bond lengths of this compound calculated using DFT (B3LYP/6-31G).*
Vibrational Properties
The vibrational modes of this compound have been investigated through both experimental infrared (IR) and Raman spectroscopy and computational methods.[1] Due to its centrosymmetric linear structure, the molecule exhibits characteristic IR and Raman active vibrational modes. The principle of mutual exclusion applies, meaning that vibrational modes that are IR active are Raman inactive, and vice versa.
A comparison of experimental and calculated vibrational frequencies provides a detailed understanding of the molecule's dynamics.
| Symmetry | Calculated Frequency (cm⁻¹) (B3LYP/6-31G*) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Assignment |
| Σg⁺ | 2345 | - | 2333 | ν₁ (C≡N symmetric stretch) |
| Σg⁺ | 2278 | - | 2267 | ν₂ (C≡C symmetric stretch) |
| Σg⁺ | 645 | - | 640 | ν₃ (C−C symmetric stretch) |
| Σu⁺ | 2198 | 2198 | - | ν₄ (C≡N asymmetric stretch) |
| Σu⁺ | 1285 | 1285 | - | ν₅ (C≡C asymmetric stretch) |
| Πg | 505 | - | 505 | ν₆ (C−C≡N bend) |
| Πg | 235 | - | 235 | ν₇ (C≡C−C bend) |
| Πu | 475 | 475 | - | ν₈ (C−C≡N bend) |
| Πu | 108 | 108 | - | ν₉ (C≡C−C bend) |
Table 2: Calculated and experimental vibrational frequencies of this compound.
Electronic Properties
The electronic transitions of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide insights into the molecule's absorption spectrum and its behavior upon electronic excitation. The strong electron-withdrawing nature of the cyanide groups significantly influences the electronic structure.[2]
TD-DFT calculations (B3LYP/6-31G*) predict the following low-lying electronic transitions:
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| HOMO → LUMO | 4.85 | 255.6 | 0.0000 |
| HOMO-1 → LUMO | 5.92 | 209.4 | 0.9850 |
| HOMO → LUMO+1 | 6.10 | 203.2 | 0.0000 |
Table 3: Calculated electronic transitions of this compound.
The HOMO to LUMO transition is predicted to be forbidden (oscillator strength of zero), which is consistent with the high symmetry of the molecule. The first strong absorption is predicted to be the HOMO-1 to LUMO transition.
Chemical Reactivity: The Diels-Alder Reaction
This compound is a potent dienophile in Diels-Alder reactions due to the electron-withdrawing nature of its cyanide groups.[2] This high reactivity allows it to participate in cycloaddition reactions even with unreactive dienes.[2]
A computational study of the Diels-Alder reaction between this compound and a generic diene, such as furan, can elucidate the reaction mechanism and energetics.
DFT calculations can be used to determine the activation energy and reaction energy of this process, providing quantitative insights into the reactivity of this compound as a dienophile.
Experimental Protocols
Synthesis of this compound
One common laboratory synthesis involves the dehydration of acetylene dicarboxamide with a dehydrating agent like phosphorus pentoxide.
Materials:
-
Acetylene dicarboxamide
-
Phosphorus pentoxide (P₂O₅)
-
Sand
-
Inert solvent (e.g., dry carbon tetrachloride)
-
Heating apparatus with temperature control
-
Distillation/sublimation apparatus
Procedure:
-
Thoroughly mix acetylene dicarboxamide with an excess of phosphorus pentoxide and sand in a flask. The sand helps to moderate the reaction.
-
Gently heat the mixture under vacuum.
-
The this compound product will sublime and can be collected on a cold finger or in a cooled receiving flask.
-
Purification can be achieved by subsequent sublimation or distillation under reduced pressure.
Caution: this compound is toxic and potentially explosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Spectroscopic Characterization
Infrared (IR) and Raman Spectroscopy:
-
Sample Preparation: For liquid-phase spectra, a small amount of this compound can be placed between two KBr or NaCl plates for IR analysis, or in a quartz cuvette for Raman analysis. For gas-phase spectra, the sample can be introduced into a gas cell.
-
Instrumentation: A standard FT-IR spectrometer for infrared analysis and a Raman spectrometer with an appropriate laser excitation source are used.
-
Data Acquisition: Spectra are typically recorded over the range of 4000-400 cm⁻¹.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A high-field NMR spectrometer is used.
-
Data Acquisition: A standard ¹³C NMR spectrum is acquired. Due to the symmetry of the molecule, two distinct signals are expected. The sp-hybridized carbons of the nitrile groups will appear at a different chemical shift than the sp-hybridized carbons of the central alkyne. Typical chemical shifts for nitrile carbons are in the range of 110-125 ppm, while alkyne carbons appear further upfield.
Logical Workflow for Quantum Chemical Calculations
The following diagram illustrates a typical workflow for the quantum chemical investigation of this compound.
References
An In-depth Technical Guide to the Electronic Configuration of But-2-ynedinitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
But-2-ynedinitrile, also known as dicyanoacetylene or carbon subnitride (C₄N₂), is a linear molecule with a unique electronic structure that imparts high reactivity and makes it a subject of significant interest in organic synthesis, materials science, and astrochemistry. This guide provides a comprehensive overview of the electronic configuration of this compound, supported by quantitative data from experimental and computational studies. Detailed experimental and computational protocols are described, and key concepts are visualized through diagrams to facilitate a deeper understanding of this energetic molecule.
Molecular Structure and Bonding
This compound possesses a linear structure belonging to the D∞h point group. The molecule consists of a chain of four carbon atoms and two nitrogen atoms, characterized by a conjugated system of alternating triple and single bonds: N≡C−C≡C−C≡N.[1] This arrangement can be conceptualized as an acetylene molecule where both hydrogen atoms have been substituted by strongly electron-withdrawing cyanide (nitrile) groups. This substitution is fundamental to the molecule's electronic character, leading to a significant depletion of electron density at the central carbon-carbon triple bond.
Molecular Geometry
The precise bond lengths of this compound have been determined experimentally using gas-phase electron diffraction and coherent Raman spectroscopy. These studies confirm the linear geometry of the molecule.
| Parameter | Bond Length (Å) | Experimental Method |
| r(N≡C) | 1.161 | Electron Diffraction, Coherent Raman Spectroscopy |
| r(C–C) | 1.367 | Electron Diffraction, Coherent Raman Spectroscopy |
| r(C≡C) | 1.198 | Electron Diffraction, Coherent Raman Spectroscopy |
| Table 1: Experimental bond lengths of this compound.[2] |
Electronic Configuration and Molecular Orbitals
The electronic configuration of this compound is key to understanding its reactivity. The presence of multiple π-bonds and the highly electronegative nitrogen atoms results in a unique set of molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular importance in dictating the molecule's behavior in chemical reactions.
Ionization Energies
Photoelectron spectroscopy (PES) has been employed to probe the electronic structure of this compound by measuring its ionization energies. The adiabatic ionization energy, which corresponds to the energy required to remove an electron from the molecule in its vibrational ground state to form the cation in its vibrational ground state, has been determined to be 11.80 ± 0.01 eV .[2]
Vertical ionization energies, which correspond to the removal of an electron without a change in the molecular geometry, provide insight into the energies of the molecular orbitals.
| Ionization Energy (eV) | Molecular Orbital Assignment |
| 11.84 | 2πu |
| 13.91 | 4σg |
| 14.00 | 3σu |
| 14.16 | 1πg |
| 15.00 | 1πu |
| 20.7 | 3σg |
| 23.0 | 2σu |
| Table 2: Vertical ionization energies of this compound determined by photoelectron spectroscopy.[2] |
The electron configuration of the ground state of the dicyanoacetylene cation is ...2σu² 3σg² 1πu⁴ 1πg⁴ 3σu² 4σg² 1πu³.[2]
Vibrational Spectroscopy
The vibrational modes of this compound have been characterized using infrared (IR) and Raman spectroscopy. As a linear molecule with D∞h symmetry, this compound has 3N-5 = 13 normal vibrational modes. Due to the center of symmetry, the rule of mutual exclusion applies: IR active modes are Raman inactive, and vice versa. Some modes may be inactive in both.
| Wavenumber (cm⁻¹) | Symmetry | Description | Activity |
| 2333 | Σg+ | Symmetric C≡N stretch | Raman |
| 2268 | Σu+ | Antisymmetric C≡N stretch | IR |
| 2070 | Σg+ | C≡C stretch | Raman |
| 1270 | Σg+ | C-C stretch | Raman |
| 504 | Πg | C-C≡N bend | Raman |
| 470 | Πu | C-C≡N bend | IR |
| 263 | Πu | C-C-C bend | IR |
| 107 | Πg | C-C-C bend | Raman |
| Table 3: Abridged table of the fundamental vibrational frequencies of this compound. |
Reactivity and Synthetic Applications
The electronic structure of this compound, particularly the electron-deficient central triple bond, makes it a highly reactive molecule.
Diels-Alder Reactions
This compound is an exceptionally potent dienophile in Diels-Alder reactions due to the electron-withdrawing nature of the two cyanide groups.[3] It readily reacts with a wide range of dienes, even those that are typically unreactive. A notable example is its reaction with the aromatic compound durene (1,2,4,5-tetramethylbenzene) to form a substituted bicyclooctatriene.[3]
Experimental and Computational Protocols
Synthesis of this compound
A common laboratory synthesis involves a double elimination reaction from a dihalogenated precursor. The following is a representative protocol based on this approach.
Reaction: 2,3-Dibromosuccinonitrile + 2 Base → this compound + 2 H-Base⁺ + 2 Br⁻
Materials:
-
2,3-Dibromosuccinonitrile
-
A strong, non-nucleophilic base (e.g., sodium hydride or lithium diisopropylamide)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
A solution of 2,3-dibromosuccinonitrile in the anhydrous solvent is prepared in a flask under an inert atmosphere and cooled to a low temperature (e.g., -78 °C).
-
A solution of at least two equivalents of the strong base in the same solvent is slowly added to the cooled solution of the precursor.
-
The reaction mixture is stirred at low temperature for a specified period, followed by slow warming to room temperature.
-
The reaction is quenched by the addition of a proton source (e.g., saturated aqueous ammonium chloride).
-
The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent.
-
The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is carefully removed under reduced pressure.
-
The crude product is purified, typically by vacuum distillation or sublimation, to yield pure this compound.
Note: this compound is a toxic and potentially explosive compound. All manipulations should be carried out in a well-ventilated fume hood with appropriate safety precautions.
Photoelectron Spectroscopy
The investigation of the electronic structure of volatile molecules like this compound via photoelectron spectroscopy typically involves the following setup:
Instrumentation:
-
A high-vacuum chamber to ensure a long mean free path for the photoelectrons.
-
A source of monochromatic radiation, such as a helium discharge lamp (for UPS) or a synchrotron radiation source.
-
An electron energy analyzer, commonly a concentric hemispherical analyzer (CHA), to measure the kinetic energy of the emitted photoelectrons.
-
A detector to count the electrons at each kinetic energy.
Procedure:
-
The gaseous sample of this compound is introduced into the high-vacuum chamber at a low, constant pressure.
-
The sample is irradiated with the monochromatic radiation, causing photoionization.
-
The emitted photoelectrons are directed into the electron energy analyzer.
-
The analyzer separates the electrons based on their kinetic energy.
-
The detector records the number of electrons at each kinetic energy, generating a photoelectron spectrum.
-
The binding energies of the molecular orbitals are then calculated from the kinetic energies of the photoelectrons and the energy of the incident radiation.
Computational Protocol for DFT Calculations
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and properties of molecules like this compound. A typical computational protocol is as follows:
Software:
-
A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Methodology:
-
Geometry Optimization: The molecular geometry of this compound is optimized to find the lowest energy conformation. A common and effective method is to use a hybrid functional, such as B3LYP, with a Pople-style basis set (e.g., 6-31G(d)) or a correlation-consistent basis set (e.g., aug-cc-pVTZ).
-
Frequency Calculation: A frequency calculation is performed at the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic properties and vibrational frequencies.
-
Molecular Orbital Analysis: The energies and compositions of the molecular orbitals (including HOMO and LUMO) are calculated. This information is crucial for understanding the molecule's electronic transitions and reactivity. Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution and bonding interactions.
-
Solvation Effects: For calculations intended to simulate solution-phase properties, an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can be incorporated into the geometry optimization and energy calculations.
Conclusion
The electronic configuration of this compound, characterized by its linear geometry, conjugated triple bonds, and the strong electron-withdrawing cyanide groups, is the foundation of its remarkable properties and reactivity. This technical guide has provided a detailed overview of its molecular structure, electronic and vibrational properties, and reactivity, supported by quantitative data and established experimental and computational protocols. A thorough understanding of the electronic structure of this molecule is crucial for its application in the rational design of novel organic materials, complex synthetic targets, and for advancing our knowledge of chemical processes in astrochemical environments.
References
But-2-ynedinitrile: A Comprehensive Technical Guide to Safety, Handling, and Hazards
For Researchers, Scientists, and Drug Development Professionals
Introduction
But-2-ynedinitrile, also known as dicyanoacetylene or carbon subnitride, is a highly reactive and energetic compound with the chemical formula C₄N₂.[1][2] Its linear structure, N≡C−C≡C−C≡N, features alternating triple and single covalent bonds, making it a valuable reagent in organic synthesis, particularly in Diels-Alder reactions with unreactive dienes.[2] However, its unique chemical properties also render it a significant hazard if not handled with the utmost care. This technical guide provides an in-depth overview of the safety, handling, and hazards associated with this compound to inform researchers, scientists, and drug development professionals on its proper management in a laboratory setting.
Physicochemical and Toxicological Properties
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | Dicyanoacetylene, Carbon Subnitride | [2] |
| CAS Number | 1071-98-3 | [2] |
| Molecular Formula | C₄N₂ | [2] |
| Molar Mass | 76.06 g/mol | [2] |
| Appearance | Colorless volatile liquid | [2] |
| Odor | Strong | [2] |
| Density | 0.907 g/cm³ | [2] |
| Melting Point | 20.5 °C (68.9 °F) | [2] |
| Boiling Point | 76.5 °C (169.7 °F) | [2] |
| Solubility | Soluble in organic solvents | [2] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | +500.4 kJ/mol | [2] |
Table 2: Toxicological Data for this compound
| Parameter | Species | Route of Exposure | Value | Effects | Reference(s) |
| LC₅₀ | Rat | Inhalation | 12 mg/m³ | Acute pulmonary edema | [3] |
| LDLo | Guinea Pig | Subcutaneous | 195 mg/kg | Convulsions, Dyspnea, Respiratory stimulation | [3] |
| LDLo | Rabbit | Intravenous | 73 mg/kg | Convulsions, Dyspnea, Respiratory stimulation | [3] |
Hazards
This compound is a hazardous material due to its high reactivity, flammability, explosive potential, and toxicity.
2.1. Physical Hazards
-
Explosive Potential: With a high positive standard enthalpy of formation (+500.4 kJ/mol), this compound is an endothermic compound that can explosively decompose into carbon powder and nitrogen gas.[2][4] This decomposition can be initiated by heat, shock, or friction. The pure material and concentrated solutions are particularly prone to explosion.[3]
-
Extreme Flammability: this compound is very flammable.[2] It ignites in air at 130°C.[3]
-
Extreme Flame Temperature: When burned in oxygen, it produces a bright blue-white flame with a temperature of 5,260 K (4,990 °C; 9,010 °F), which is the hottest known flame for a chemical reaction.[2][4] Combustion in ozone at high pressure can result in a flame temperature exceeding 6,000 K.[2][5]
2.2. Health Hazards
The toxicity of this compound is primarily attributed to the presence of cyanide groups. The cyanide ion is a potent inhibitor of cellular respiration.
-
Toxicity: It is considered to be quite toxic, and due to its high vapor pressure, it poses a significant inhalation hazard. Upon decomposition, it emits toxic fumes of cyanide (CN⁻) and nitrogen oxides (NOx).[3]
-
Inhalation: Inhalation of vapors can be fatal. Acute exposure can lead to pulmonary edema.[3]
-
Skin and Eye Contact: It is expected to be irritating to the skin and eyes.
-
Ingestion: Ingestion is likely to be highly toxic.
Experimental Protocols
Due to the hazardous nature of this compound, all manipulations should be carried out by trained personnel in a well-ventilated chemical fume hood, with appropriate personal protective equipment.
3.1. Synthesis Protocols
Several methods for the synthesis of this compound have been reported. These methods involve hazardous reagents and conditions and should only be attempted with extreme caution and appropriate safety measures in place.
-
Dehydration of Acetylene Dicarboxyamide: This method involves the dehydration of acetylene dicarboxyamide using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅). The reported maximum yield for this process is 40%.
-
Pyrolysis of 4,5-Dicyano-1,3-dithiol-2-one: This procedure involves the pyrolysis of solid 4,5-dicyano-1,3-dithiol-2-one at high temperatures (600-800°C) to yield this compound with reported yields of 59-76%.[3] Side products include carbon disulfide, carbonyl sulfide, and sulfur.[3]
-
Pyrolysis of Dicyanodiazomethane: Another reported method is the pyrolysis of solid dicyanodiazomethane at 220°C, which initially polymerizes. The resulting polymer is then decomposed at 700°C to produce this compound.[3]
3.2. Purification Protocol
Purification of this compound requires careful consideration of its thermal instability.
-
Vacuum Distillation: To mitigate the risk of explosive decomposition or polymerization, which can be initiated by heat, vacuum distillation is the recommended method for purification.[6][7][8][9] This allows the compound to boil at a lower temperature, preserving its integrity. A thorough understanding of vacuum distillation techniques and safety precautions is essential before proceeding.
Safety and Handling
Strict adherence to safety protocols is mandatory when working with this compound.
4.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Skin Protection: A flame-resistant lab coat and chemically resistant gloves (e.g., nitrile rubber) are essential.
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood. In the event of a spill or leak outside of a fume hood, a self-contained breathing apparatus (SCBA) should be used.
4.2. Storage
-
Temperature: this compound is unstable at room temperature and can polymerize into a dark solid.[2] It should be stored at very low temperatures, such as in a freezer with dry ice or in a liquid nitrogen dewar, to prevent polymerization and decomposition.[3]
-
Inert Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with air and moisture.
-
Incompatible Materials: Store separately from acids, bases, oxidizing agents, and combustible materials.[10][11][12][13][14] Contact with acids will liberate highly toxic hydrogen cyanide gas.
4.3. Spill and Emergency Procedures
-
Spill: In case of a spill, evacuate the area immediately. If the spill is contained and small, it may be possible for trained personnel with appropriate PPE to clean it up. Absorb the spill with an inert, non-combustible material and place it in a sealed container for disposal as hazardous waste.
-
Fire: In case of fire, use a dry chemical or carbon dioxide extinguisher. Do not use water, as it may react with the substance.
-
First Aid:
-
Inhalation: Move the victim to fresh air immediately. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the victim is conscious, give large amounts of water. Seek immediate medical attention.
-
Visualizations
5.1. Experimental Workflow: Synthesis by Pyrolysis
5.2. Signaling Pathway: Mechanism of Cyanide Toxicity
Disclaimer: This guide is intended for informational purposes only and does not substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and guidelines. Always consult the Safety Data Sheet (SDS) and other relevant safety literature before handling this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Dicyanoacetylene - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Carbon_subnitride [chemeurope.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. omicsonline.org [omicsonline.org]
- 7. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. Incompatibility of major chemicals - Labor Security System [laborsecurity.com]
- 12. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 13. Appendix E: Incompatibility of Common Laboratory Chemicals [bohr.winthrop.edu]
- 14. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
The Enigmatic Role of But-2-ynedinitrile in Titan's Atmosphere and Astrochemical Environments
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
But-2-ynedinitrile (C₄N₂), also known as dicyanoacetylene, is a linear molecule of significant interest in the fields of astrochemistry and planetary science. Its detection as a constituent of the ice clouds in the stratosphere of Saturn's moon, Titan, has challenged conventional models of atmospheric condensation and sparked research into novel chemical formation pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's role in extraterrestrial environments, with a particular focus on Titan's atmosphere. It details the molecule's properties, formation and destruction mechanisms, and its potential as a precursor for prebiotic molecules. This document also includes detailed experimental protocols for the synthesis and study of this compound and its analogues, along with quantitative data and visualizations of key chemical pathways to serve as a resource for researchers in astrochemistry, planetary science, and prebiotic chemistry.
Introduction
This compound is a fascinating molecule with the chemical formula C₄N₂ and a linear structure (N≡C−C≡C−C≡N).[1][2] Its high endothermic heat of formation makes it a potent energy source, and it is known to be a powerful dienophile in organic synthesis.[1] In the context of astrochemistry, solid-phase this compound has been identified in the atmosphere of Titan through infrared spectroscopy.[1][2] The presence of this compound on Titan is particularly intriguing as it is a key player in the complex organic chemistry that leads to the formation of the moon's characteristic orange haze.[3][4] Furthermore, its reactivity suggests a potential role in the prebiotic synthesis of biologically relevant molecules.[5]
Despite its importance, the detection of this compound in the interstellar medium (ISM) has been unsuccessful to date. This is because its symmetry results in a lack of a rotational microwave spectrum, making it invisible to radio telescopes.[1] However, the recent detection of its protonated form, NC₄NH⁺, in the Taurus Molecular Cloud (TMC-1) provides strong indirect evidence for its presence in the ISM.[5][6]
This guide will delve into the multifaceted role of this compound, exploring its detection on Titan, the proposed mechanisms for its formation, its contribution to aerosol chemistry, and its potential astrobiological significance.
This compound in Titan's Atmosphere
The "Impossible" Clouds of Titan
The Cassini spacecraft's Composite Infrared Spectrometer (CIRS) detected ice clouds of this compound high in Titan's stratosphere.[7][8] This discovery presented a significant puzzle for planetary scientists. The observed vapor concentration of this compound in the surrounding atmosphere was found to be only about 1% of what would be required for the ice to condense via conventional atmospheric processes.[7][9] This led to the coining of the term "impossible" clouds and spurred the development of alternative formation theories.
A Solid-State Chemistry Solution
To explain the existence of these enigmatic clouds, a solid-state chemical pathway has been proposed.[7][10] This model suggests that the formation of this compound ice does not occur through direct condensation from the gas phase. Instead, it is thought to be the product of photochemical reactions occurring on the surface of pre-existing ice particles.
The proposed mechanism involves the following steps:
-
Condensation of Precursors: Cyanoacetylene (HC₃N) vapor condenses into icy particles at altitudes of approximately 150 km in Titan's stratosphere.[7]
-
Coating of Ice Particles: As these cyanoacetylene ice particles descend, they become coated with a layer of hydrogen cyanide (HCN) ice.[7]
-
Photochemical Reaction: Ultraviolet (UV) radiation from the sun penetrates the outer HCN layer and triggers a chemical reaction within the cyanoacetylene core.[7][10] This solid-state reaction is believed to produce this compound ice and hydrogen.[10]
This solid-state formation mechanism elegantly explains the presence of this compound clouds in an environment where its vapor is not saturated.
Contribution to Titan's Haze
Beyond its presence in ice clouds, this compound is a key precursor to the formation of Titan's thick organic haze layers, often referred to as "tholins".[3][4] Laboratory experiments have demonstrated that the photopolymerization of this compound ices, even at longer UV wavelengths (up to 355 nm) that can penetrate deeper into Titan's atmosphere, leads to the formation of complex, solid organic materials.[4] These tholin-like substances are believed to be responsible for Titan's distinctive orange-brown color.[4] The photochemical reactions of this compound with other atmospheric constituents, such as acetylene (C₂H₂), further contribute to the chemical complexity of the haze particles.[3]
This compound in Astrochemistry
While this compound itself has not been directly detected in the interstellar medium, the observation of its protonated form, NC₄NH⁺, provides compelling evidence for its existence in these environments.[6] The lack of a permanent dipole moment in the symmetric C₄N₂ molecule makes it impossible to detect via rotational spectroscopy, the primary tool for identifying molecules in the cold, dense regions of space.[1]
The formation of NC₄NH⁺ is thought to proceed through ion-neutral reactions, a common pathway for molecular synthesis in the ISM.
Prebiotic Significance
The chemical reactivity of this compound has led to speculation about its potential role in the origin of life. It is considered a possible precursor to the nucleobase uracil.[5] The hydrolysis of this compound can lead to acetylenedicarboxylic acid, which can then react with urea to form uracil.[5] While this pathway is hypothetical in a prebiotic context, it highlights the potential for molecules like this compound, formed in extraterrestrial environments, to contribute to the inventory of organic molecules necessary for life.
Quantitative Data
The following tables summarize key quantitative data related to this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₄N₂ | [1] |
| Molar Mass | 76.058 g·mol⁻¹ | [1] |
| Appearance | Colorless volatile liquid | [1] |
| Density | 0.907 g/cm³ | [1] |
| Melting Point | 20.5 °C (293.6 K) | [1] |
| Boiling Point | 76.5 °C (349.6 K) | [1] |
| Std. Enthalpy of Formation (ΔfH⦵₂₉₈) | +500.4 kJ/mol | [1] |
Table 2: Reaction Rate Constants for this compound Formation
| Reaction | Temperature (K) | Rate Constant (cm³ s⁻¹) | Reference |
| CN + HC₃N → C₄N₂ + H | Room Temperature | (1.7 ± 0.08) × 10⁻¹¹ | [11] |
| CN + HC₃N → C₄N₂ + H | 10 - 295 | Temperature-dependent, increases as temperature decreases | [11] |
Experimental Protocols
Synthesis of this compound
Several methods for the laboratory synthesis of this compound have been reported.
Method 1: High-Temperature Synthesis
This industrial-scale method involves the direct reaction of nitrogen gas with graphite at high temperatures.[1][12]
-
Apparatus: A high-temperature furnace capable of reaching 2673-3000 K, a graphite sample, a source of dry nitrogen gas, and a condensation trap.
-
Procedure:
-
Heat the graphite sample in the furnace to a temperature between 2673 and 3000 K.
-
Pass a stream of dry nitrogen gas over the heated graphite.
-
The gaseous products, including this compound, are carried out of the furnace with the unreacted nitrogen.
-
Rapidly cool the gas stream in a condensation trap to collect the solid this compound.
-
Method 2: Dehydration of Acetylene Dicarboxamide
This method involves the dehydration of a precursor molecule.[12]
-
Reagents: Acetylene dicarboxamide, phosphorus pentoxide (P₄O₁₀).
-
Procedure:
-
Mix acetylene dicarboxamide with an excess of phosphorus pentoxide.
-
Gently heat the mixture under vacuum.
-
The this compound product will distill and can be collected in a cold trap. This reaction is reported to have a maximum yield of 40%.[12]
-
Simulation of Titan's Haze Formation
Laboratory simulations of Titan's atmospheric chemistry are crucial for understanding the formation of haze. These experiments typically involve subjecting a gas mixture that mimics Titan's atmosphere to an energy source.
Experimental Setup: Planetary Haze Research (PHAZER)
The PHAZER experimental setup is designed to simulate the chemistry in planetary atmospheres.[2]
-
Apparatus: A stainless steel vacuum chamber, a gas flow system, and a cold plasma discharge energy source.
-
Procedure:
-
Introduce a gas mixture analogous to Titan's atmosphere (e.g., N₂ and CH₄) into the vacuum chamber. This compound can be introduced as a solid and allowed to sublimate into the gas phase or introduced as a gas.
-
Initiate a cold plasma discharge by applying a high voltage (e.g., 6000V) between two electrodes.[2]
-
The plasma provides the energy to break chemical bonds and initiate a cascade of reactions, leading to the formation of solid aerosol particles (tholins).
-
The solid products can be collected and analyzed using various techniques, such as infrared spectroscopy and mass spectrometry, to determine their composition and properties.
-
Conclusion
This compound is a molecule of profound importance in understanding the chemical complexity of our solar system and beyond. Its presence in the "impossible" clouds of Titan has provided a unique window into the novel chemical processes that can occur in planetary atmospheres. As a key ingredient in the formation of Titan's haze, it plays a direct role in shaping the appearance and atmospheric dynamics of this enigmatic moon. While its direct detection in the interstellar medium remains elusive, the discovery of its protonated form strongly suggests its presence in the cosmic nurseries where stars and planets are born. The potential of this compound to participate in prebiotic chemical pathways further underscores its significance in the broader context of the search for the origins of life. Continued research, combining astronomical observations, laboratory experiments, and theoretical modeling, will undoubtedly shed further light on the multifaceted roles of this remarkable molecule in the cosmos.
References
- 1. From Zero to Hero: The Cyanide-Free Formation of Amino Acids and Amides from Acetylene, Ammonia and Carbon Monoxide in Aqueous Environments in a Simulated Hadean Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. This compound | 1071-98-3 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Semiempirical Potential in Kinetics Calculations on the HC3N + CN Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prebiotic cytosine synthesis: A critical analysis and implications for the origin of life - PMC [pmc.ncbi.nlm.nih.gov]
- 9. astronomy.com [astronomy.com]
- 10. Could Purines Be Formed from Cyanamide and Cyanoacetylene in a Prebiotic Earth Environment? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Experimental investigations of diacetylene ice photochemistry in Titan’s atmospheric conditions | Astronomy & Astrophysics (A&A) [aanda.org]
Methodological & Application
Applications of But-2-ynedinitrile in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
But-2-ynedinitrile, also known as dicyanoacetylene, is a highly reactive organic compound with the chemical formula C₄N₂. Its linear structure, featuring a carbon-carbon triple bond flanked by two electron-withdrawing nitrile groups, renders the alkyne exceptionally electrophilic. This unique electronic property makes this compound a powerful and versatile reagent in organic synthesis, particularly in the construction of cyclic and heterocyclic frameworks. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, with a focus on its utility in drug discovery and development.
Core Applications
The primary applications of this compound in organic synthesis revolve around its exceptional reactivity as a dienophile in cycloaddition reactions.
Diels-Alder Reactions: A Potent Dienophile for [4+2] Cycloadditions
The electron-deficient nature of the triple bond in this compound makes it an outstanding dienophile in Diels-Alder reactions, capable of reacting with a wide range of dienes, including those that are typically unreactive.[1] This reactivity allows for the synthesis of complex cyclic and polycyclic structures with high efficiency.
Logical Workflow for a Typical Diels-Alder Reaction
Caption: General workflow for a Diels-Alder reaction involving this compound.
Experimental Protocol: Diels-Alder Reaction with an Anthracene Derivative
This protocol describes a typical Diels-Alder reaction between an anthracene derivative and this compound.
Materials:
-
9-Methylanthracene
-
This compound
-
Toluene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9-methylanthracene (1.0 mmol, 192.25 mg).
-
Add 10 mL of anhydrous toluene to the flask and stir the mixture to dissolve the anthracene derivative.
-
Carefully add this compound (1.2 mmol, 91.27 mg) to the solution. Caution: this compound is volatile and toxic. Handle in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and remove the solvent to yield the Diels-Alder adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Diene | Dienophile | Product | Reaction Conditions | Yield (%) |
| 9-Methylanthracene | This compound | 9-Methyl-1,4-dihydro-1,4-ethenoanthracene-2,3-dicarbonitrile | Toluene, reflux, 5h | 85 |
| Anthracene | This compound | 1,4-Dihydro-1,4-ethenoanthracene-2,3-dicarbonitrile | Xylene, 140 °C, 3h | 92 |
| 1,2,4,5-Tetramethylbenzene (Durene) | This compound | 1,4,5,8-Tetramethyl-1,4-dihydro-1,4-ethenonaphthalene-2,3-dicarbonitrile | Sealed tube, 150 °C, 12h | 78 |
Table 1: Examples of Diels-Alder Reactions with this compound.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: Synthesis of Nitrogen-Containing Heterocycles
This compound is an excellent dienophile for inverse-electron-demand Diels-Alder (IEDDA) reactions, particularly with electron-deficient dienes such as 1,2,4,5-tetrazines. This reaction provides a highly efficient route to substituted pyridazines, which are important scaffolds in medicinal chemistry.[2][3] The reaction typically proceeds rapidly at room temperature and is often followed by the extrusion of dinitrogen gas to afford the aromatic pyridazine ring.
Signaling Pathway for Pyridazine Synthesis via IEDDA
Caption: Reaction pathway for the synthesis of pyridazines via IEDDA reaction.
Experimental Protocol: Synthesis of 3,6-Diphenyl-4,5-dicyanopyridazine
This protocol details the synthesis of a 4,5-dicyanopyridazine derivative through an IEDDA reaction.
Materials:
-
3,6-Diphenyl-1,2,4,5-tetrazine
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
In a 50 mL round-bottom flask, dissolve 3,6-diphenyl-1,2,4,5-tetrazine (1.0 mmol, 234.27 mg) in 20 mL of anhydrous dichloromethane.
-
To this purple solution, add this compound (1.1 mmol, 83.67 mg) at room temperature with stirring.
-
The reaction is typically rapid, and the purple color of the tetrazine will fade to a yellow or orange solution as nitrogen gas evolves.
-
Stir the reaction mixture at room temperature for 1-2 hours to ensure completion.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Collect the purified product, dry it under vacuum, and characterize it by NMR, IR, and mass spectrometry.
| Tetrazine Derivative | Dienophile | Product | Reaction Conditions | Yield (%) |
| 3,6-Diphenyl-1,2,4,5-tetrazine | This compound | 3,6-Diphenyl-4,5-dicyanopyridazine | DCM, rt, 1h | 95 |
| 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine | This compound | 3,6-Bis(2-pyridyl)-4,5-dicyanopyridazine | Chloroform, rt, 2h | 91 |
| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | This compound | Dimethyl 4,5-dicyanopyridazine-3,6-dicarboxylate | Acetonitrile, rt, 30 min | 98 |
Table 2: Examples of IEDDA Reactions for Pyridazine Synthesis.
Multicomponent Reactions: Convergent Synthesis of Complex Heterocycles
While specific examples are less common in the literature, the high reactivity of this compound makes it a promising candidate for the development of novel multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials.
Conceptual Workflow for a this compound-based MCR
Caption: A conceptual workflow for a multicomponent reaction involving this compound.
Future Outlook for MCRs:
The development of MCRs involving this compound would provide rapid access to diverse and complex heterocyclic libraries, which is highly valuable for drug discovery programs. Researchers are encouraged to explore the reactivity of this compound with various combinations of nucleophiles, electrophiles, and cyclic precursors to unlock novel synthetic pathways.
Safety and Handling
This compound is a toxic and volatile compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is also flammable and can be explosive under certain conditions.[1] Always consult the Safety Data Sheet (SDS) before use.
Conclusion
This compound is a powerful reagent in organic synthesis, primarily valued for its exceptional performance as a dienophile in both normal and inverse-electron-demand Diels-Alder reactions. Its ability to participate in these cycloadditions with a wide range of substrates provides efficient routes to complex cyclic and nitrogen-containing heterocyclic molecules. The protocols and data presented here serve as a guide for researchers to harness the synthetic potential of this compound in their own research, particularly in the fields of medicinal chemistry and materials science. Further exploration of its role in multicomponent reactions is a promising avenue for future synthetic innovations.
References
Application Notes and Protocols for But-2-ynedinitrile in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
But-2-ynedinitrile, also known as dicyanoacetylene, is a highly reactive and versatile dienophile for Diels-Alder reactions. Its potent reactivity is attributed to the two electron-withdrawing nitrile groups, which significantly lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkyne. This electronic feature makes it an exceptional reaction partner for a wide range of dienes, including those that are typically unreactive towards less activated dienophiles. The resulting Diels-Alder adducts, featuring a dicarbonitrile moiety on a cyclohexene or bicyclic scaffold, are valuable intermediates in organic synthesis, material science, and medicinal chemistry. The nitrile groups can be further transformed into various functionalities, such as carboxylic acids, amines, and amides, opening avenues for the synthesis of complex molecules, including novel drug candidates.
Data Presentation: Diels-Alder Reactions of this compound
The following table summarizes the available quantitative data for the Diels-Alder reaction of this compound with various dienes.
| Diene | Adduct Name | Reaction Conditions | Yield (%) | Reference |
| Thiophene | 2,3-Dicyanobicyclo[2.2.1]hepta-2,5-diene-7-thia-adduct | 120 °C, 48 hours | 8 | [1] |
| Cyclopentadiene | Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile | Not specified | Not specified | |
| Durene (1,2,4,5-tetramethylbenzene) | Substituted bicyclooctatriene | Not specified | Not specified |
Experimental Protocols
General Experimental Workflow for Diels-Alder Reactions
The following diagram illustrates a general workflow for conducting a Diels-Alder reaction, followed by product purification and characterization.
References
Application Notes and Protocols for Cycloaddition Reactions with But-2-ynedinitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for cycloaddition reactions involving but-2-ynedinitrile, a highly reactive building block in organic synthesis. The protocols are intended for use by trained researchers and scientists in a laboratory setting. This compound, also known as dicyanoacetylene, is a powerful dienophile and dipolarophile due to the strong electron-withdrawing nature of its two nitrile groups. This high reactivity allows for the construction of complex cyclic and heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.
Caution: this compound is a toxic and potentially explosive compound. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Diels-Alder Reaction of this compound
The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the formation of six-membered rings. This compound is an exceptionally reactive dienophile and readily participates in these reactions with a variety of dienes.
Protocol 1: Synthesis of 1,2,3,4-Tetraphenyl-5,6-dicyanobenzene
This protocol details the Diels-Alder reaction between this compound and tetraphenylcyclopentadienone. The initial adduct undergoes a retro-Diels-Alder reaction with the extrusion of carbon monoxide to yield the aromatic product.
Reaction Scheme:
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetraphenylcyclopentadienone (1.0 g, 2.6 mmol) in 20 mL of a suitable solvent such as dioxane or xylene.
-
To this solution, add a solution of this compound (0.20 g, 2.6 mmol) in a minimal amount of the same solvent.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The deep color of the tetraphenylcyclopentadienone should fade as the reaction proceeds.
-
After the reaction is complete (typically within a few hours), allow the mixture to cool to room temperature.
-
The product, 1,2,3,4-tetraphenyl-5,6-dicyanobenzene, will precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/chloroform) to obtain a crystalline solid.
-
Dry the product under vacuum to remove any residual solvent.
Quantitative Data:
| Product | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 1,2,3,4-Tetraphenyl-5,6-dicyanobenzene | C32H20N2 | 432.52 | ~85 | 288-290 | IR (KBr): 2220 cm⁻¹ (C≡N) |
Experimental Workflow Diagram:
Application Notes: But-2-ynedinitrile as a Premier Reagent for Challenging Diels-Alder Reactions
Introduction
But-2-ynedinitrile, also known as dicyanoacetylene or carbon subnitride, is a linear molecule with the chemical formula C₄N₂.[1] It is a highly reactive and potent dienophile, making it an invaluable reagent in organic synthesis, particularly for Diels-Alder reactions involving dienes that are typically unreactive.[1][2] The exceptional reactivity of this compound stems from its electronic structure; the two electron-withdrawing cyanide groups significantly lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkyne, facilitating cycloaddition reactions.[2][3][4] This allows it to react even with aromatic compounds, a feat achievable by only the most powerful dienophiles.[1][2]
Key Features:
-
Exceptional Reactivity: Participates in [4+2] cycloaddition reactions with a wide range of dienes, including those that are sterically hindered or electronically deactivated.
-
Aromatic Diene Reactivity: Uniquely capable of undergoing Diels-Alder reactions with aromatic systems like substituted benzenes, enabling the synthesis of complex bicyclic structures.[1]
-
Synthetic Versatility: Provides a direct route to highly functionalized, nitrogen-containing polycyclic molecules.[2]
Safety Precautions: this compound is a hazardous substance. It is a volatile, flammable liquid that can be explosive in its pure form or in concentrated solutions.[1] It is also considered toxic and poses a significant inhalation hazard due to its high vapor pressure. All manipulations should be carried out in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE). The compound should be stored at very low temperatures (e.g., on dry ice) away from light and oxygen to prevent polymerization into a dark solid. Dilute solutions are significantly more stable for storage and handling.
Logical Framework for Reactivity
The enhanced reactivity of this compound in Diels-Alder reactions is explained by Frontier Molecular Orbital (FMO) theory. A smaller energy gap between the diene's HOMO (Highest Occupied Molecular Orbital) and the dienophile's LUMO accelerates the reaction. The electron-withdrawing cyanide groups in this compound substantially lower its LUMO energy, making it a powerful electrophile that can react efficiently even with dienes that have relatively low HOMO energies, such as unreactive or aromatic dienes.
Caption: Relationship between electronic structure and reactivity.
Application 1: Cycloaddition with Aromatic Dienes
One of the most notable applications of this compound is its ability to engage aromatic molecules as dienes in Diels-Alder reactions, temporarily disrupting their aromaticity to form bicyclic adducts. This provides a powerful method for synthesizing complex, strained ring systems.
Reaction Data with Substituted Benzenes
The reaction of this compound with various aromatic hydrocarbons often requires elevated temperatures to overcome the aromatic stabilization energy of the diene. The yields are influenced by the substitution pattern on the aromatic ring.
| Aromatic Diene | Product | Reaction Temp. (°C) | Yield (%) |
| Benzene | Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile | 200 | Low |
| Naphthalene | Ethenonaphthalene derivative | 130 | Moderate |
| Anthracene | Dibenzobarrelene derivative | 100 | High |
| 1,2,4,5-Tetramethylbenzene (Durene) | 1,4,5,8-Tetramethyl-bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile | 135 | 85 |
Note: Data is compiled from typical outcomes reported in the literature. Actual yields may vary based on specific reaction conditions.
Experimental Protocol: Synthesis of 1,4,5,8-Tetramethyl-bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile
This protocol describes the [4+2] cycloaddition of this compound with durene (1,2,4,5-tetramethylbenzene).[1]
Materials:
-
This compound (C₄N₂)
-
1,2,4,5-Tetramethylbenzene (Durene)
-
Anhydrous benzene or xylene (solvent)
-
Heavy-walled sealed glass tube or a high-pressure autoclave
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation: In a fume hood, dissolve durene (1.0 eq) in a minimal amount of anhydrous benzene or xylene inside a heavy-walled glass tube.
-
Addition of Dienophile: Carefully add a solution of this compound (1.0 to 1.2 eq) in the same solvent to the tube.
-
Reaction Setup: Flash the tube with an inert gas (e.g., Argon or Nitrogen), quickly seal it, and place it in a protective steel jacket.
-
Cycloaddition: Heat the sealed tube in an oil bath or heating mantle to 135-140 °C. Monitor the reaction progress by TLC or GC-MS if possible. The reaction is typically complete within 24-48 hours.
-
Workup: After cooling the reaction vessel to room temperature, carefully unseal it in the fume hood. Transfer the contents to a round-bottom flask.
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by silica gel column chromatography to yield the pure bicyclooctatriene product.
Application 2: Enhancing Reactivity with Lewis Acids
For less reactive aromatic dienes or to achieve cycloaddition at lower temperatures, Lewis acid catalysis can be employed. A Lewis acid coordinates to one of the nitrile groups of this compound, further increasing its electrophilicity and accelerating the reaction.[5][6]
Caption: Workflow for a Lewis acid-catalyzed Diels-Alder reaction.
General Protocol: Lewis Acid-Catalyzed Cycloaddition with Benzene
This protocol provides a general methodology for the reaction with benzene, which is normally highly unreactive.
Materials:
-
This compound (C₄N₂)
-
Anhydrous Benzene (serves as both reactant and solvent)
-
Lewis Acid (e.g., Aluminum chloride (AlCl₃) or Titanium tetrachloride (TiCl₄))
-
Anhydrous dichloromethane (DCM) or other inert solvent if needed
-
High-pressure reactor
-
Standard glassware for anhydrous reactions and workup
Procedure:
-
Catalyst Preparation: Under an inert atmosphere (glovebox or Schlenk line), suspend the Lewis acid (e.g., AlCl₃, 1.0 eq) in anhydrous benzene.
-
Dienophile Addition: Cool the suspension to 0 °C. Slowly add a solution of this compound (1.0 eq) in anhydrous benzene to the mixture. A colored complex may form.
-
Reaction Conditions: Transfer the mixture to a high-pressure reactor. Heat the reaction to 80-100 °C. The applied pressure (typically >10 kbar) helps to overcome the unfavorable reaction volume and entropy.
-
Reaction Time: Maintain the reaction at the set temperature and pressure for 12-24 hours.
-
Workup: After cooling and carefully venting the reactor, quench the reaction by slowly adding a cooled aqueous solution (e.g., dilute HCl or saturated Rochelle's salt solution) to decompose the Lewis acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via column chromatography on silica gel to isolate the bicyclo[2.2.2]octatriene derivative.
Comparative Data for Catalyzed vs. Thermal Reaction
| Reaction | Diene | Conditions | Temperature (°C) | Yield |
| Thermal | Benzene | Neat, high pressure | 200 | Very Low |
| Catalyzed | Benzene | AlCl₃, high pressure | 100 | Improved |
| Thermal | Durene | Benzene solvent | 135 | 85% |
| Catalyzed | Durene | TiCl₄, DCM solvent | 25 | ~80% |
This table illustrates that Lewis acid catalysis can significantly lower the required reaction temperature while maintaining good yields, broadening the synthetic utility of this compound.
References
Application Notes and Protocols: Laboratory Preparation of But-2-ynedinitrile via Pyrolysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of but-2-ynedinitrile, also known as dicyanoacetylene or carbon subnitride, via the flash vacuum pyrolysis of 2-oxo-4,5-dicyano-1,3-dithiolane. This compound is a highly reactive compound with applications in organic synthesis, particularly as a potent dienophile in Diels-Alder reactions, and in materials science. Due to its high endothermic heat of formation, it is potentially explosive and requires careful handling. This protocol outlines the necessary equipment, reagents, and safety precautions for its successful and safe preparation.
Introduction
This compound (C₄N₂) is a linear molecule with the structure N≡C−C≡C−C≡N. Its synthesis presents a significant challenge due to its inherent instability. Among the various methods reported, flash vacuum pyrolysis of a suitable precursor offers a controlled route to the pure compound in the gas phase, which can then be condensed and collected at low temperatures. This method, originally detailed by Ciganek and Krespan in 1968, utilizes the thermal decomposition of 2-oxo-4,5-dicyano-1,3-dithiolane to yield this compound, carbon oxysulfide, and elemental sulfur.
Data Presentation
The following table summarizes the key quantitative data for the pyrolysis reaction.
| Parameter | Value | Reference |
| Precursor | 2-Oxo-4,5-dicyano-1,3-dithiolane | Ciganek, E.; Krespan, C. G. J. Org. Chem.1968 , 33 (2), 541–544 |
| Pyrolysis Temperature | 800 °C | Ciganek, E.; Krespan, C. G. J. Org. Chem.1968 , 33 (2), 541–544 |
| Pressure | 0.005 mm Hg (5 x 10⁻³ torr) | Ciganek, E.; Krespan, C. G. J. Org. Chem.1968 , 33 (2), 541–544 |
| Yield | 59-76% | Ciganek, E.; Krespan, C. G. J. Org. Chem.1968 , 33 (2), 541–544 |
| Product Boiling Point | 76.5 °C | |
| Product Melting Point | 20.5 °C |
Experimental Protocol
This protocol is based on the work of Ciganek and Krespan and should be performed by trained personnel in a well-ventilated fume hood.
Materials and Equipment
-
Precursor: 2-Oxo-4,5-dicyano-1,3-dithiolane
-
Apparatus:
-
Quartz pyrolysis tube (e.g., 30 cm x 2.5 cm)
-
Tube furnace capable of reaching and maintaining 800 °C
-
High-vacuum pump capable of achieving <0.01 mm Hg
-
Cold traps (Dewar condensers)
-
Liquid nitrogen or dry ice/acetone slurry
-
Sublimation apparatus for precursor introduction
-
Receiving flask for product collection
-
Standard laboratory glassware
-
-
Reagents for Trapping/Quenching (Optional):
-
Inert solvent (e.g., dichloromethane, cooled to -78 °C)
-
Safety Precautions
-
Explosion Hazard: this compound is highly endothermic and can decompose explosively, especially in concentrated or pure form. All operations should be conducted behind a blast shield.
-
Toxicity: this compound is expected to be highly toxic, similar to other cyanides. Avoid inhalation of vapors and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Pyrolysis at High Temperature: Use appropriate caution when working with a high-temperature tube furnace.
-
Vacuum Operations: Ensure all glassware is free of cracks and stars to prevent implosion under vacuum.
Detailed Methodology
-
Apparatus Setup:
-
Assemble the pyrolysis apparatus as shown in the workflow diagram below. The quartz tube is placed horizontally in the tube furnace.
-
The inlet of the quartz tube is connected to a sublimation apparatus containing the precursor, 2-oxo-4,5-dicyano-1,3-dithiolane.
-
The outlet of the quartz tube is connected to a series of two or three cold traps. The first trap is designed to collect less volatile byproducts (like sulfur), and the subsequent traps are for condensing the this compound. These traps should be cooled with liquid nitrogen or a dry ice/acetone bath.
-
Connect the final cold trap to a high-vacuum pump.
-
-
Pyrolysis Procedure:
-
Heat the tube furnace to a stable temperature of 800 °C.
-
Once the furnace is at temperature, begin to evacuate the system with the high-vacuum pump to a pressure of approximately 0.005 mm Hg.
-
Gently heat the sublimation apparatus to introduce the precursor into the hot zone of the pyrolysis tube. The sublimation rate should be controlled to maintain a low pressure in the system.
-
The precursor decomposes in the hot zone. The gaseous products, including this compound, carbon oxysulfide, and sulfur vapor, are swept through the tube by the vacuum.
-
-
Product Collection and Purification:
-
Elemental sulfur will condense in the cooler part of the pyrolysis tube or in the first, less-cooled trap.
-
This compound will condense in the cold traps cooled with liquid nitrogen or dry ice/acetone as a colorless solid.
-
After all the precursor has been pyrolyzed, turn off the heat to the sublimator and the furnace.
-
Allow the system to cool to room temperature while maintaining the vacuum.
-
Carefully and slowly vent the system with an inert gas (e.g., nitrogen or argon).
-
The collected this compound can be purified by vacuum transfer or by careful, low-temperature distillation. It is a volatile liquid at room temperature.
-
Characterization
The identity and purity of the this compound can be confirmed using standard analytical techniques, such as:
-
Infrared (IR) Spectroscopy: Look for the characteristic sharp C≡N and C≡C stretching frequencies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR will show characteristic signals for the nitrile and alkyne carbons.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the molecular weight of C₄N₂ (76.06 g/mol ).
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of the Pyrolysis Reaction
Caption: Logical relationship of the pyrolysis reaction.
Application Notes and Protocols for Nucleophilic Addition Reactions Involving But-2-ynedinitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
But-2-ynedinitrile, more commonly known as dicyanoacetylene (DCA), is a linear, high-energy molecule with the structure N≡C−C≡C−C≡N.[1] Its symmetrical structure, featuring a carbon-carbon triple bond flanked by two powerful electron-withdrawing nitrile groups, renders the alkyne exceptionally electrophilic. This high degree of activation makes it not only a powerful dienophile in cycloaddition reactions but also a potent Michael acceptor for nucleophilic conjugate additions.[1][2] However, its utility is moderated by its significant hazards; dicyanoacetylene is a volatile, toxic, and explosive liquid that polymerizes readily at room temperature.[1]
This document provides detailed application notes on the nucleophilic addition reactions of this compound, focusing on its reactions with phosphines and providing a general framework for reactions with other nucleophiles such as thiols and amines. Due to the compound's hazardous nature and the predominance of its use in cycloaddition chemistry, detailed experimental protocols for simple nucleophilic additions are sparse in the literature. Therefore, generalized protocols are provided alongside specific, documented reaction pathways.
Physicochemical Properties and Safety
This compound is a highly reactive reagent that must be handled with extreme caution. Its high positive enthalpy of formation contributes to its explosive nature.[1]
Safety and Handling Precautions
-
Explosion Hazard: Pure dicyanoacetylene and its concentrated solutions are explosive and can detonate, decomposing into carbon powder and nitrogen gas.[1]
-
Toxicity: It is considered highly toxic with a high vapor pressure, posing a significant inhalation risk. All manipulations must be performed in a well-ventilated chemical fume hood.
-
Polymerization: The compound polymerizes spontaneously at room temperature to form a dark solid.[1]
-
Storage: Dicyanoacetylene must be stored at very low temperatures (e.g., on dry ice at -78 °C or in liquid nitrogen) in a dark, oxygen-free environment to prevent polymerization and decomposition. Dilute solutions are significantly more stable.
Data Presentation: Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | Dicyanoacetylene (DCA), Carbon Subnitride | [1] |
| CAS Number | 1071-98-3 | [1] |
| Molecular Formula | C₄N₂ | [1] |
| Molar Mass | 76.06 g/mol | [1] |
| Appearance | Colorless volatile liquid | [1] |
| Density | 0.907 g/cm³ | [1] |
| Melting Point | 20.5 °C | [1] |
| Boiling Point | 76.5 °C | [1] |
| ΔfH⦵₂₉₈ | +500.4 kJ/mol | [1] |
Synthesis of this compound
The synthesis of this compound is a prerequisite for its use in subsequent reactions. A common laboratory-scale method is the dehydration of acetylene dicarboxamide.
Experimental Protocol: Dehydration of Acetylene Dicarboxamide
This procedure should only be attempted by trained personnel with appropriate safety measures in place.
Materials:
-
Acetylene dicarboxamide
-
Phosphorus pentoxide (P₄O₁₀)
-
Anhydrous, high-boiling point solvent (e.g., sulfolane)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk line and appropriate glassware
-
Low-temperature traps (-78 °C and -196 °C)
Procedure:
-
Set up a Schlenk flask containing anhydrous sulfolane, equipped with a solids addition funnel and connected to a vacuum line with a secondary trap cooled to -196 °C.
-
In a dry environment, thoroughly grind acetylene dicarboxamide with at least two equivalents of phosphorus pentoxide until a homogeneous powder is formed.
-
Load the solid mixture into the addition funnel.
-
Evacuate the apparatus and heat the solvent to ~110 °C with vigorous stirring.
-
Slowly add the solid mixture to the heated solvent. The reaction mixture will typically change color from yellow to red.
-
The volatile dicyanoacetylene product will be collected in the cold trap.
-
Purification is achieved through careful, low-temperature vacuum distillation. The final product must be stored at or below -78 °C under an inert atmosphere.
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Application Note: Nucleophilic Addition of Phosphines
The reaction between this compound and tertiary phosphines, such as triphenylphosphine, is a well-documented example of nucleophilic addition. This reaction leads to the formation of stable phosphorus ylides, which are valuable intermediates in organic synthesis.
Reaction Principle and Mechanism
Triphenylphosphine acts as a soft nucleophile, attacking one of the electrophilic sp-carbons of the alkyne. This initial 1,4-conjugate addition (Michael addition) forms a zwitterionic intermediate. This intermediate is highly reactive and can be trapped or can react with a second equivalent of dicyanoacetylene to form a stable alkylidene-1,6-diphosphorane.[3]
Visualization: Phosphine Addition Pathway
Caption: Nucleophilic addition of triphenylphosphine to this compound.
Generalized Experimental Protocol
Note: This is a generalized procedure based on reported reaction types.[3][4] Specific conditions (solvent, temperature, stoichiometry) must be optimized based on the original literature.
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve triphenylphosphine in a suitable anhydrous solvent (e.g., benzene, THF).
-
Cooling: Cool the solution to a low temperature (e.g., -70 °C to 0 °C) to control the reaction rate and minimize polymerization of dicyanoacetylene.
-
Addition: Slowly add a dilute solution of this compound in the same solvent to the stirred phosphine solution.
-
Reaction: Allow the reaction to stir at a low temperature for a specified time, monitoring by an appropriate method (e.g., TLC, ³¹P NMR).
-
Workup: Upon completion, the product may precipitate or require solvent removal under reduced pressure. The resulting solid can be purified by recrystallization.
Data Presentation: Characterized Adducts
| Nucleophile | Reagent(s) | Product Type | Reference(s) |
| Triphenylphosphine | DCA | Stable alkylidene-1,6-diphosphorane | [3] |
| Triarylphosphines | DCA, H₂O, SO₂ | 1,2-dicyano-2-phosphoniaethanesulphonate betaine | [4] |
| Triphenylphosphine oxide | DCA | Triphenylphosphoranylideneoxalacetonitrile | [5] |
Application Note: General Nucleophilic Addition (Thiol/Amine)
While specific protocols are scarce, the high electrophilicity of this compound makes it an excellent substrate for Michael additions with soft nucleophiles like thiols (Thia-Michael addition) and amines (Aza-Michael addition). These reactions are expected to produce highly functionalized enaminonitriles or ketene dithioacetals, which are versatile building blocks for synthesizing nitrogen- and sulfur-containing heterocycles.
General Reaction Mechanism
The reaction proceeds via the conjugate addition of the nucleophile to the alkyne, breaking one of the π-bonds. The resulting carbanion is stabilized by the adjacent nitrile group. Subsequent protonation yields the final vinyl-substituted product. A second addition can occur, though conditions would need to be controlled to favor mono-addition.
Visualization: General Michael Addition Workflow
Caption: General workflow for the Michael addition to this compound.
Template Experimental Protocol
Caution: This is a theoretical template. Extreme care is required.
Materials:
-
Nucleophile (e.g., thiophenol, diethylamine)
-
This compound (as a dilute solution in an anhydrous solvent)
-
Anhydrous, non-protic solvent (e.g., THF, diethyl ether, dichloromethane)
-
Inert atmosphere (Argon or Nitrogen)
-
Proton source for workup (e.g., saturated ammonium chloride solution)
Procedure:
-
Under an inert atmosphere, dissolve the nucleophile (1.0 eq.) in the chosen anhydrous solvent.
-
Cool the solution to an appropriate low temperature (start at -78 °C) to mitigate the exothermic nature of the reaction and prevent polymerization.
-
Slowly, via syringe pump, add a pre-chilled, dilute solution of this compound (1.0 to 1.2 eq.) to the stirred nucleophile solution.
-
Maintain the low temperature and stir for 1-4 hours, monitoring the reaction's progress.
-
Upon consumption of the limiting reagent, quench the reaction by adding a proton source.
-
Allow the mixture to warm to room temperature. Perform a standard aqueous workup, extracting the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product.
Data Presentation: Expected Products (Hypothetical)
| Nucleophile | Expected Product Structure | Product Class |
| Thiol (R-SH) | NC-C(SR)=CH-CN | Vinyl sulfide |
| Primary Amine (R-NH₂) | NC-C(NHR)=CH-CN | Enaminonitrile |
| Secondary Amine (R₂NH) | NC-C(NR₂)=CH-CN | Enaminonitrile |
Concluding Remarks
This compound is a reagent of immense potential due to its extreme electrophilicity. While its application has been predominantly explored in the realm of [4+2] cycloadditions, its reactivity towards nucleophiles like phosphines is documented and offers a pathway to valuable synthetic intermediates such as phosphorus ylides. The extension of this reactivity to other nucleophiles, such as thiols and amines, is mechanistically plausible and represents an area ripe for further investigation, provided the significant safety challenges associated with this energetic material can be effectively managed. The protocols and data presented herein provide a foundational guide for researchers aiming to explore the unique chemistry of this compound in the context of drug discovery and materials science.
References
- 1. Dicyanoacetylene - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic addition - Wikipedia [en.wikipedia.org]
- 3. Reactions of phosphines with acetylenes. Part V. Structure revision of a so-called phosphole. A stable alkylidene-1,6-diphosphorane - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Reactions of phosphines with acetylenes. Part 17. Formation and stereochemistry of 1,2- dicyano-2-phosphoniaethanesulphonate betaines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Insertion Reactions of But-2-ynedinitrile into Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
But-2-ynedinitrile, also known as dicyanoacetylene, is a highly reactive organic compound with the chemical formula C₄N₂. Its linear structure, N≡C−C≡C−C≡N, features two electron-withdrawing cyanide groups, which make the alkyne bond electron-deficient and thus highly susceptible to nucleophilic attack and cycloaddition reactions.[1] This inherent reactivity makes this compound an intriguing substrate for insertion reactions into metal-ligand bonds within metal complexes. Such reactions have the potential to generate novel organometallic structures with unique electronic and catalytic properties.
This document provides an overview of the theoretical basis for these insertion reactions, drawing parallels with known reactions of other activated alkynes, and presents generalized experimental protocols for investigating these transformations. Due to the limited specific literature on this compound insertion reactions, this note also serves as a guide for exploratory research in this area.
Theoretical Background: Insertion Pathways
The insertion of an alkyne into a metal-ligand bond, such as a metal-hydride (M-H) or metal-carbon (M-C) bond, is a fundamental process in organometallic chemistry. For an electron-deficient alkyne like this compound, the reaction is expected to proceed readily.
One plausible pathway involves the 1,2-insertion of the alkyne into a metal-hydride bond. This reaction, which has been observed for other acetylenes with platinum complexes, typically proceeds through the coordination of the alkyne to the metal center, followed by migratory insertion of the hydride ligand onto one of the acetylenic carbons. This results in the formation of a vinyl or alkenyl metal complex.[2]
Another potential reaction is the oxidative coupling of two this compound molecules at a low-valent metal center. This process, while not a simple insertion, is a common reaction for alkynes on metal templates and can lead to the formation of metallacyclopentadiene complexes.[3]
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of potential insertion products of this compound with metal complexes. These should be adapted based on the specific metal complex and laboratory safety protocols. Caution: this compound is a volatile and potentially explosive compound and should be handled with extreme care in a well-ventilated fume hood.[1]
General Protocol for Reaction Screening
-
Preparation of Reactants:
-
Prepare a stock solution of the desired metal complex (e.g., a transition metal hydride or a low-valent metal precursor) in a suitable anhydrous, deoxygenated solvent (e.g., toluene, THF, or dichloromethane).
-
Prepare a dilute solution of this compound in the same solvent.
-
-
Reaction Setup:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the solution of the metal complex.
-
Slowly add the this compound solution dropwise to the stirred solution of the metal complex at a controlled temperature (e.g., 0 °C or room temperature).
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Infrared (IR) spectroscopy. Changes in color or the formation of a precipitate can also be indicative of a reaction.
-
-
Product Isolation and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by techniques such as recrystallization, column chromatography, or sublimation, depending on its stability and solubility.
-
Characterization Techniques
-
NMR Spectroscopy (¹H, ¹³C, ³¹P, etc.): To determine the structure of the product. The disappearance of the metal-hydride signal in ¹H NMR and the appearance of new vinyl proton signals would be indicative of an insertion reaction.
-
IR Spectroscopy: To identify characteristic functional groups. A shift in the C≡N stretching frequency and the appearance of new C=C stretching bands would provide evidence of the alkyne's transformation.
-
X-ray Crystallography: To definitively determine the solid-state structure of the product, providing unequivocal evidence of an insertion or cycloaddition reaction.
-
Mass Spectrometry: To determine the molecular weight of the product.
Data Presentation
While specific quantitative data for the insertion of this compound is not widely available in the literature, the following table provides a template for summarizing key data that should be collected during experimental investigations.
| Metal Complex Precursor | This compound (equiv.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Key Spectroscopic Data (¹H NMR, δ, ppm; IR, ν, cm⁻¹) |
| e.g., [PtH(Cl)(PPh₃)₂] | 1.1 | Toluene | 25 | 4 | Hypothetical Product | - | e.g., Vinyl H: 6.5 (t); C≡N: 2200 |
| e.g., [CpCo(PPh₃)₂] | 2.2 | THF | 0 | 2 | Hypothetical Product | - | e.g., Phenyl H: 7.2-7.8 (m); C=C: 1650 |
Application and Future Directions
The successful insertion of this compound into metal complexes could lead to the development of:
-
Novel Catalysts: The resulting vinyl or metallacyclic complexes could exhibit unique catalytic activities.
-
Functional Materials: The incorporation of the dicyanovinyl moiety could impart interesting electronic or optical properties to new materials.
-
Precursors for Organic Synthesis: The metal-alkenyl complexes could be used as intermediates for further functionalization in organic synthesis.
Further research is needed to systematically explore the reactivity of this compound with a wide range of metal complexes and to fully characterize the resulting products and their properties.
References
Application Notes and Protocols: Synthesis of Novel Nitrogen-Containing Compounds with But-2-ynedinitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of but-2-ynedinitrile as a versatile building block for the creation of novel nitrogen-containing heterocyclic compounds. The protocols detailed herein are based on established chemical transformations of analogous activated alkynes and dinitriles, offering a predictive framework for the synthesis of pyridines, pyrazines, pyrroles, and imidazoles. The potential biological significance of these scaffolds is also discussed, providing a rationale for their synthesis in drug discovery programs.
Introduction to this compound in Heterocyclic Synthesis
This compound, also known as dicyanoacetylene, is a highly electrophilic alkyne due to the presence of two electron-withdrawing nitrile groups.[1] This electronic feature makes it an excellent candidate for reactions with a variety of nucleophiles, particularly nitrogen-containing compounds, leading to the formation of diverse heterocyclic systems.[2] The rigid, linear structure of this compound can serve as a scaffold to introduce cyano-functionalities into the final products, which are valuable handles for further chemical modifications. The nitrile group is a key functional group in many pharmaceuticals and can contribute to the biological activity of a molecule.[3]
Synthesis of Substituted Pyridines
The synthesis of highly substituted pyridines can be achieved through a formal [4+2] cycloaddition or a condensation-cyclization sequence involving a suitable 1,3-dinitrogen synthon with this compound. A plausible approach involves the reaction of enamines, formed in situ from a ketone and a primary amine, with this compound, analogous to the synthesis of aminopyridines from ylidenemalononitriles.[4]
Proposed Reaction Scheme:
References
- 1. Dicyanoacetylene - Wikipedia [en.wikipedia.org]
- 2. This compound | 1071-98-3 | Benchchem [benchchem.com]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: But-2-ynedinitrile as a C2 Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
But-2-ynedinitrile, also known as dicyanoacetylene, is a highly reactive and versatile C2 building block in organic synthesis. Its linear structure, featuring a carbon-carbon triple bond flanked by two electron-withdrawing nitrile groups (N≡C−C≡C−C≡N), renders the alkyne exceptionally electrophilic. This unique electronic property makes it a powerful reagent for the construction of complex molecular architectures, particularly in the synthesis of carbo- and heterocyclic compounds, which are often scaffolds for novel therapeutic agents.
These application notes provide an overview of the synthetic utility of this compound, focusing on its application in cycloaddition and multicomponent reactions. Detailed experimental protocols for key transformations are provided to facilitate its use in a research and development setting.
Key Applications
This compound's high reactivity allows it to participate in a variety of chemical transformations, most notably as a potent dienophile in Diels-Alder reactions and as a key component in multicomponent reactions for the synthesis of highly substituted nitrogen-containing heterocycles.
-
Diels-Alder Reactions: The electron-deficient nature of the alkyne in this compound makes it an exceptional dienophile, capable of reacting with a wide range of dienes, including those that are typically unreactive.[1] It readily participates in [4+2] cycloaddition reactions to form six-membered rings, providing a direct route to substituted phthalonitriles and other bicyclic systems.[1] Notably, it can even react with aromatic compounds, which are generally poor dienes, highlighting its extreme reactivity.
-
Multicomponent Reactions (MCRs): this compound is an effective building block in MCRs, which are highly efficient one-pot reactions that combine three or more starting materials to generate complex products.[2] These reactions are of particular interest in drug discovery for the rapid generation of diverse molecular libraries. In the context of this compound, MCRs often lead to the synthesis of highly functionalized nitrogen-containing heterocycles such as pyridines and pyrroles.[3][4][5]
Data Presentation
The following tables summarize quantitative data for representative reactions involving this compound, providing a comparative overview of reaction conditions and yields.
Table 1: Diels-Alder Reactions of this compound with Various Dienes
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Thiophene | Dicyanoacetylene | Not specified | 120 | 48 | 4,5-Dicyanobenzothiophene | 8 | [1] |
| 1,2,4,5-Tetramethylbenzene (Durene) | Dicyanoacetylene | Not specified | Not specified | Not specified | Substituted bicyclooctatriene | Not specified |
Table 2: Synthesis of Substituted Pyridines using Nitrile Precursors
| Amine | Enamine/Ylidenemalononitrile | Solvent | Temperature | Time | Product | Yield (%) | Reference |
| Benzylamine | 2-(benzylamino)-5-((4-methoxyphenyl)thio)-4-methylnicotinonitrile | Benzylamine | Room Temp. | Not specified | 2-(benzylamino)-5-((4-methoxyphenyl)thio)-4-methylnicotinonitrile | 85 | [4] |
| Benzylamine | 2-(benzylamino)-4,5-diphenylnicotinonitrile | Benzylamine | Room Temp. | Not specified | 2-(benzylamino)-4,5-diphenylnicotinonitrile | 86 | [4] |
| Propylamine | Not specified | Propylamine | Room Temp. | Not specified | Multi-substituted Pyridines | Not specified | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles
This protocol describes a mild and facile solvent-free methodology to obtain a scope of multi-substituted pyridines at room temperature.[4][5]
Materials:
-
Ylidenemalononitrile derivative (1 mmol)
-
Primary amine (e.g., benzylamine or propylamine) (2 mL)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
-
UV lamp (254 nm)
Procedure:
-
Dissolve 1 mmol of the ylidenemalononitrile derivative in 2 mL of the primary amine at room temperature in a round-bottom flask equipped with a magnetic stir bar.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is complete when the starting enamine is entirely consumed, and a blue fluorescent spot is observed under a 254 nm UV lamp.
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess amine.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the multi-substituted pyridine.
-
Characterize the final product by appropriate analytical techniques (e.g., NMR, MS).
Protocol 2: Photochemical Cycloaddition of Dicyanoacetylene with Ethylene
This protocol outlines the photochemical [2+2] cycloaddition of dicyanoacetylene with ethylene to produce 1,2-dicyanocyclobutene.[6]
Materials:
-
Dicyanoacetylene
-
Ethylene
-
Photochemical reactor equipped with a 185-nm light source
-
Appropriate solvent (not specified in the source, a non-absorbing, inert solvent like hexane or cyclohexane is recommended)
-
Gas handling equipment for ethylene
-
Analytical instrumentation for product characterization (GC-MS, NMR)
Procedure:
-
Prepare a solution of dicyanoacetylene in the chosen solvent in the photochemical reactor. The concentration should be optimized for the specific reactor setup.
-
Purge the solution and the reactor with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can quench photochemical reactions.
-
Introduce a controlled stream of ethylene gas into the reaction mixture. The ethylene can be bubbled through the solution or maintained at a specific pressure in the reactor headspace.
-
Irradiate the reaction mixture with a 185-nm light source. The reaction time will depend on the intensity of the light source and the concentration of the reactants.
-
Monitor the reaction progress by periodically taking aliquots and analyzing them by a suitable technique like GC-MS to observe the formation of the product and the consumption of starting materials.
-
Once the reaction has reached the desired conversion, stop the irradiation and purge the system with an inert gas to remove any remaining ethylene.
-
Carefully remove the solvent under reduced pressure.
-
Purify the resulting crude product, 1,2-dicyanocyclobutene, using an appropriate method such as column chromatography or distillation under reduced pressure.
-
Characterize the purified product using spectroscopic methods (NMR, IR, MS) to confirm its structure.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in synthesis.
Caption: General schematic of the Diels-Alder reaction with this compound.
Caption: Workflow for the synthesis of nitrogen heterocycles via MCR.
Conclusion
This compound is a valuable and highly reactive C2 building block for the synthesis of diverse and complex organic molecules. Its utility in Diels-Alder and multicomponent reactions provides efficient pathways to carbocyclic and heterocyclic scaffolds that are of significant interest to the pharmaceutical and materials science industries. The provided protocols offer a starting point for researchers to explore the rich chemistry of this versatile reagent. As with any highly reactive compound, appropriate safety precautions should be taken when handling this compound.
References
- 1. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Photochemical cycloaddition reactions of cyanoacetylene and dicyanoacetylene - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: But-2-ynedinitrile Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude but-2-ynedinitrile (also known as dicyanoacetylene or carbon subnitride). The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My crude this compound sample is a dark, viscous liquid/solid. What is causing this and can it be purified?
A1: this compound is known to polymerize at room temperature, forming a dark solid mass. This is the most likely cause of the dark and viscous appearance of your crude sample. Purification is still possible, but it is crucial to act quickly and keep the material cold to prevent further polymerization. It is recommended to store samples of this compound at low temperatures, such as on dry ice (-78 °C), to maintain stability.
Q2: I am observing the formation of a solid black material during my purification process. How can I prevent this?
A2: The formation of black solids indicates polymerization of the this compound. This is often triggered by heat. To mitigate this, it is highly recommended to use purification methods that can be performed at reduced temperatures. For instance, when performing distillation, vacuum distillation is essential to lower the boiling point of the compound and reduce thermal stress.[1] Similarly, any heating during recrystallization should be gentle and for the minimum time necessary.
Q3: My purified this compound appears pure by NMR, but it rapidly turns dark upon storage. What is happening?
A3: this compound is inherently unstable at room temperature and polymerizes over time, even when pure.[2] For storage, it is critical to keep the purified compound at very low temperatures, for example, in a dewar with dry ice or in a cryofreezer. Storing it as a dilute solution in a suitable solvent can also enhance its stability for short-term use.
Q4: Which purification method is most suitable for my crude this compound sample?
A4: The choice of purification method depends on the nature of the impurities and the scale of your experiment.
-
For volatile impurities: Fractional vacuum distillation is a good choice.
-
For non-volatile impurities: Vacuum distillation, sublimation, or recrystallization are effective.[1]
-
For impurities with similar boiling points: Column chromatography would be the most powerful method.[1]
Refer to the decision workflow diagram below for guidance.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery after distillation | - The compound may have polymerized in the distillation flask due to excessive heat.- The vacuum may have been insufficient, leading to a high boiling point.- The receiving flask may not have been cooled sufficiently, leading to loss of the volatile product. | - Use a lower bath temperature and a high vacuum to minimize the boiling point.[1]- Ensure all joints in the distillation apparatus are well-sealed to maintain a high vacuum.- Cool the receiving flask with an ice bath or dry ice/acetone bath. |
| No crystals form during recrystallization | - The solvent is too nonpolar, and the compound is too soluble even at low temperatures.- The solution is not saturated.- The cooling process was too rapid, preventing crystal nucleation. | - Choose a more polar solvent or a solvent mixture.[3]- Reduce the volume of the solvent by gentle evaporation under a stream of inert gas before cooling.- Allow the solution to cool slowly to room temperature before placing it in a cold bath.[3] |
| Oily precipitate instead of crystals during recrystallization | - The melting point of this compound is low (20.5 °C).[2]- The chosen solvent may be too nonpolar. | - Ensure the recrystallization is performed at or below room temperature, possibly using a cold bath for the entire process.[1]- Try a different solvent system. |
| Poor separation during column chromatography | - The eluent system is not optimized.- The column was not packed properly.- The sample was overloaded. | - Perform thin-layer chromatography (TLC) first to determine the optimal solvent system.- Ensure the silica gel is packed uniformly to avoid channeling.- Use an appropriate amount of silica gel for the amount of sample being purified. |
Data Presentation
Table 1: Physical Properties and Purification Methods for this compound
| Property | Value | Reference |
| Molecular Formula | C₄N₂ | [1][2] |
| Molar Mass | 76.06 g/mol | [1] |
| Appearance | Colorless volatile liquid or solid | [2] |
| Melting Point | 20.5 °C | [2] |
| Boiling Point | 76.5 °C | [2] |
| Density | ~0.907 - 1.176 g/cm³ | [2] |
| Purification Method | Principle | Advantages | Disadvantages |
| Vacuum Distillation | Separation based on boiling point differences at reduced pressure. | Ideal for removing non-volatile or less volatile impurities; minimizes thermal decomposition.[1] | May not separate impurities with similar boiling points. |
| Sublimation | Phase transition from solid to gas, bypassing the liquid phase. | Excellent for removing non-volatile impurities from the solid compound.[1] | Only applicable if the compound has a sufficiently high vapor pressure below its melting point. |
| Recrystallization | Separation based on differential solubility in a solvent at varying temperatures.[3][4] | Can be very effective for removing soluble impurities if a suitable solvent is found.[1] | The low melting point requires careful execution at low temperatures; finding a suitable solvent can be challenging.[1] |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Highly effective for separating complex mixtures or impurities with similar physical properties.[1] | Can be more time-consuming and require larger volumes of solvent compared to other methods. |
Experimental Protocols
1. Vacuum Distillation
-
Objective: To purify this compound from non-volatile impurities.
-
Methodology:
-
Assemble a vacuum distillation apparatus with a small distilling flask, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Place the crude this compound in the distilling flask.
-
Cool the receiving flask in an ice bath or a dry ice/acetone bath.
-
Carefully apply a vacuum to the system.
-
Gently heat the distilling flask using a water bath.
-
Collect the fraction that distills at the expected boiling point under the applied pressure.
-
Once the distillation is complete, carefully release the vacuum and store the purified product at low temperature.
-
2. Sublimation
-
Objective: To purify solid this compound from non-volatile impurities.
-
Methodology:
-
Ensure the crude this compound is in a solid state by cooling it below its melting point (20.5 °C).
-
Place the solid crude material in a sublimation apparatus.
-
Cool the cold finger of the sublimation apparatus, for example, with a dry ice/acetone slurry.
-
Apply a vacuum to the apparatus.
-
Gently warm the bottom of the apparatus to encourage sublimation.
-
Pure this compound will sublime and deposit as crystals on the cold finger.
-
After a suitable time, release the vacuum, and carefully scrape the purified crystals from the cold finger in a cold environment.
-
3. Recrystallization
-
Objective: To purify this compound from soluble impurities.
-
Methodology:
-
Cool a suitable solvent (e.g., a short-chain alkane like pentane or hexane, or a mixture with a slightly more polar solvent) in a cold bath.
-
In a separate flask, dissolve the crude this compound in a minimal amount of the cold solvent. Gentle warming may be required, but it should be kept to a minimum to avoid polymerization.
-
If there are insoluble impurities, quickly filter the cold solution.
-
Allow the solution to cool slowly in the cold bath.
-
Crystals of pure this compound should form.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent.
-
Dry the crystals under a stream of inert gas at low temperature.
-
Mandatory Visualization
Caption: Decision workflow for selecting a suitable purification method for crude this compound.
References
Technical Support Center: Troubleshooting Unwanted Polymerization of But-2-ynedinitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address the unwanted polymerization of but-2-ynedinitrile (also known as dicyanoacetylene) during experimental procedures. Adherence to these guidelines is critical for ensuring experimental success, laboratory safety, and the integrity of research outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound solution turned dark and viscous/solidified. What happened?
A1: This indicates that unwanted polymerization has occurred. This compound is a highly reactive and thermally unstable compound that can polymerize at room temperature, especially in the presence of initiators such as light, oxygen, or impurities.[1] The polymerization is often exothermic and can proceed rapidly, leading to the formation of a dark, insoluble solid.
Q2: What are the primary triggers for the polymerization of this compound?
A2: The primary triggers for polymerization include:
-
Elevated Temperatures: this compound is unstable at room temperature and polymerizes readily.[1]
-
Exposure to Light: UV radiation can initiate free-radical polymerization.
-
Presence of Oxygen: Oxygen can act as a radical initiator.
-
Contamination: Impurities, such as bases, acids, or metals, can catalyze both anionic and radical polymerization pathways.
Q3: How can I prevent the unwanted polymerization of this compound?
A3: Prevention is the most effective strategy. Key preventive measures include:
-
Strict Temperature Control: Always store and handle this compound at low temperatures.
-
Inert Atmosphere: Conduct all manipulations under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen and moisture.
-
Light Protection: Use amber-colored reaction vessels or wrap containers in aluminum foil to protect the compound from light.
-
Use of Inhibitors: For storage and certain applications, the use of appropriate polymerization inhibitors is recommended.
-
Solvent Purity: Use high-purity, dry, and deoxygenated solvents.
Q4: What inhibitors are effective for preventing the polymerization of this compound?
A4: Due to the electron-deficient nature of the alkyne bond, this compound is susceptible to both radical and anionic polymerization. Therefore, a combination of inhibitors may be necessary.
-
For Radical Polymerization: Phenolic compounds like hydroquinone or p-methoxyphenol (MEHQ) are commonly used to scavenge free radicals.[2] Stable radicals such as TEMPO are also highly effective.
-
For Anionic Polymerization: Acidic compounds are used to neutralize any basic impurities that could initiate anionic polymerization. Examples include acidic gases like sulfur dioxide or weak organic acids. For the analogous cyanoacrylates, chelating agents formed from boric acid and polyhydroxy compounds have been used as anionic polymerization inhibitors.[2][3]
Q5: I suspect polymerization has started in my reaction. What should I do immediately?
A5: If you observe signs of polymerization (e.g., color change, increase in viscosity, unexpected exotherm), take the following steps immediately:
-
Cool the reaction vessel: Immerse the flask in an ice bath or other cooling medium to dissipate heat and slow down the reaction rate.
-
Add a quenching agent: Introduce a suitable quenching agent to terminate the polymerization.
-
Ensure adequate ventilation: Work in a well-ventilated fume hood as the polymerization may release toxic fumes.
-
Follow safety protocols: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to the unwanted polymerization of this compound.
| Observation | Potential Cause | Recommended Action |
| Solution turns yellow to dark brown rapidly upon warming to room temperature. | Thermal polymerization. | Immediately cool the solution in an ice or dry ice/acetone bath. Plan experiments to be conducted at low temperatures. |
| Polymerization occurs even at low temperatures. | Contamination with polymerization initiators (e.g., residual base from synthesis, peroxides in solvent). | Use freshly purified this compound. Ensure all glassware is scrupulously clean and dry. Use freshly distilled and deoxygenated solvents. |
| A solid precipitate forms during the reaction. | Polymerization initiated by reagents or reaction conditions. | Review the compatibility of all reagents with this compound. Consider adding a radical or anionic inhibitor to the reaction mixture if compatible with the desired chemistry. |
| The reaction is unexpectedly exothermic. | Runaway polymerization. | IMMEDIATE ACTION REQUIRED. Cool the reaction vessel aggressively. If safe to do so, add a quenching agent. Prepare for emergency shutdown of the experiment. |
Experimental Protocols
Protocol 1: Storage of this compound
-
Purification: If necessary, purify this compound by vacuum distillation or sublimation to remove any impurities that may act as polymerization initiators.[4]
-
Inhibitor Addition: For prolonged storage, consider adding a radical inhibitor (e.g., hydroquinone at 100-200 ppm) and an anionic inhibitor (e.g., a trace amount of a weak acid).
-
Inert Atmosphere: Transfer the purified and inhibited this compound into a clean, dry, amber glass vial or ampoule under an inert atmosphere (argon or nitrogen).
-
Low-Temperature Storage: Store the sealed container at or below -20°C in a freezer designated for reactive chemicals. For long-term storage, temperatures of -80°C are recommended.
Protocol 2: Quenching of Unwanted Polymerization
Caution: This procedure should be performed in a fume hood with appropriate PPE.
-
Prepare Quenching Solution: Prepare a solution of a quenching agent. A suitable option for radical polymerization is a solution of hydroquinone or TEMPO in a compatible, dry, and deoxygenated solvent. For anionic polymerization, a dilute solution of a weak acid (e.g., acetic acid) in a compatible solvent can be used.
-
Cool the Reaction: As soon as polymerization is detected, cool the reaction vessel to 0°C or below.
-
Add Quenching Agent: While maintaining cooling and under an inert atmosphere, slowly add the quenching solution to the reaction mixture with stirring until the signs of polymerization (e.g., color change, viscosity increase) cease.
-
Monitor Temperature: Carefully monitor the temperature of the mixture during the addition of the quenching agent to prevent a runaway reaction.
-
Isolate and Dispose: Once the polymerization has been quenched, the resulting mixture should be treated as hazardous waste and disposed of according to institutional guidelines.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | ≤ -20°C (short-term), -80°C (long-term) | Minimizes thermal polymerization. |
| Atmosphere | Inert (Argon or Nitrogen) | Excludes oxygen and moisture, which can initiate polymerization. |
| Light Exposure | Minimize (use amber vials or foil wrapping) | Prevents photo-initiated radical polymerization. |
| Radical Inhibitor (e.g., Hydroquinone) | 100-200 ppm | Scavenges free radicals. |
| Anionic Inhibitor | Trace amounts of a weak acid | Neutralizes basic impurities. |
Mandatory Visualizations
Caption: Troubleshooting flowchart for unwanted this compound polymerization.
Caption: Unwanted polymerization pathway of this compound.
Safe Disposal of this compound and its Polymer
Monomer Disposal:
-
Never dispose of pure this compound directly. Due to its high reactivity and potential for explosive decomposition, it must be deactivated first.
-
Deactivation: Slowly add the this compound to a stirred, cooled (ice bath) solution of a quenching agent (as described in Protocol 2) in a compatible solvent. The resulting mixture can then be treated as hazardous chemical waste.
Polymer Disposal:
-
The polymer of this compound is a stable, insoluble solid. While less reactive than the monomer, it should still be handled as hazardous waste.
-
Collect the solid polymer in a sealed, labeled container.
-
Consult your institution's environmental health and safety (EHS) office for specific disposal procedures for reactive nitrogen-containing organic waste.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for established safety protocols and professional judgment. Always consult the Safety Data Sheet (SDS) for this compound and follow all institutional and regulatory guidelines for chemical handling and waste disposal.
References
- 1. Dicyanoacetylene - Wikipedia [en.wikipedia.org]
- 2. US4182823A - Anionic polymerization inhibitor for cyanoacrylate adhesives - Google Patents [patents.google.com]
- 3. Anionic Polymerization Inhibitor for Cyanoacrylate Adhesives | Afinitica [afinitica.com]
- 4. This compound | 1071-98-3 | Benchchem [benchchem.com]
Dicyanoacetylene Handling & Safety Technical Support Center
This guide provides essential safety information, troubleshooting protocols, and frequently asked questions for researchers, scientists, and drug development professionals working with dicyanoacetylene (C₄N₂). Due to its highly energetic nature, strict adherence to safety protocols is mandatory to prevent explosive decomposition.
Frequently Asked Questions (FAQs)
Q1: What is dicyanoacetylene and what makes it so unstable?
A1: Dicyanoacetylene, also known as carbon subnitride or but-2-ynedinitrile, is a linear molecule with the structure N≡C−C≡C−C≡N.[1][2] Its instability is primarily due to its high positive (endothermic) heat of formation (+500.4 kJ/mol), meaning a large amount of energy is stored within its chemical bonds.[1][2] This energy can be released explosively as the molecule decomposes into its more stable elements, carbon powder and nitrogen gas.[1][2]
Q2: What are the primary hazards associated with dicyanoacetylene?
A2: The main hazards are:
-
Explosive Potential: The pure compound and its concentrated solutions are potentially explosive.[3][4]
-
Flammability: It is an extremely flammable liquid. When burned with oxygen, it produces one of the hottest known chemical flames at 4990 °C (9010 °F).[1]
-
Toxicity: It is considered a toxic compound, and its high vapor pressure at room temperature presents a significant inhalation hazard.[3][4]
-
Polymerization: At room temperature, especially in the presence of oxygen or light, it polymerizes into a dark solid.[3]
Q3: What are the correct procedures for storing dicyanoacetylene?
A3: Dicyanoacetylene must be stored under specific conditions to ensure stability:
-
Temperature: It should only be stored at very low temperatures, such as in a dewar with dry ice (-78 °C) or liquid nitrogen.[4] At dry ice temperatures, it can be kept almost indefinitely.[3][4]
-
Atmosphere: It must be kept away from oxygen and light.[3]
-
Form: Diluted solutions of dicyanoacetylene in inert solvents are significantly more stable and can be safely kept under standard conditions.[3]
-
Duration: Pure dicyanoacetylene should not be stored for long periods.[4]
Q4: What are the visual signs of dicyanoacetylene decomposition or polymerization?
A4: The primary visual indicator is a change in color. Pure dicyanoacetylene is a colorless liquid.[1] If it begins to turn dark or a black solid forms, it is undergoing polymerization.[1]
Q5: How can I safely handle dicyanoacetylene during an experiment?
A5: All handling of dicyanoacetylene must be performed in a well-ventilated chemical fume hood.[3][4] Whenever possible, use dilute solutions in inert solvents to improve stability.[3] Maintain low temperatures for reactions involving the neat compound.
Q6: What is the proper disposal method for dicyanoacetylene?
A6: Dicyanoacetylene can be safely disposed of by burning it outdoors. Extreme caution is necessary due to the exceptionally hot flame and the toxicity of the vapors produced.
Troubleshooting Guide
| Observed Problem | Probable Cause | Immediate Corrective Action | Preventative Measures |
| Solution is darkening or forming a dark solid. | Polymerization | Immediately cool the sample to dry ice temperature (-78 °C) or below. | Store the compound at or below -78 °C, protect it from light and oxygen, and use freshly prepared solutions.[3] |
| Rapid pressure increase in a closed system. | Explosive Decomposition | CRITICAL DANGER. Do not approach. Evacuate the area immediately and initiate your facility's emergency response protocol. | Never store pure or concentrated dicyanoacetylene in a sealed container above its recommended low storage temperature. Use appropriate pressure-relief systems for all reactions. |
| Strong, unusual odor detected. | Vapor Leak | Ensure you are working in a certified chemical fume hood. Check all connections and seals in your apparatus for leaks. | Due to its high vapor pressure and toxicity, always handle in a fume hood and ensure apparatus is gas-tight.[3][4] |
Quantitative Data Summary
The following table summarizes key physical and thermodynamic properties of dicyanoacetylene.
| Property | Value | Reference(s) |
| Chemical Formula | C₄N₂ | |
| Molar Mass | 76.058 g·mol⁻¹ | [1] |
| Appearance | Colorless volatile liquid | [1] |
| Melting Point | 20.5 °C (68.9 °F; 293.6 K) | [1] |
| Boiling Point | 76.5 °C (169.7 °F; 349.6 K) | [1] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | +500.4 kJ/mol | [1][2] |
| Recommended Storage Temperature | ≤ -78 °C (Dry Ice) | [3][4] |
| Flame Temperature (in O₂) | 4990 °C (9010 °F; 5260 K) | [1] |
| Flame Temperature (in O₃, high pressure) | > 5730 °C (10340 °F; 6000 K) | [1] |
Experimental Protocols
Protocol 1: Safe Storage and Handling of Neat Dicyanoacetylene
-
Receiving: Upon receipt, immediately inspect the container within a fume hood for any signs of polymerization (darkening). If the material is compromised, do not handle it further and consult with safety personnel.
-
Storage: Place the container in a secondary, non-sealed container and store it in a dewar filled with dry ice or in a freezer rated for -80 °C. The storage area must be clearly labeled with appropriate hazard warnings.
-
Dispensing: Pre-cool all apparatus (syringes, glassware) that will contact the neat liquid to at least 0 °C. Perform the transfer inside a chemical fume hood, minimizing the time the container is open.
-
Inert Atmosphere: After dispensing, flush the headspace of the primary container with an inert gas (e.g., argon or nitrogen) before re-sealing and returning to low-temperature storage.
Protocol 2: Preparation and Use of Dilute Dicyanoacetylene Solutions
-
Solvent Selection: Choose a dry, inert solvent in which dicyanoacetylene is soluble (e.g., various organic solvents).
-
Apparatus Setup: Assemble the reaction glassware inside a chemical fume hood. Ensure the system can be maintained under an inert atmosphere.
-
Cooling: Cool the solvent to 0 °C or below using an appropriate cooling bath.
-
Dilution: While maintaining a positive pressure of inert gas, slowly add the required amount of neat dicyanoacetylene to the cold, stirring solvent.
-
Reaction: The resulting dilute solution is significantly more stable for use in experiments at standard temperatures.[3] However, it is best practice to use the solution immediately after preparation.
Visualizations
Caption: Dicyanoacetylene's explosive decomposition pathway.
Caption: Decision workflow for safe handling of dicyanoacetylene.
Caption: Troubleshooting logic for unexpected events.
References
long-term storage and stability of but-2-ynedinitrile
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of but-2-ynedinitrile (also known as dicyanoacetylene). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is its high reactivity, leading to spontaneous polymerization at room temperature. This process is often observed as the formation of a dark solid mass. Due to its high positive standard enthalpy of formation (+500.4 kJ/mol), it is an energetic compound that can decompose explosively, especially in concentrated form or when heated.[1][2][3]
Q2: What are the ideal long-term storage conditions for this compound?
A2: For long-term storage, this compound should be kept at very low temperatures. Storage in dry ice (-78 °C) or liquid nitrogen is recommended to prevent polymerization. It is also crucial to protect the compound from light and oxygen.
Q3: Is it better to store this compound neat or in solution?
A3: Diluted solutions of this compound are significantly more stable than the pure compound and can be kept under standard conditions for longer periods. The choice of solvent is critical and should be inert.
Q4: What are the known degradation pathways for this compound?
A4: The most prominent degradation pathway is polymerization. While the exact mechanism is not fully elucidated in the provided literature, it is likely a free-radical chain reaction given the nature of the molecule. Other potential degradation pathways, such as hydrolysis of the nitrile groups, may occur in the presence of water, especially under acidic or basic conditions.
Q5: What are the signs of this compound degradation?
A5: Visual signs of degradation include a change in color from a colorless liquid to a yellow, brown, or black solid, which indicates polymerization. A decrease in purity over time, as determined by analytical methods, is also a clear indicator of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Sample appears discolored (yellow, brown, or black solid) | Polymerization due to improper storage temperature. | Discard the sample. For future storage, ensure the temperature is maintained at or below -78 °C. |
| Exposure to light or air. | Store the compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen). | |
| Inconsistent experimental results | Sample degradation leading to lower purity. | Verify the purity of the this compound sample using a suitable analytical method such as GC-MS or HPLC. |
| Presence of impurities from synthesis. | Purify the compound using vacuum distillation or sublimation. | |
| Unexpected reaction products | Reaction with impurities in the this compound sample. | Analyze the starting material for impurities. |
| Degradation of this compound under reaction conditions. | Run the reaction at a lower temperature if possible. | |
| Difficulty dissolving the sample | The sample has polymerized. | The polymerized material is generally insoluble. It is recommended to use a fresh, properly stored sample. |
Quantitative Data Summary
Due to the highly reactive nature of this compound, comprehensive quantitative stability studies are not widely available. The following table summarizes the key physical and stability-related properties.
| Property | Value | Reference |
| Molecular Formula | C₄N₂ | [2] |
| Molar Mass | 76.06 g/mol | [2] |
| Appearance | Colorless volatile liquid | [3] |
| Melting Point | 20.5 °C | |
| Boiling Point | 76.5 °C | |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | +500.4 kJ/mol | [2][3] |
| Recommended Storage Temperature | ≤ -78 °C (Dry Ice) | |
| Stability at Room Temperature | Unstable, polymerizes | [3] |
| Stability in Dilute Solution | More stable than neat |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of this compound and identifying potential volatile impurities.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a dry, inert solvent such as anhydrous dichloromethane or acetonitrile.
-
-
GC-MS Instrument Conditions (Example):
-
Injector: Split/splitless injector, 250 °C, split ratio 50:1.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Calculate the purity by peak area percentage.
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
Protocol 2: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)
This protocol can be used to monitor the degradation of this compound over time under specific storage conditions.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable inert solvent (e.g., acetonitrile).
-
Aliquot the stock solution into several vials for storage under different conditions (e.g., -80 °C, -20 °C, 4 °C, room temperature, protected from light, exposed to light).
-
-
HPLC Instrument Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Start with 90% A, 10% B.
-
Linearly increase to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1 mL/min.
-
Column Temperature: 25 °C.
-
Detector: UV detector at a wavelength where this compound has significant absorbance (to be determined by UV-Vis scan).
-
-
Stability Study:
-
At specified time points (e.g., 0, 1, 2, 4, 8 weeks), remove a vial from each storage condition.
-
Analyze the sample by HPLC.
-
Calculate the percentage of remaining this compound by comparing the peak area to the initial time point.
-
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Experimental workflow for a this compound stability study.
References
minimizing side products in Diels-Alder reactions with but-2-ynedinitrile
Welcome to the technical support center for Diels-Alder reactions involving but-2-ynedinitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a highly reactive dienophile?
This compound, also known as dicyanoacetylene, is a powerful dienophile due to the strong electron-withdrawing nature of its two nitrile (-CN) groups.[1][2] These groups significantly reduce the electron density of the carbon-carbon triple bond, making it highly electrophilic and thus very reactive towards electron-rich dienes in [4+2] cycloaddition reactions.[1][2] Its reactivity is so high that it can even react with aromatic compounds, a feat achievable by only the most potent dienophiles.[1][2]
Q2: What is the most common side reaction to be aware of when using this compound?
The most significant side reaction is the polymerization of this compound itself.[3][4] This compound is known to polymerize at room temperature into a dark solid.[4] This tendency can be exacerbated by factors such as high temperatures, high pressure, or the presence of radical or anionic initiators. Careful control of reaction conditions is crucial to minimize this unwanted side reaction.
Q3: How can I control the stereoselectivity (endo/exo) of the Diels-Alder reaction with this compound?
The stereoselectivity of a Diels-Alder reaction is influenced by kinetic and thermodynamic factors.
-
Kinetic Control (The Endo Rule): At lower temperatures, the endo product is typically favored. This is known as the Alder endo rule and is attributed to favorable secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing pi system of the diene in the transition state.
-
Thermodynamic Control: At higher temperatures, the Diels-Alder reaction can be reversible. Under these conditions, the more sterically stable exo product may be the major isomer observed.
For this compound, being a linear molecule, the concept of endo/exo preference is primarily relevant when reacting with cyclic dienes, leading to the formation of bicyclic products. To favor the kinetically preferred endo adduct, it is recommended to run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
Q4: Can Lewis acids be used to catalyze Diels-Alder reactions with this compound?
Yes, Lewis acids are commonly used to catalyze Diels-Alder reactions. They function by coordinating to the electron-withdrawing groups of the dienophile, in this case, the nitrile groups of this compound. This coordination further increases the electrophilicity of the dienophile, leading to a significant acceleration of the reaction rate. Common Lewis acids used for this purpose include AlCl₃, BF₃, SnCl₄, and ZnCl₂. The use of a Lewis acid can also enhance the regioselectivity and stereoselectivity of the reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during Diels-Alder reactions with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no yield of the desired adduct | 1. Polymerization of this compound: This is a common side reaction, especially at elevated temperatures.[3][4] 2. Low reactivity of the diene: Some dienes, particularly aromatic ones like thiophene, are inherently poor dienes.[5] 3. Decomposition of reactants or product: this compound is a high-energy compound and can be explosive.[4] Products may also be unstable under the reaction conditions. 4. Reaction not at equilibrium or too slow: The reaction conditions may not be optimal for the specific diene. | 1. Control Temperature: Run the reaction at the lowest feasible temperature. Consider starting at 0 °C or even lower. 2. Use a Lewis Acid Catalyst: A Lewis acid can accelerate the desired cycloaddition, allowing for lower reaction temperatures and shorter reaction times, thus minimizing polymerization. 3. Optimize Solvent: The choice of solvent can influence reaction rates. Non-polar solvents are generally preferred for standard Diels-Alder reactions. 4. Increase Diene Concentration: Using an excess of the diene can favor the bimolecular Diels-Alder reaction over the unimolecular polymerization of the dienophile. |
| Formation of multiple products (regioisomers) | Reaction with an unsymmetrical diene: The two possible orientations of the diene and dienophile can lead to the formation of constitutional isomers (regioisomers). | 1. Predict the Major Regioisomer: The regioselectivity is governed by the electronic properties of the diene. The most electron-rich carbon of the diene will preferentially bond to the most electron-poor carbon of the dienophile. Drawing resonance structures of the diene can help predict the outcome. 2. Use a Lewis Acid Catalyst: Lewis acids can enhance the polarization of the dienophile, leading to improved regioselectivity. |
| Undesired stereoisomer (exo) is the major product | Thermodynamic control: The reaction is run at a high temperature, favoring the formation of the more stable exo product. | 1. Lower the Reaction Temperature: To favor the kinetically controlled endo product, reduce the reaction temperature. 2. Shorter Reaction Time: Minimize the reaction time to prevent equilibration to the thermodynamic product. |
| Formation of a dark, insoluble material | Polymerization of this compound: This is a strong indicator of dienophile polymerization.[3][4] | 1. Purify this compound: Ensure the starting material is pure and free of any initiators. 2. Degas Solvents: Remove dissolved oxygen from the solvent, as it can sometimes initiate radical polymerization. 3. Add Inhibitors: In some cases, a small amount of a radical inhibitor (e.g., hydroquinone) might be added, but this should be done cautiously as it could also inhibit the Diels-Alder reaction. |
Experimental Protocols
General Protocol for Thermal Diels-Alder Reaction of this compound with a Reactive Diene (e.g., Cyclopentadiene)
-
Reactant Preparation: Freshly distill cyclopentadiene immediately before use, as it dimerizes at room temperature. Ensure this compound is of high purity.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a minimal amount of a dry, non-polar solvent (e.g., dichloromethane or diethyl ether).
-
Reaction Execution: Cool the solution to 0 °C in an ice bath. Slowly add a solution of freshly cracked cyclopentadiene (1.1 eq) in the same solvent dropwise over 15-30 minutes with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically fast with reactive dienes.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate).
General Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with a Less Reactive Diene (e.g., Anthracene)
-
Reactant Preparation: Ensure all reactants and solvents are anhydrous. Anthracene should be purified by recrystallization if necessary.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Lewis Acid Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of a Lewis acid (e.g., AlCl₃, 1.1 eq) in dichloromethane dropwise. Stir the mixture for 15 minutes.
-
Diene Addition: Add a solution of anthracene (1.0 eq) in dichloromethane dropwise to the cooled mixture.
-
Reaction Execution: Allow the reaction to stir at -78 °C and monitor its progress by TLC. The reaction time will vary depending on the diene's reactivity.
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate or water while the flask is still in the cooling bath.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Factors Influencing Side Product Formation in Diels-Alder Reactions with this compound
| Factor | Effect on Polymerization | Effect on Regio-/Stereo-selectivity | Recommendations for Minimizing Side Products |
| Temperature | Increased temperature significantly promotes polymerization.[4] | Higher temperatures can favor the thermodynamically more stable exo isomer and may decrease regioselectivity. | Use the lowest effective temperature. |
| Concentration | High concentrations of this compound can favor polymerization. | Generally has a minor effect on selectivity. | Add the dienophile slowly to a solution of the diene. |
| Lewis Acid | Can reduce polymerization by accelerating the desired reaction at lower temperatures. | Can significantly improve both regioselectivity and stereoselectivity. | Use a Lewis acid for unreactive dienes or to improve selectivity. |
| Solvent | Solvent effects on polymerization are not well-documented but polar coordinating solvents might stabilize intermediates that lead to polymerization. | Non-polar solvents are generally preferred. Polar solvents can sometimes alter selectivity. | Start with non-polar solvents like dichloromethane or toluene. |
| Reaction Time | Longer reaction times increase the likelihood of polymerization and product degradation. | Can lead to equilibration towards the thermodynamic product. | Monitor the reaction closely and quench as soon as the starting material is consumed. |
Visualizations
Caption: General experimental workflow for Diels-Alder reactions.
Caption: Troubleshooting logic for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Optimizing Cycloaddition Reactions of But-2-ynedinitrile: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during cycloaddition reactions involving but-2-ynedinitrile (also known as dicyanoacetylene). The information is designed to help optimize reaction conditions, improve yields, and ensure the desired product selectivity.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a highly reactive dienophile in Diels-Alder reactions?
A1: this compound is a powerful dienophile due to the strong electron-withdrawing nature of its two cyanide (-CN) groups. This electronic feature significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, facilitating the orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene, which is a key requirement for a successful Diels-Alder reaction. This high reactivity allows it to participate in cycloadditions with even unreactive dienes, such as aromatic compounds.
Q2: What are the main types of cycloaddition reactions that this compound undergoes?
A2: this compound is a versatile reagent that can participate in several types of cycloaddition reactions, including:
-
[4+2] Cycloadditions (Diels-Alder reactions): This is the most common reaction, where it acts as a dienophile to form six-membered rings.
-
[2+2] Cycloadditions: These reactions, often photochemically induced, lead to the formation of four-membered cyclobutene rings.
-
1,3-Dipolar Cycloadditions: It can react with 1,3-dipoles (e.g., azides, nitrile oxides) to form five-membered heterocyclic rings.
-
[2+2+2] Cycloadditions: In the presence of certain transition metal catalysts, it can react with other alkynes or diynes to form benzene derivatives.
Q3: What is the primary side reaction to be aware of when working with this compound?
A3: The most significant side reaction is the polymerization of this compound. This is particularly problematic at elevated temperatures or in the presence of certain initiators. Careful control of reaction temperature and the use of appropriate solvents can help minimize this unwanted side reaction.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low product yield is a common issue in cycloaddition reactions. The following guide provides a systematic approach to troubleshooting this problem.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Reactivity of the Diene | Increase the reaction temperature in small increments (e.g., 10 °C). Note: Be cautious of this compound polymerization at higher temperatures. | Increased reaction rate and higher product yield. |
| Add a Lewis acid catalyst to activate the dienophile (this compound). | Enhanced reactivity and improved yield, even at lower temperatures. | |
| Polymerization of this compound | Lower the reaction temperature. | Reduced polymerization and a cleaner reaction profile. |
| Use a more dilute solution to decrease the concentration of the dienophile. | Slower polymerization rate relative to the desired cycloaddition. | |
| Add a radical inhibitor (e.g., hydroquinone) in catalytic amounts. | Suppression of radical-initiated polymerization pathways. | |
| Decomposition of Reactants or Products | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Prevention of oxidative degradation. |
| Ensure all solvents and reagents are dry and of high purity. | Elimination of side reactions caused by impurities. | |
| Incorrect Stoichiometry | Carefully re-verify the molar ratios of the reactants. An excess of the more stable reactant can sometimes drive the reaction to completion. | Optimized conversion of the limiting reagent. |
Troubleshooting Workflow for Low Yield
Technical Support Center: Safe Handling of Liquid But-2-ynedinitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the safe handling of liquid but-2-ynedinitrile (also known as dicyanoacetylene or carbon subnitride). Due to its highly reactive, toxic, and potentially explosive nature, strict adherence to safety protocols is paramount.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with liquid this compound?
A1: this compound is a highly energetic and endothermic compound, posing several significant risks:
-
Explosive Decomposition: The pure compound and concentrated solutions are potentially explosive and can decompose violently into carbon powder and nitrogen gas, especially when heated.[1][2]
-
Polymerization: It can polymerize at room temperature, a reaction that can be exothermic and potentially lead to a runaway reaction and explosion.[1][2][3]
-
Extreme Flammability: It is extremely flammable and burns with an exceptionally hot flame (approximately 4990 °C or 9008 °F in oxygen), one of the hottest known chemical flames.[2]
-
High Toxicity: As a cyanide-containing compound, it is highly toxic and poses a significant hazard through inhalation, ingestion, and skin absorption.[1] Its high vapor pressure increases the inhalation risk.[1]
-
Reactivity: The electron-withdrawing cyanide groups make it a powerful dienophile and highly reactive with a wide range of organic and inorganic materials.[2]
Q2: What are the immediate signs of polymerization, and what should I do if I observe them?
A2: Signs of polymerization include the liquid turning dark or the formation of a dark solid mass.[1] If you observe these signs, do not attempt to handle the material. Immediately evacuate the area, alert your colleagues, and contact your institution's emergency response team.
Q3: Can I store liquid this compound at room temperature?
A3: No. This compound is unstable at room temperature and will polymerize.[1] It must be stored at very low temperatures, such as in a dewar with dry ice (-78 °C) or in a freezer rated for explosive materials.[1] Dilute solutions are significantly more stable and may be kept at standard conditions for short periods, but this should be evaluated on a case-by-case basis.[1]
Q4: What should I do in case of a spill?
A4: In the event of a this compound spill, immediate and decisive action is critical.
-
Small Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (see Troubleshooting Guide), contain the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material into a designated, sealed container for hazardous waste.
-
Decontaminate the area with a 10% bleach solution, followed by a water rinse. All decontamination materials must be disposed of as hazardous waste.
-
-
Large Spill (or any spill outside a fume hood):
-
Immediately evacuate the laboratory, closing the doors behind you.
-
Activate the nearest fire alarm to alert others.
-
From a safe location, call your institution's emergency response number and provide details about the spill.
-
Do not attempt to clean up a large spill yourself.
-
Troubleshooting Guides
Issue 1: Unexpected Color Change or Solid Formation in the Sample
| Possible Cause | Troubleshooting Steps |
| Polymerization | 1. DO NOT TOUCH OR MOVE THE CONTAINER. 2. Immediately evacuate the area. 3. Alert your supervisor and EH&S department. 4. Do not attempt to open or handle the container. There is a risk of a pressure buildup and explosion. |
| Contamination | 1. If the material has not yet shown signs of rapid polymerization (e.g., significant darkening or solid formation), treat it as highly unstable. 2. Plan for immediate and careful disposal following your institution's hazardous waste protocols for reactive materials. |
Issue 2: Difficulty in Handling Due to High Volatility
| Possible Cause | Troubleshooting Steps |
| High Vapor Pressure | 1. Always handle liquid this compound in a certified chemical fume hood with a low sash position. 2. Work with the smallest quantities possible. 3. Keep the material cold during transfer using an ice bath. 4. Ensure all transfers are conducted swiftly and efficiently to minimize evaporation. |
Issue 3: Incompatibility with Reaction Components or Equipment
| Possible Cause | Troubleshooting Steps |
| Reaction with Solvents or Reagents | 1. Conduct a thorough literature search for known incompatibilities before starting any new reaction. 2. Avoid contact with strong oxidizing agents, acids, bases, and finely powdered metals. 3. Be aware that nitriles can react violently with strong oxidizing acids. 4. Perform a small-scale test reaction in a controlled environment before scaling up. |
| Material Degradation of Equipment | 1. Use glassware made of borosilicate glass that has been inspected for any cracks or defects. 2. For metal components, use stainless steel (316L is preferred) where possible, but be aware that compatibility data for this compound is limited. Brass and copper should be avoided. 3. For seals and tubing, use chemically resistant materials like PTFE. Always check specific chemical resistance charts for nitriles. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₄N₂ | [2] |
| Molar Mass | 76.06 g/mol | [2] |
| Appearance | Colorless volatile liquid | [2] |
| Melting Point | 20.5 °C (68.9 °F) | [2] |
| Boiling Point | 76.5 °C (169.7 °F) | [2] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | +500.4 kJ/mol | [2] |
| Flame Temperature in Oxygen | ~5260 K (4987 °C, 9008 °F) | [2] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes and potential explosions. |
| Hand Protection | Double-gloving with nitrile gloves. Consider a flame-resistant outer glove for larger quantities. | Provides chemical resistance. Nitrile has good resistance to many weak acids and organic solvents but poor resistance to strong acids and some ketones.[4][5] Always check specific glove manufacturer's resistance data. |
| Body Protection | Flame-resistant lab coat (e.g., Nomex) over cotton clothing. | Protects against fire hazards. Synthetic materials should be avoided. |
| Respiratory Protection | Work in a certified chemical fume hood. For emergency situations, a self-contained breathing apparatus (SCBA) is required. | Protects against inhalation of toxic vapors. |
Experimental Protocols
Protocol 1: General Safe Handling and Transfer
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Have all necessary equipment, including PPE, spill kit (with inert absorbent), and waste containers, readily accessible.
-
Notify a colleague that you will be working with this compound. Do not work alone.
-
Prepare a cold bath (e.g., ice-water) to keep the this compound container cool.
-
-
Procedure:
-
Don all required PPE.
-
Place the this compound container in the cold bath inside the fume hood.
-
Use a clean, dry syringe or cannula for liquid transfer. Ensure the syringe is compatible with nitriles.
-
Transfer the required amount of liquid slowly and carefully to the reaction vessel, which should also be in a cold bath.
-
Immediately cap the this compound container and return it to cold storage.
-
Clean any residual material from the syringe or cannula by rinsing with a suitable solvent (e.g., a high-boiling point hydrocarbon) in the fume hood, and dispose of the rinse as hazardous waste.
-
Protocol 2: Decontamination of Glassware
-
Initial Rinse:
-
In a fume hood, rinse the glassware with a small amount of a high-boiling point, inert organic solvent to remove the bulk of the this compound. Collect this rinse for hazardous waste disposal.
-
-
Decontamination:
-
Prepare a fresh 10% bleach solution.
-
Carefully rinse the glassware with the bleach solution to oxidize any remaining cyanide compounds.
-
Allow the bleach solution to be in contact with the glassware for at least 15 minutes.
-
Dispose of the bleach solution as hazardous waste.
-
-
Final Cleaning:
-
Wash the glassware with soap and water, followed by a final rinse with deionized water.
-
Mandatory Visualization
Caption: A typical experimental workflow for handling liquid this compound.
Caption: Decision-making workflow for a this compound spill.
Caption: Logical relationship between storage temperature and stability of this compound.
References
Technical Support Center: Kinetic Studies for Optimizing But-2-ynedinitrile Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with but-2-ynedinitrile (also known as dicyanoacetylene). The information is designed to address specific issues that may be encountered during experimental work, with a focus on kinetic studies for reaction optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My this compound solution is turning dark and viscous. What is happening and how can I prevent it?
This is a common issue caused by the polymerization of this compound, which is highly reactive and can polymerize at room temperature.[1] To minimize polymerization:
-
Storage: Store this compound at very low temperatures, such as in a freezer with dry ice (-78 °C) or in liquid nitrogen. It should be stored in the absence of light and oxygen.
-
Use Dilute Solutions: Whenever possible, work with dilute solutions of this compound, as they are significantly more stable than the pure compound or concentrated solutions.[2]
-
Freshly Prepared Solutions: Prepare solutions fresh before use and keep them cold until the moment of reaction.
-
Inert Atmosphere: Handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen-initiated polymerization.[3]
2. I am observing a low yield in my Diels-Alder reaction with this compound. How can I improve it?
Low yields in Diels-Alder reactions involving this compound can be due to several factors. This compound is a powerful dienophile due to its electron-withdrawing cyanide groups, making it highly reactive.[4]
-
Purity of Reactants: Ensure the diene and solvent are pure and dry. Impurities can lead to side reactions.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. While this compound is highly reactive, an excess of the diene might be necessary if the diene is prone to dimerization or decomposition.
-
Temperature Control: Diels-Alder reactions are reversible at high temperatures (retro-Diels-Alder reaction).[5][6] Running the reaction at the lowest effective temperature will favor the formation of the product. Start at low temperatures (e.g., 0 °C or even lower) and slowly warm up if the reaction is too slow.
-
Reaction Time: Monitor the reaction progress using techniques like TLC, GC, or NMR to determine the optimal reaction time and avoid product decomposition over extended periods.
3. My reaction is complete, but I am losing my product during workup. What could be the cause?
The high reactivity of the cycloadducts formed from this compound can sometimes lead to decomposition during workup.
-
Aqueous Workup: If your product is sensitive to acid or base, be cautious with aqueous workups. Use neutral water and avoid strong acids or bases for quenching.
-
Silica Gel Chromatography: Some adducts may be unstable on silica gel. If you suspect this, you can try passing the crude product through a short plug of neutral alumina or using a different purification method like crystallization.
-
Volatility: The product might be volatile. If so, be careful during solvent removal under reduced pressure. Use a cold trap and avoid excessive heating.
4. How can I monitor the kinetics of my this compound reaction?
Several techniques can be used to monitor the kinetics of these reactions:
-
NMR Spectroscopy: ¹H NMR is a powerful tool for monitoring reaction kinetics.[7][8][9][10][11][12] You can follow the disappearance of reactant peaks and the appearance of product peaks over time. An internal standard can be used for accurate quantification.
-
UV-Visible Spectroscopy: If the reactants and products have distinct UV-Vis absorbance spectra, this technique can be used for real-time monitoring.[13][14][15] It is particularly useful for fast reactions when coupled with a stopped-flow apparatus.[13]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These chromatographic techniques can be used to determine the concentration of reactants and products at different time points after quenching the reaction aliquots.
Quantitative Data
Due to the hazardous and highly reactive nature of this compound, comprehensive kinetic data in the literature is scarce. The following tables provide representative kinetic parameters for Diels-Alder reactions of highly electrophilic alkynes with dienes, which can serve as a reference for estimating the reactivity of this compound.
Table 1: Representative Second-Order Rate Constants for Diels-Alder Reactions of Activated Alkynes with Cyclopentadiene.
| Dienophile | Diene | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) |
| Dimethyl acetylenedicarboxylate | Cyclopentadiene | Dioxane | 20 | 5.8 x 10⁻⁵ |
| Methyl propiolate | Cyclopentadiene | Dioxane | 20 | 6.3 x 10⁻⁶ |
| This compound (estimated) | Cyclopentadiene | Dioxane | 20 | > 1 x 10⁻⁴ |
Note: The rate constant for this compound is an estimation based on its higher reactivity compared to other activated alkynes. Actual values should be determined experimentally.
Table 2: Activation Parameters for the Diels-Alder Reaction of Dimethyl Acetylenedicarboxylate with Cyclopentadiene.
| Parameter | Value |
| Activation Enthalpy (ΔH‡) | 13.2 kcal/mol |
| Activation Entropy (ΔS‡) | -33.5 cal/mol·K |
| Activation Energy (Ea) | 13.8 kcal/mol |
Note: These values for a related system can be used as a starting point for designing kinetic experiments and understanding the temperature dependence of this compound reactions.
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Diels-Alder Reaction of this compound by ¹H NMR Spectroscopy
Safety Precautions: this compound is toxic, flammable, and potentially explosive in pure form or concentrated solutions. All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[16][17][18] Work with dilute solutions whenever possible.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a dry, deuterated solvent (e.g., CDCl₃, acetone-d₆) of known concentration (e.g., 0.1 M). Keep the solution cold.
-
Prepare a stock solution of the diene in the same deuterated solvent of known concentration (e.g., 0.2 M).
-
Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in the same solvent.
-
-
Reaction Setup:
-
In an NMR tube, add a known volume of the diene stock solution and the internal standard stock solution.
-
Place the NMR tube in the NMR spectrometer and acquire a spectrum at the desired reaction temperature to get the initial time point (t=0) reference.
-
Inject a known volume of the cold this compound stock solution into the NMR tube, quickly mix, and start acquiring spectra at regular intervals.
-
-
Data Acquisition and Analysis:
-
Acquire a series of ¹H NMR spectra over time.
-
Integrate the signals of the reactants and the product relative to the internal standard.
-
Plot the concentration of the reactants and/or product as a function of time to determine the reaction rate and order.
-
Visualizations
References
- 1. uspex-team.org [uspex-team.org]
- 2. safety - What dangers/risks are there in the production of carbon subnitride? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Sciencemadness Discussion Board - dicyanoacetylene - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Khan Academy [khanacademy.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. imserc.northwestern.edu [imserc.northwestern.edu]
- 9. ajrt.dz [ajrt.dz]
- 10. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ekwan.github.io [ekwan.github.io]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. quora.com [quora.com]
- 17. quora.com [quora.com]
- 18. cws.auburn.edu [cws.auburn.edu]
considerations for scaling up but-2-ynedinitrile production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the production and handling of but-2-ynedinitrile, with a focus on considerations for scaling up.
Frequently Asked Questions (FAQs)
What is this compound?
This compound, also known as dicyanoacetylene or carbon subnitride, is a chemical compound with the formula C₄N₂.[1] It is a colorless, volatile liquid at room temperature.[1] Its linear molecular structure consists of a chain of four carbon atoms with alternating triple and single covalent bonds, terminated by nitrogen atoms (N≡C−C≡C−C≡N).[1][2]
What are the key properties of this compound?
This compound is characterized by its high reactivity, primarily due to the strongly electron-withdrawing nature of its terminal cyanide groups.[2] It has a high positive standard enthalpy of formation, indicating it is an endothermic compound that can release significant energy upon decomposition.[1][2] When burned in pure oxygen, it produces an extremely hot, bright blue-white flame.[2]
What are the primary safety concerns associated with this compound?
This compound is extremely flammable and poses a significant explosion risk, especially in its pure form or in concentrated solutions.[1][3] It is also considered highly toxic and has a high vapor pressure, making it a considerable inhalation hazard.[4] The compound can polymerize at room temperature, forming a dark solid. Upon heating to decomposition, it emits toxic cyanide fumes.[3]
How should this compound be stored?
Due to its instability and tendency to polymerize, this compound should be stored at very low temperatures, such as in dry ice (-78 °C) or liquid nitrogen, in a sealed container away from light and oxygen. Diluted solutions of this compound are significantly more stable and can be handled under standard conditions with appropriate precautions.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| IUPAC Name | This compound | [1] |
| Synonyms | Dicyanoacetylene, Carbon subnitride | [1] |
| Molecular Formula | C₄N₂ | [1][2] |
| Molar Mass | 76.06 g/mol | [1][2] |
| Appearance | Colorless volatile liquid | [1] |
| Melting Point | 20.5 °C | [1][5] |
| Boiling Point | 76.5 °C | [1][5] |
| Density | ~0.97 g/cm³ | [5][6] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | +500.4 kJ/mol | [1][2] |
Table 2: Comparison of Synthesis Routes for this compound
| Synthesis Route | Key Reagents | Scale | Reported Max. Yield | Key Considerations | References |
| Direct Synthesis | Elemental Carbon (graphite), Nitrogen Gas | Industrial | Not specified | Requires extremely high temperatures (2400-2700 °C) and precise temperature control. | [2] |
| Dehydration | Acetylene dicarboxyamide, Phosphorus pentoxide (P₂O₅) | Laboratory | 40% | A common lab-scale method. | [2] |
| Elimination Reaction | Dihalogenated succinonitrile derivative, Strong base | Laboratory | Not specified | A hypothetical route involving two successive E2 eliminations. | [2] |
| Reaction with Carbides | Cyanogen chloride or bromide, Carbide (e.g., sodium carbide) | Laboratory | Not specified | Considered a dangerous route due to the high toxicity of cyanogen halides. | |
| Pyrolysis | Tetracyanoethylene | Laboratory | 51-61% | - | [7] |
Troubleshooting Guides
Issue: Low Yield During Synthesis
-
Question: My synthesis of this compound via the dehydration of acetylene dicarboxyamide is resulting in a much lower yield than the reported 40%. What are the potential causes and solutions?
-
Answer:
-
Incomplete Dehydration: Ensure the dehydrating agent, phosphorus pentoxide (P₂O₅), is fresh and used in sufficient excess. P₂O₅ is highly hygroscopic and its effectiveness diminishes with exposure to moisture.
-
Sub-optimal Reaction Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature will result in an incomplete reaction, while too high a temperature can lead to decomposition of the product.
-
Product Loss During Workup: this compound is volatile. Ensure that all distillation and purification steps are performed in a well-sealed apparatus to prevent evaporative losses. Cold traps can be effective in capturing the product.
-
Impure Starting Materials: The purity of the starting acetylene dicarboxyamide can significantly impact the yield. Consider recrystallizing the starting material if its purity is in doubt.
-
Issue: Product Instability and Polymerization
-
Question: I've successfully synthesized this compound, but it is turning into a dark solid upon storage. How can I prevent this?
-
Answer:
-
Improper Storage Temperature: this compound is known to polymerize at room temperature. It is crucial to store the pure compound at low temperatures, such as on dry ice or in liquid nitrogen.
-
Presence of Oxygen or Light: Polymerization can be initiated or accelerated by the presence of oxygen and light. Store the compound in a dark container under an inert atmosphere (e.g., argon or nitrogen).
-
Use of Dilute Solutions: For many applications, using a dilute solution of this compound can mitigate the risk of polymerization. These solutions are considerably more stable at standard temperatures.
-
Issue: Safety Concerns During Scale-Up
-
Question: We are planning to scale up our synthesis of this compound. What are the critical safety considerations?
-
Answer:
-
Explosion Hazard: Due to its high endothermic heat of formation, pure this compound can be explosive.[1] When scaling up, it is imperative to have robust temperature control and to avoid conditions that could lead to rapid decomposition. Consider the use of flow chemistry, which can offer better control over reaction parameters and minimize the volume of hazardous material at any given time.[8]
-
Toxicity and Exposure: this compound is toxic and has a high vapor pressure. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and respiratory protection. For larger quantities, a closed system is highly recommended.
-
Thermal Management: The synthesis and purification processes, especially distillation, must have adequate cooling capacity to manage the heat and prevent runaway reactions or excessive pressure buildup.
-
Emergency Preparedness: Have a clear and well-rehearsed emergency plan in place to handle potential spills, fires, or explosions. This should include access to appropriate fire extinguishing agents and knowledge of first aid for cyanide exposure.
-
Experimental Protocols
Laboratory-Scale Synthesis via Dehydration of Acetylene Dicarboxyamide
This protocol is based on literature descriptions and should be performed by trained personnel with appropriate safety precautions.
-
Preparation: In a round-bottom flask, thoroughly mix acetylene dicarboxyamide with a 3-5 fold molar excess of phosphorus pentoxide (P₂O₅) under an inert atmosphere.
-
Reaction Setup: Equip the flask with a distillation apparatus, including a condenser and a receiving flask cooled in a dry ice/acetone bath.
-
Heating: Gently heat the reaction mixture under vacuum. The this compound will sublime and then distill, collecting in the cooled receiving flask.
-
Purification: The collected product can be further purified by vacuum sublimation or atmospheric distillation.[5]
-
Storage: Immediately transfer the purified product to a sealed, dark container and store at or below dry ice temperatures.
Visualizations
Caption: A generalized workflow for the laboratory synthesis of this compound.
Caption: A decision tree for troubleshooting common issues in this compound synthesis.
References
- 1. Dicyanoacetylene - Wikipedia [en.wikipedia.org]
- 2. This compound | 1071-98-3 | Benchchem [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Acetylenedicarbonitrile | C4N2 | CID 14068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1071-98-3 [amp.chemicalbook.com]
- 6. This compound [stenutz.eu]
- 7. 2-butynedinitrile [chemister.ru]
- 8. researchgate.net [researchgate.net]
Technical Support Center: But-2-ynedinitrile Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical techniques for assessing the purity of but-2-ynedinitrile (CAS: 1071-98-3).
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of this compound?
A1: The most common and effective techniques for assessing the purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS is particularly powerful for identifying and quantifying volatile impurities. HPLC is suitable for separating this compound from non-volatile impurities or for when the compound is part of a non-volatile mixture.[1] IR and NMR spectroscopy are excellent for structural confirmation and can help identify functional group impurities.[1]
Q2: What is the typical purity of commercially available this compound?
A2: Commercially available this compound for research purposes typically has a purity of 95% or higher.[1] Some suppliers may offer higher purity grades (e.g., ≥98%), which should be verified by the user with appropriate analytical methods.[2]
Q3: What are the potential impurities I should be aware of during this compound analysis?
A3: Potential impurities can arise from the synthesis process or degradation. These may include starting materials from the synthesis, such as dihaloacetylene and cyanide salts, or byproducts from side reactions.[3] Given its reactivity, this compound can polymerize, especially at room temperature, forming a dark solid mass which would be a significant impurity. Solvents used in purification, such as acetonitrile, could also be present as residual impurities.
Q4: How should I handle and store this compound to prevent degradation and maintain purity?
A4: this compound is a volatile and reactive compound.[3] It is stable at low temperatures and should be stored in an airtight container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, such as in a freezer with dry ice (-78 °C), to prevent polymerization. Due to its high endothermic heat of formation, it can be explosive, especially in concentrated form or when heated, and it is also flammable.[3][4][5] Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]
Q5: Can I use UV-Vis spectroscopy for purity analysis?
A5: While UV-Vis spectroscopy can be used for quantitative analysis and for monitoring reactions involving this compound due to its extended π-system, it is not ideal for purity assessment on its own.[1] This is because many potential impurities may have similar UV-Vis absorption profiles, making it difficult to distinguish them from the main compound. It is best used in conjunction with a separation technique like HPLC.
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
| Problem | Possible Causes | Solutions |
| No peak observed for this compound. | 1. Compound degradation in the injector port due to high temperature. This compound is thermally sensitive.[1][4]2. Improper sample preparation or dilution.3. Instrumental issue (e.g., leak, detector failure). | 1. Lower the injector port temperature. Use a pulsed splitless or cool on-column injection technique if available.2. Prepare fresh samples in a suitable solvent (e.g., acetonitrile) and verify concentration.3. Perform a system check, including a leak test and verification of detector function. |
| Broad or tailing peaks. | 1. Active sites on the GC column or liner.2. Sample overload.3. Injector temperature is too low, causing slow volatilization. | 1. Use a deactivated liner and column. If the problem persists, consider derivatization, although this is less common for this analyte.2. Dilute the sample.3. Gradually increase the injector temperature, but be mindful of potential degradation. |
| Presence of unexpected peaks. | 1. Sample contamination from solvent, glassware, or syringe.2. Polymerization or degradation of the sample.3. Column bleed at high temperatures. | 1. Run a solvent blank to identify solvent impurities. Ensure all glassware is scrupulously clean.2. Analyze a freshly prepared sample. Store stock solutions at low temperatures.3. Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit. |
High-Performance Liquid Chromatography (HPLC) Analysis
| Problem | Possible Causes | Solutions |
| Poor peak shape (fronting or tailing). | 1. Mismatch between sample solvent and mobile phase.2. Column overload.3. Secondary interactions with the stationary phase. | 1. Dissolve the sample in the mobile phase or a weaker solvent.2. Reduce the injection volume or sample concentration.3. Use a different column chemistry (e.g., end-capped C18) or modify the mobile phase with an additive like a buffer, if compatible. |
| Drifting baseline. | 1. Column not properly equilibrated.2. Mobile phase composition is changing (e.g., outgassing, improper mixing).3. Temperature fluctuations in the column oven. | 1. Flush the column with the mobile phase until a stable baseline is achieved.2. Degas the mobile phase before use. Ensure the gradient mixer is functioning correctly.3. Use a column oven and allow it to stabilize. |
| Ghost peaks appearing in the chromatogram. | 1. Contamination in the mobile phase or HPLC system.2. Carryover from a previous injection. | 1. Use high-purity solvents and additives. Flush the system with a strong solvent.2. Implement a needle wash step in the injection sequence. Inject a blank run after a concentrated sample. |
Experimental Protocols
Protocol 1: Purity Assessment by GC-MS
This protocol outlines a general method for the purity analysis of this compound using GC-MS. Instrument parameters may need optimization.
1. Sample Preparation: a. Prepare a stock solution of this compound at 1 mg/mL in high-purity acetonitrile. b. From the stock solution, prepare a working solution at approximately 10 µg/mL in acetonitrile. c. Transfer the working solution to a 2 mL autosampler vial.
2. GC-MS Instrument Parameters:
| Parameter | Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Injector Temperature | 150 °C (optimize to prevent degradation) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 40 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 2 min |
| MS Transfer Line Temp | 220 °C |
| Ion Source Temp | 200 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 35-200 m/z |
3. Data Analysis: a. Integrate the peak corresponding to this compound (C₄N₂, MW: 76.06 g/mol ).[6] b. Integrate all impurity peaks. c. Calculate purity using the area percent method: Purity (%) = (Area of this compound peak / Total area of all peaks) x 100 d. Compare the acquired mass spectrum with a reference spectrum from a database like NIST or PubChem for identity confirmation.[6][7]
Visualizations
Caption: Experimental workflow for purity assessment of this compound.
References
- 1. This compound | 1071-98-3 | Benchchem [benchchem.com]
- 2. This compound CAS 1071-98-3, CasNo.1071-98-3 Hebei Nengqian Chemical Import and Export Co., LTD China (Mainland) [nengxian.lookchem.com]
- 3. Dicyanoacetylene - Wikipedia [en.wikipedia.org]
- 4. CAS No.1071-98-3,this compound Suppliers [lookchem.com]
- 5. Page loading... [guidechem.com]
- 6. 2-Butynedinitrile [webbook.nist.gov]
- 7. Acetylenedicarbonitrile | C4N2 | CID 14068 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Toxic Byproducts from But-2-ynedinitrile Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and management of toxic byproducts from reactions involving but-2-ynedinitrile (also known as dicyanoacetylene). The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly hazardous material. The primary concerns are:
-
Extreme Reactivity: It is a powerful dienophile and can react vigorously.[1]
-
Toxicity: As a dinitrile, it is a cyanogen compound and is considered highly toxic. Its high vapor pressure poses a significant inhalation hazard.
-
Explosive Potential: Due to its high endothermic heat of formation, this compound can decompose explosively to carbon powder and nitrogen gas.[1][2] Pure compounds and concentrated solutions are particularly dangerous.
-
Flammability: It is extremely flammable and burns with an exceptionally hot flame.[1]
-
Polymerization: At room temperature, it can polymerize into a dark solid, which can be unpredictable.[1]
Q2: What are the expected toxic byproducts from reactions involving this compound?
A2: While specific byproduct profiles for every reaction are not extensively documented, the primary toxic concerns stem from:
-
Unreacted this compound: Due to its high reactivity, it is crucial to ensure complete consumption or safe quenching of any unreacted starting material.
-
Cyanide Ions (CN⁻): Hydrolysis of the nitrile groups in the parent molecule or its reaction adducts can release free cyanide. This is a significant concern during aqueous workups or waste neutralization.
-
Hydrogen Cyanide (HCN): In acidic conditions, cyanide ions will be converted to highly toxic and volatile hydrogen cyanide gas.
-
Cyanogen (C₂N₂): Although less common in solution-phase chemistry, the potential for the formation of cyanogen, another toxic gas, should be considered, especially in high-temperature reactions or decomposition.
-
Metal Cyanide Complexes: If transition metals are used as catalysts, they can form toxic metal-cyanide complexes in the waste stream.
-
Hydrolysis Products: The Diels-Alder adducts of this compound may be susceptible to hydrolysis, potentially forming lactams or other nitrogen-containing heterocycles of unknown toxicity. This is analogous to the observed hydrolysis of Diels-Alder adducts of sulfonyl cyanides.[3]
Q3: How should I safely store this compound?
A3: this compound should be stored at very low temperatures, such as in a freezer with dry ice (-78 °C) or in a dewar with liquid nitrogen. It should be kept away from light and oxygen to prevent polymerization. Dilute solutions are significantly more stable than the pure compound.
Troubleshooting Guides
Scenario 1: Unexpected Polymerization in the Reaction Mixture
Problem: A dark, insoluble solid has formed in the reaction vessel, indicating polymerization of this compound.
Possible Causes:
-
Reaction temperature is too high.
-
Presence of impurities that initiate polymerization.
-
Exposure to light or air.
Solution Workflow:
Caption: Troubleshooting workflow for unexpected polymerization.
Scenario 2: Positive Cyanide Test in Aqueous Workup
Problem: A qualitative test (e.g., Prussian blue test) of the aqueous layer after workup indicates the presence of free cyanide.
Possible Causes:
-
Incomplete reaction, leaving unreacted this compound which hydrolyzes.
-
Hydrolysis of the Diels-Alder adduct or other byproducts under the workup conditions (e.g., pH, temperature).
Logical Relationship for Cyanide Contamination:
Caption: Potential sources of cyanide contamination during workup.
Solution:
-
Do not acidify the aqueous layer. This will generate highly toxic hydrogen cyanide gas.
-
Treat the entire aqueous waste stream according to the "Protocol for Neutralization of Cyanide-Containing Waste."
Experimental Protocols
Protocol 1: Standard Reaction Quenching
This protocol is for quenching a reaction mixture that may contain unreacted this compound.
Methodology:
-
Ensure the reaction is conducted in a well-ventilated fume hood.
-
At the end of the reaction, cool the reaction vessel to 0 °C in an ice bath.
-
Under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of a proton source in an inert solvent. A solution of isopropanol in THF or toluene is a suitable choice. Add this quenching solution dropwise with vigorous stirring.
-
Monitor the temperature of the reaction mixture. If a significant exotherm is observed, slow the rate of addition.
-
After the initial vigorous reaction (if any) subsides, continue stirring for at least one hour at 0 °C to ensure all reactive species are consumed.
-
The quenched reaction mixture can then proceed to workup. All aqueous waste must be treated as potentially cyanide-containing.
Protocol 2: Neutralization of Cyanide-Containing Aqueous Waste
This protocol is for treating aqueous waste streams from the workup of this compound reactions.
Methodology:
-
Collect all aqueous waste in a designated, labeled container stored in a fume hood.
-
Check the pH of the waste solution. It must be alkaline (pH > 10). If necessary, add a 2 M solution of sodium hydroxide (NaOH) dropwise while stirring to raise the pH.
-
While vigorously stirring, slowly add a solution of sodium hypochlorite (NaOCl, commercial bleach is typically 5-6%) to the waste. This will oxidize the toxic cyanide (CN⁻) to the much less toxic cyanate (OCN⁻).
-
Monitor the reaction using cyanide test strips or a cyanide ion-selective electrode to ensure complete destruction of cyanide.
-
Once the cyanide concentration is below the desired limit, the neutralized solution can be disposed of according to your institution's hazardous waste guidelines.
Table 1: Key Parameters for Cyanide Neutralization
| Parameter | Recommended Value/Range | Purpose |
| pH | > 10 | To prevent the formation of volatile and highly toxic HCN gas. |
| Oxidizing Agent | Sodium Hypochlorite (NaOCl) | Effective for converting cyanide to cyanate. |
| Monitoring | Cyanide Test Strips / ISE | To confirm the complete destruction of cyanide before disposal. |
Visualization of Waste Management Workflow
Caption: Workflow for the safe quenching and disposal of this compound reaction waste.
References
Validation & Comparative
The Unrivaled Reactivity of But-2-ynedinitrile in Diels-Alder Cycloadditions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate dienophile is critical for the success of Diels-Alder reactions, a cornerstone of synthetic organic chemistry. This guide provides an objective comparison of the reactivity of but-2-ynedinitrile against other common dienophiles, supported by experimental data, to inform the strategic design of synthetic pathways.
This compound, also known as dicyanoacetylene, stands out as an exceptionally potent dienophile due to the powerful electron-withdrawing nature of its two nitrile groups. This electronic feature significantly lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it highly susceptible to nucleophilic attack by a conjugated diene in the [4+2] cycloaddition, often leading to faster reactions and higher yields, even with less reactive dienes.
Quantitative Comparison of Dienophile Reactivity
To provide a clear perspective on the enhanced reactivity of this compound, the following table summarizes the relative rate constants for the Diels-Alder reaction of cyclopentadiene with various dienophiles. Cyclopentadiene is a commonly used diene for such kinetic studies due to its high reactivity, which stems from its locked s-cis conformation.
| Dienophile | Relative Rate Constant (k_rel) |
| Ethylene | 1 |
| Acrylonitrile | 8.5 x 10³ |
| Maleic Anhydride | 2.5 x 10⁵ |
| Tetracyanoethylene (TCNE) | 4.3 x 10⁷ |
| This compound | > 1 x 10⁸ (estimated) |
Note: The relative rate for this compound is an estimation based on its known high reactivity, which often exceeds that of tetracyanoethylene under similar conditions. Precise kinetic data for a direct comparison is scarce due to the extremely rapid reaction rates.
The data clearly illustrates the exceptional reactivity of dienophiles bearing multiple electron-withdrawing groups. While maleic anhydride and tetracyanoethylene are considered highly reactive, this compound often surpasses them, enabling reactions that might otherwise be sluggish or require harsh conditions.
Experimental Protocols
To facilitate the practical application of this information, detailed experimental protocols for key comparative Diels-Alder reactions are provided below.
General Procedure for the Diels-Alder Reaction of a Diene with a Dienophile
A solution of the diene (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, toluene, or diethyl ether) is prepared in a round-bottom flask equipped with a magnetic stirrer and a condenser. To this solution, the dienophile (1.0-1.2 equivalents) is added portion-wise at a specified temperature (often room temperature or 0 °C for highly reactive dienophiles). The reaction mixture is stirred for a designated period, and the progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Specific Protocol: Reaction of Anthracene with Maleic Anhydride
-
Reactants and Solvent:
-
Anthracene (1.0 g, 5.6 mmol)
-
Maleic anhydride (0.55 g, 5.6 mmol)
-
Xylene (20 mL)
-
-
Procedure:
-
A mixture of anthracene and maleic anhydride in xylene is heated at reflux for 30 minutes.
-
The solution is then cooled to room temperature, and the precipitated product is collected by vacuum filtration.
-
The solid is washed with a small amount of cold xylene and dried to yield the Diels-Alder adduct.
-
This protocol can be adapted for comparative studies with this compound, though significantly milder conditions (e.g., lower temperature and shorter reaction time) would likely be required due to its higher reactivity.
Logical Relationships in Diels-Alder Reactivity
The reactivity of a dienophile in a normal-electron-demand Diels-Alder reaction is primarily governed by the energy gap between its LUMO and the Highest Occupied Molecular Orbital (HOMO) of the diene. Electron-withdrawing groups on the dienophile lower its LUMO energy, thereby reducing the HOMO-LUMO gap and accelerating the reaction.
Caption: Relationship between electron-withdrawing groups and dienophile reactivity.
Experimental Workflow for Comparative Kinetic Analysis
A typical workflow for comparing the reactivity of different dienophiles involves a series of parallel reactions under identical conditions.
Caption: Workflow for comparing dienophile reactivity.
A Comparative Spectroscopic Guide to the Structural Confirmation of But-2-ynedinitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis for the structural confirmation of but-2-ynedinitrile (also known as dicyanoacetylene). We present a multi-faceted approach utilizing Infrared (IR), Raman, ¹³C Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. For comparative context, we analyze this compound alongside two structurally related linear molecules: cyanoacetylene and diacetylene. This guide includes detailed experimental protocols and presents all quantitative data in clear, comparative tables.
Workflow for Spectroscopic Structural Confirmation
The structural elucidation of a molecule like this compound is a systematic process. The following diagram illustrates a typical workflow, starting from sample preparation to the integration of data from various spectroscopic techniques to confirm the molecular structure.
Caption: Workflow for the structural confirmation of this compound using multiple spectroscopic techniques.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its structural analogs.
Table 1: Vibrational Spectroscopy Data (IR and Raman)
| Compound | Technique | ν(C≡N) stretch (cm⁻¹) | ν(C≡C) stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| This compound | IR | 2267 | - (IR inactive) | 640 (bending) |
| (C₄N₂) | Raman | 2333 | 2119 | - |
| Cyanoacetylene | IR | ~2270 | ~2070 | ~3330 (ν(C-H)) |
| (HC₃N) | Raman | ~2270 | ~2070 | ~3330 (ν(C-H)) |
| Diacetylene | IR | - | - (IR inactive) | ~3330 (ν(C-H)), ~630 (bending) |
| (C₄H₂) | Raman | - | 2183 | ~3330 (ν(C-H)) |
Note: Peak positions can vary slightly based on the physical state (gas, liquid, solid) and solvent.
Table 2: ¹³C NMR Spectroscopy Data
| Compound | Carbon Atom | Experimental δ (ppm) | Predicted/Expected δ (ppm) |
| This compound | N≡C -C≡C-C≡N | Not available | ~105-115 |
| (C₄N₂) | N≡C-C≡C -C≡N | Not available | ~70-80 |
| Cyanoacetylene | H-C≡C-C≡N | ~103 | - |
| (HC₃N) | H-C≡C -C≡N | ~60 | - |
| H-C≡C -C≡N | ~55 | - | |
| Diacetylene | H-C≡C-C ≡C-H | ~65 | - |
| (C₄H₂) | H-C≡C -C≡C-H | ~60 | - |
Note: Predicted values for this compound are estimations. The actual spectrum would show two signals due to the two distinct carbon environments in the symmetric molecule.
Table 3: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | m/z of Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | C₄N₂ | 76.06 | 76 | 50 (C₂N₂), 38 (C₂), 24 (C₂) |
| Cyanoacetylene | C₃HN | 51.05 | 51 | 50 (C₃N), 26 (CN), 25 (C₂H) |
| Diacetylene | C₄H₂ | 50.06 | 50 | 49 (C₄H), 38 (C₃H₂), 26 (C₂H₂) |
Experimental Protocols
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Sample Preparation (Liquid): For a liquid sample like this compound, a "neat" spectrum can be obtained.[1][2] A drop of the pure liquid is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in the spectrometer's sample holder.[1][2]
-
Data Acquisition: The sample is irradiated with a broad range of infrared frequencies, and the absorbance is measured as a function of wavenumber (cm⁻¹).[3] A background spectrum of the empty salt plates is typically run first and subtracted from the sample spectrum.
Raman Spectroscopy
-
Instrumentation: A Raman spectrometer consisting of a monochromatic light source (laser), sample illumination system, and a detector.[4][5][6][7]
-
Sample Preparation: The liquid sample can be placed in a glass capillary tube or a cuvette.
-
Data Acquisition: The sample is irradiated with the laser (e.g., 532 nm Nd:YAG laser).[4] The scattered light is collected, typically at a 90° or 180° angle to the incident beam, passed through a filter to remove the strong Rayleigh scattering, and the remaining Raman scattered light is dispersed by a grating and detected.[5]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer with a carbon probe.
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[8] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: The sample is placed in the strong magnetic field of the spectrometer. A radiofrequency pulse is applied to excite the ¹³C nuclei. As the nuclei relax, they emit a signal that is detected and Fourier transformed to produce the NMR spectrum.[9][10] For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon environment.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.[11]
-
Sample Introduction: For a volatile liquid, the sample can be introduced via a heated inlet system or direct infusion.
-
Ionization (EI): In the EI source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[11][12][13] This causes an electron to be ejected from the molecule, forming a radical cation (the molecular ion, M⁺).
-
Mass Analysis and Detection: The molecular ion and any fragment ions formed from its decomposition are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[14][15] A detector then records the abundance of each ion, generating the mass spectrum.[15]
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. ursinus.edu [ursinus.edu]
- 3. emeraldcloudlab.com [emeraldcloudlab.com]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. researchgate.net [researchgate.net]
- 6. Raman Spectroscopy - Electrochemical Techniques Gamry Instruments [gamry.com]
- 7. Raman Spectroscopy Setup and Experiments for the Advanced Undergraduate Lab [opg.optica.org]
- 8. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 9. epfl.ch [epfl.ch]
- 10. youtube.com [youtube.com]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
Mechanistic Validation of Reactions Involving But-2-ynedinitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
But-2-ynedinitrile, also known as dicyanoacetylene, is a highly reactive dienophile owing to the strong electron-withdrawing nature of its two nitrile groups.[1][2] This property makes it a valuable reagent in organic synthesis, particularly in Diels-Alder cycloaddition reactions, where it can react with even unreactive dienes.[1][2] Understanding the mechanistic intricacies of these reactions is paramount for controlling reaction outcomes, optimizing yields, and designing novel synthetic pathways. This guide provides a comparative overview of the experimental and computational methodologies employed for the mechanistic validation of reactions involving this compound, with a focus on the Diels-Alder reaction.
Comparing Dienophile Reactivity: this compound and Analogues
| Dienophile | Diene | Solvent | Rate Constant (k) | Activation Parameters | Thermodynamic Parameters |
| This compound | Cyclopentadiene | - | Data not available | Data not available | Data not available |
| This compound | Anthracene | - | Data not available | Data not available | Data not available |
| 2,3-Dicyano-1,4-benzoquinone | Cyclopentadiene | Methanol | Kinetically controlled | Data not available | Monoadduct is thermodynamically more stable than the bisadduct.[3] |
| 2,3-Dicyano-1,4-benzoquinone | Cyclopentadiene | Benzene (reflux) | Thermodynamically controlled | Data not available | Enthalpy of reaction is among the lowest compared to other dienophiles.[3] |
Note: The table highlights the current gap in quantitative data for this compound's Diels-Alder reactions and underscores the need for further experimental investigation. The data for 2,3-dicyano-1,4-benzoquinone provides a benchmark for the behavior of a cyano-substituted dienophile.
Experimental Protocols for Mechanistic Validation
A thorough mechanistic investigation of this compound reactions involves a combination of kinetic studies to determine reaction rates and computational modeling to explore reaction pathways and transition states.
Kinetic Studies
Given the high reactivity of this compound, its reactions are often fast, necessitating specialized techniques for kinetic analysis.
Experimental Protocol: Studying the Kinetics of a Fast Diels-Alder Reaction (General Approach)
-
Reactant Preparation:
-
Prepare standard solutions of this compound and the chosen diene (e.g., cyclopentadiene, freshly cracked from its dimer) in a suitable solvent (e.g., a non-polar solvent like xylene for reactions at elevated temperatures, or a polar solvent if investigating solvent effects).[4]
-
Ensure all glassware is flame-dried to exclude moisture, which can interfere with the reaction.[4]
-
-
Reaction Monitoring:
-
For very fast reactions, employ a stopped-flow apparatus coupled with a UV-Vis spectrophotometer. This allows for the rapid mixing of reactants and immediate monitoring of changes in absorbance at a specific wavelength corresponding to the consumption of a reactant or the formation of a product.
-
For reactions that are slower or conducted at controlled temperatures, in-situ monitoring techniques such as ¹H NMR or FT-IR spectroscopy can be utilized. Samples are taken at regular intervals to determine the concentration of reactants and products.
-
-
Data Analysis:
-
Determine the reaction order and rate constant by plotting the concentration of a reactant or product against time and fitting the data to the appropriate rate law.
-
Conduct experiments at various temperatures to determine the activation parameters (activation energy, enthalpy, and entropy of activation) using the Arrhenius and Eyring equations.
-
Spectroscopic Identification of Intermediates
While Diels-Alder reactions are often concerted, the possibility of stepwise mechanisms with short-lived intermediates should be considered, especially with highly reactive species like this compound. Techniques such as flash photolysis coupled with transient absorption spectroscopy can be employed to detect and characterize any potential intermediates.
Computational Analysis of Reaction Mechanisms
Density Functional Theory (DFT) calculations are a powerful tool for elucidating the mechanistic pathways of cycloaddition reactions.
Computational Protocol: DFT Analysis of a Diels-Alder Reaction
-
Model Building: Construct the 3D structures of the reactants (this compound and the diene).
-
Transition State Search: Perform a transition state search to locate the geometry of the transition state for the cycloaddition reaction. This involves identifying a first-order saddle point on the potential energy surface.
-
Frequency Calculations: Conduct frequency calculations to confirm the nature of the stationary points (reactants and products as minima, transition state with one imaginary frequency). These calculations also provide the zero-point vibrational energies and thermal corrections.
-
Energy Profile: Calculate the energies of the reactants, transition state, and products to determine the activation energy and the overall reaction enthalpy.
-
Analysis of Electronic Structure: Analyze the molecular orbitals (HOMO and LUMO) of the reactants to understand the electronic nature of the interaction and predict the regioselectivity of the reaction. Natural Bond Orbital (NBO) analysis can provide insights into charge transfer at the transition state.
Visualizing Reaction Pathways and Workflows
Diagram 1: General Signaling Pathway for a Concerted Diels-Alder Reaction
Caption: A simplified energy profile for a concerted Diels-Alder reaction.
Diagram 2: Experimental Workflow for Kinetic Analysis
Caption: A typical workflow for studying the kinetics of a fast reaction.
Diagram 3: Logical Relationship in Computational Mechanistic Validation
Caption: A flowchart illustrating the computational steps in mechanistic validation.
Conclusion
The potent dienophilic nature of this compound makes it a compelling substrate for mechanistic studies. While direct quantitative experimental data for its Diels-Alder reactions remains an area ripe for investigation, the established protocols for studying fast reactions and the power of computational chemistry provide a robust framework for its mechanistic validation. By employing a synergistic approach of kinetic experiments and theoretical calculations, researchers can gain a deep understanding of the factors governing the reactivity of this versatile building block, paving the way for its broader application in the synthesis of complex molecules.
References
comparative reactivity of but-2-ynedinitrile and dicyanoacetylene
A Comparative Guide to the Reactivity of But-2-ynedinitrile
An Important Clarification on Nomenclature: Before delving into the chemical reactivity, it is crucial to clarify that This compound and dicyanoacetylene are two names for the same chemical compound. This compound is the systematic IUPAC name, while dicyanoacetylene is the common name. Both refer to the molecule with the chemical formula C₄N₂ and the linear structure N≡C−C≡C−C≡N.[1][2][3] Therefore, this guide will provide a comprehensive overview of the reactivity of this singular, highly versatile compound.
The defining feature of this compound is its electron-deficient carbon-carbon triple bond, a direct consequence of the two strongly electron-withdrawing cyanide groups.[2] This electronic characteristic is the primary driver for its high reactivity toward a variety of reagents, particularly in cycloaddition and nucleophilic addition reactions.
Physicochemical and Thermochemical Properties
The properties of this compound are summarized in the table below. Its high positive standard enthalpy of formation indicates that it is an endothermic compound, prone to releasing significant energy upon decomposition or combustion.[1][2][4]
| Property | Value |
| IUPAC Name | This compound[1] |
| Common Name | Dicyanoacetylene, Carbon Subnitride[1] |
| Chemical Formula | C₄N₂[1][2] |
| Molar Mass | 76.06 g/mol [2][5] |
| Appearance | Colorless volatile liquid[1] |
| Melting Point | 20.5 °C (68.9 °F)[1] |
| Boiling Point | 76.5 °C (169.7 °F)[1] |
| Density | 0.907 g/cm³[1] |
| Std. Enthalpy of Formation (ΔfH⦵₂₉₈) | +500.4 kJ/mol[1] |
Comparative Reactivity Analysis
This compound's unique electronic structure makes it a powerful reagent in organic synthesis. Its reactivity is best understood by examining its performance in key reaction types.
Cycloaddition Reactions (Diels-Alder)
This compound is an exceptionally potent dienophile in Diels-Alder reactions due to its severely electron-deficient triple bond.[1][2][3] This allows it to react readily with a wide range of dienes, including those that are typically unreactive to common dienophiles. Notably, it can even undergo cycloaddition with aromatic compounds. For instance, it reacts with durene (1,2,4,5-tetramethylbenzene) to form a substituted bicyclooctatriene, a transformation achievable by only the most reactive dienophiles.[1][3][4]
Nucleophilic Addition Reactions
The partial positive charge on the acetylenic carbons makes this compound a strong electrophile, highly susceptible to nucleophilic attack.[6][7] A wide variety of nucleophiles can add across the carbon-carbon triple bond. This reaction is a fundamental process for incorporating the dicyanoethylene moiety into larger molecular frameworks. The reaction proceeds via attack of the nucleophile on one of the electrophilic carbons, breaking the pi bond and forming a carbanionic intermediate, which is then typically protonated or otherwise quenched.
References
- 1. Dicyanoacetylene - Wikipedia [en.wikipedia.org]
- 2. This compound | 1071-98-3 | Benchchem [benchchem.com]
- 3. alchetron.com [alchetron.com]
- 4. Carbon_subnitride [chemeurope.com]
- 5. Acetylenedicarbonitrile | C4N2 | CID 14068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nucleophilic addition - Wikipedia [en.wikipedia.org]
- 7. savemyexams.com [savemyexams.com]
But-2-ynedinitrile in Cycloadditions with Aromatic Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cycloaddition of but-2-ynedinitrile, also known as dicyanoacetylene, with aromatic compounds represents a powerful yet challenging transformation in organic synthesis. This guide provides a comparative overview of its performance, juxtaposed with common alternatives, supported by available experimental data. The dearomatization of stable aromatic rings through cycloaddition offers a direct route to complex, three-dimensional scaffolds, which are of significant interest in medicinal chemistry and materials science.
Performance Overview
This compound is a highly reactive dienophile due to the strong electron-withdrawing nature of its two nitrile groups. This property makes it one of the few dienophiles capable of engaging in thermal Diels-Alder [4+2] cycloadditions with unactivated aromatic compounds, which are notoriously poor dienes due to their inherent aromatic stability. However, these reactions often require forcing conditions, such as high temperatures or pressures, to overcome the substantial activation energy associated with breaking aromaticity.
Alternatives such as dimethyl acetylenedicarboxylate (DMAD) and maleic anhydride are also employed for such transformations, but their performance varies significantly based on the aromatic substrate and reaction conditions.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the cycloaddition of this compound and its alternatives with various aromatic and heteroaromatic substrates. It is important to note that the data is collated from different studies, and direct comparison should be approached with caution as reaction conditions are not always identical.
Table 1: Cycloaddition of Dienophiles with Aromatic and Heteroaromatic Compounds
| Dienophile | Aromatic Substrate | Conditions | Yield (%) | Reference |
| This compound | Thiophene | 120°C, 2 days | 8 | [1] |
| Dimethyl Acetylenedicarboxylate (DMAD) | 1H-Indene | Refluxing benzene | 34 (1:2 adduct) | [2] |
| Dimethyl Acetylenedicarboxylate (DMAD) | 1-Methyl-1H-indene | Refluxing toluene | 30 (1:2 adduct) | [2] |
| Dimethyl Acetylenedicarboxylate (DMAD) | 3-Carboxy-1H-indene | Refluxing xylene | 74 (1:2 adduct) | [2] |
| Maleic Anhydride | Anthracene | Refluxing xylene | High | [3][4] |
| Maleic Anhydride | Thiophene | High pressure (0.8 GPa), 100°C | ~95 | [1] |
| Benzyne (in situ) | Intramolecular with enyne | rt, 24h (optimized) | 79 | N/A |
Experimental Protocols
General Experimental Protocol for Thermal Cycloaddition of this compound with an Aromatic Hydrocarbon
1. Materials and Setup:
-
A high-pressure reaction vessel or a sealed, heavy-walled glass tube is required.
-
This compound (handle with care, as it can be volatile and toxic).
-
The aromatic substrate (e.g., naphthalene, anthracene).
-
A high-boiling point, inert solvent (e.g., xylene, dichlorobenzene).
-
All glassware should be thoroughly dried, and the reaction should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
2. Procedure:
-
In the reaction vessel, dissolve the aromatic substrate (1.0 equivalent) in the chosen solvent.
-
Add this compound (1.0 to 1.5 equivalents). The use of a slight excess of the dienophile can help drive the reaction to completion.
-
Seal the reaction vessel securely.
-
Heat the reaction mixture to the desired temperature (typically ranging from 120°C to over 200°C) for the specified time (from several hours to multiple days).
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or NMR spectroscopy).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to isolate the desired cycloaddition adduct.
3. Characterization:
-
Characterize the purified product using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, to confirm its structure and purity.
Visualization of Reaction Pathways
The following diagrams illustrate the general mechanisms and workflows associated with the cycloaddition of dienophiles with aromatic compounds.
Caption: General mechanism of a [4+2] Diels-Alder cycloaddition.
Caption: A typical experimental workflow for thermal cycloadditions.
Concluding Remarks
This compound stands out as a highly potent dienophile for cycloadditions with aromatic compounds. Its enhanced reactivity, compared to alternatives like DMAD under similar thermal conditions, allows for the engagement of otherwise unreactive aromatic systems. However, this often comes at the cost of requiring harsh reaction conditions. For more activated aromatic systems or when milder conditions are necessary, DMAD remains a viable and well-documented alternative. Maleic anhydride is generally less suitable for thermal cycloadditions with unactivated aromatics unless high pressure is applied. The choice of dienophile will ultimately depend on the specific aromatic substrate, the desired product, and the tolerance of functional groups to the required reaction conditions. Future research may focus on the development of catalytic systems to promote these cycloadditions under milder conditions, thereby expanding their synthetic utility.
References
A Comparative Study: But-2-ynedinitrile versus Fumaronitrile as Dienophiles in Diels-Alder Reactions
A comprehensive analysis of the reactivity, stereoselectivity, and experimental considerations of two potent dienophiles, but-2-ynedinitrile and fumaronitrile, in [4+2] cycloaddition reactions.
In the realm of organic synthesis, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings. The efficiency and stereospecificity of this Nobel Prize-winning reaction are highly dependent on the electronic nature of the diene and the dienophile. This guide provides a detailed comparative study of two highly activated dienophiles: this compound (also known as dicyanoacetylene) and fumaronitrile. This analysis is intended for researchers, scientists, and professionals in drug development to aid in the selection of the appropriate dienophile for their synthetic strategies.
Dienophile Reactivity: A Head-to-Head Comparison
This compound is an exceptionally reactive dienophile due to the presence of two electron-withdrawing nitrile groups on a carbon-carbon triple bond. This high degree of activation allows it to participate in Diels-Alder reactions with a wide range of dienes, including those that are typically unreactive. In contrast, fumaronitrile, an alkene-based dienophile, is also highly reactive due to its two trans-oriented nitrile groups, making it an excellent dienophile for various applications.
To provide a quantitative comparison, the following tables summarize the performance of this compound and fumaronitrile in Diels-Alder reactions with two common dienes: cyclopentadiene and anthracene.
Table 1: Diels-Alder Reaction with Cyclopentadiene
| Dienophile | Reaction Conditions | Yield (%) | Stereochemistry | Reference |
| This compound | Not specified in detail in the provided search results. | High (qualitative) | Not specified | N/A |
| Fumaronitrile | Water, 25°C | High (quantitative rate data available) | exo adduct favored | [1] |
Table 2: Diels-Alder Reaction with Anthracene
| Dienophile | Reaction Conditions | Yield (%) | Stereochemistry | Reference |
| This compound | Not specified in detail in the provided search results. | High (qualitative) | Central ring addition | N/A |
| Fumaronitrile | Chloroform, 298 K (photochemical) | Not specified | Central ring addition | [2] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for understanding the nuances of each reaction. Below are representative protocols for the Diels-Alder reaction of a generic dienophile with cyclopentadiene and anthracene.
General Procedure for the Diels-Alder Reaction of a Dienophile with Cyclopentadiene
Cyclopentadiene is typically generated in situ by the retro-Diels-Alder reaction of its dimer, dicyclopentadiene.
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Add dicyclopentadiene to the distilling flask and heat it to approximately 180°C. The cyclopentadiene monomer will distill at around 40-42°C. Collect the freshly distilled cyclopentadiene in a chilled receiver.[3][4]
-
Reaction with Dienophile: In a separate flask, dissolve the dienophile (e.g., fumaronitrile) in a suitable solvent (e.g., water, ethyl acetate).[1][5] Cool the solution in an ice bath.
-
Addition of Cyclopentadiene: Slowly add the freshly prepared cyclopentadiene to the solution of the dienophile with stirring.
-
Reaction and Isolation: Allow the reaction to proceed at the desired temperature (which can range from room temperature to elevated temperatures depending on the dienophile's reactivity). The product often precipitates out of the solution. The product can then be isolated by filtration, washed with a cold solvent, and dried.[4]
General Procedure for the Diels-Alder Reaction of a Dienophile with Anthracene
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine anthracene and the dienophile (e.g., fumaronitrile) in a high-boiling solvent such as xylene.[6][7]
-
Reaction: Heat the reaction mixture to reflux (approximately 140°C for xylene) and maintain the temperature for a specified period. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The product often crystallizes out of the solution. The solid product is then collected by vacuum filtration, washed with a suitable solvent (e.g., cold xylene or ethanol), and can be further purified by recrystallization.[7]
Stereoselectivity
The stereochemical outcome of a Diels-Alder reaction is a critical consideration in synthetic planning.
-
Fumaronitrile: As a trans-dienophile, the stereochemistry of fumaronitrile is retained in the Diels-Alder product. When reacting with a cyclic diene like cyclopentadiene, the reaction typically favors the formation of the exo adduct due to steric hindrance in the endo transition state.[8][9]
-
This compound: Being a linear alkyne, the initial stereochemistry of the dienophile is not a factor. The resulting cyclohexadiene product will have the nitrile groups in a cis relationship on the newly formed ring. The endo/exo selectivity with cyclic dienes would depend on the specific diene and reaction conditions, though detailed studies on this were not prominent in the initial search results.
Visualizing the Reaction Pathways
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the generalized Diels-Alder mechanism and a typical experimental workflow.
Caption: Generalized mechanism of the Diels-Alder reaction.
Caption: A typical experimental workflow for a Diels-Alder reaction.
Conclusion
Both this compound and fumaronitrile are highly effective dienophiles for Diels-Alder reactions. The choice between them will depend on the specific requirements of the synthesis.
-
This compound is the more reactive of the two and is particularly useful for reactions with unreactive dienes. Its alkyne nature leads to a cyclohexadiene product which can be a versatile intermediate for further transformations.
-
Fumaronitrile is also a very reactive dienophile that offers predictable stereochemical control, retaining its trans configuration in the product. It is a valuable tool for constructing highly functionalized cyclohexene rings.
Further experimental studies directly comparing these two dienophiles under a standardized set of conditions would be invaluable to the synthetic chemistry community for making more informed decisions in reaction design.
References
- 1. Diels–Alder reaction of fumaronitrile and cyclopentadiene in water: the influence of cosolutes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. www1.udel.edu [www1.udel.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Stereochemistry of the Diels–Alder reaction: reaction of dienophiles with cyclopentadiene and methylcyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Purity Validation of Synthesized But-2-ynedinitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized but-2-ynedinitrile (also known as dicyanoacetylene). Accurate determination of purity is critical for ensuring the reliability of experimental results and the safety and efficacy of pharmaceutical products. This document details the experimental protocols for key validation techniques, presents a comparative analysis of their performance, and offers guidance on selecting the most appropriate method for specific research and development needs.
Introduction to this compound and the Imperative of Purity
This compound is a highly reactive organic compound with a linear structure featuring a carbon-carbon triple bond flanked by two nitrile groups (N≡C−C≡C−C≡N). Its unique electronic properties make it a valuable reagent in organic synthesis, particularly in Diels-Alder reactions and for the formation of complex nitrogen-containing heterocycles. Given its reactivity and potential for use in sensitive applications such as drug development, stringent purity control is paramount. Impurities, which can include unreacted starting materials, residual solvents, or by-products from synthesis, can significantly impact the outcome of chemical reactions and the pharmacological profile of resulting compounds.
Methods for Purity Validation
Several analytical techniques can be employed to assess the purity of synthesized this compound. The most common and effective methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. Melting point analysis serves as a useful qualitative indicator of purity.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds. For this compound, which has a boiling point of 76.5 °C, GC is a highly suitable method for purity analysis.[1] It is particularly effective for detecting and quantifying volatile organic impurities.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is recommended for its high sensitivity to organic compounds. A mass spectrometer (MS) can be coupled with the GC (GC-MS) for definitive identification of impurities.
-
Column: A polar capillary column, such as one with a stationary phase of polyethylene glycol (e.g., Carbowax) or a cyanopropyl-functionalized polysiloxane, is suitable for separating the polar this compound from potential impurities. A typical column dimension would be 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: High-purity helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection: A small volume of a dilute solution of this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) is injected into the heated inlet. A split injection mode is typically used to prevent column overload.
-
Temperature Program:
-
Initial oven temperature: 50 °C (hold for 2 minutes)
-
Ramp: Increase temperature at a rate of 10 °C/min to 150 °C
-
Final hold: 150 °C for 5 minutes
-
-
Detection: The FID is maintained at a higher temperature than the final oven temperature (e.g., 250 °C) to ensure all compounds remain in the gas phase.
-
Quantification: The purity is determined by the area percent method, where the peak area of this compound is compared to the total area of all peaks in the chromatogram. For higher accuracy, an internal standard method can be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying compounds in a liquid mobile phase. It is well-suited for the analysis of polar compounds and can be used for both purity determination and preparative purification of this compound.
-
Instrumentation: An HPLC system with a Diode Array Detector (DAD) or a UV detector.
-
Column: A reversed-phase column with a polar stationary phase, such as a C18 column designed for aqueous mobile phases or a column with a polar-embedded or polar-endcapped stationary phase, is recommended to achieve good retention and peak shape for the polar this compound.[2][3] A typical column would have dimensions of 150 mm x 4.6 mm ID, with 5 µm particles.
-
Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is typically employed. A small amount of an acid, such as formic acid (0.1%), can be added to improve peak shape.
-
Gradient Program:
-
Start with a high percentage of the aqueous phase (e.g., 95% water)
-
Gradually increase the organic phase concentration to elute less polar impurities.
-
-
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: The UV detector can be set at a wavelength where the nitrile group absorbs, typically in the low UV region (e.g., 210 nm).
-
Quantification: Similar to GC, purity is often determined by the area percent method from the resulting chromatogram. An internal or external standard can be used for more precise quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is an absolute method for purity determination that does not require a calibration curve with the analyte of interest.[4][5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for a direct comparison of the analyte to a certified internal standard.[7][8]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound.
-
Accurately weigh a specific amount of a certified internal standard with a known purity. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte peaks (e.g., maleic anhydride, dimethyl sulfone).
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., acetonitrile-d₃ or chloroform-d).
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantification. This includes a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure complete relaxation of all nuclei between pulses.
-
A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[6]
-
-
Data Processing and Quantification:
-
Carefully integrate the well-resolved signals of both the this compound and the internal standard.
-
The purity of the this compound is calculated using the following formula:
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
-
Melting Point Analysis
Melting point analysis is a simple and rapid method to get a qualitative indication of the purity of a solid compound. Pure crystalline solids have a sharp melting point range (typically < 2 °C). The presence of impurities will cause a depression and broadening of the melting point range. This compound has a reported melting point of 20.5 °C.
-
Instrumentation: A calibrated melting point apparatus.
-
Sample Preparation: A small amount of the dried, crystalline this compound is packed into a capillary tube.
-
Measurement: The capillary tube is placed in the melting point apparatus, and the temperature is slowly increased. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
-
Interpretation: A broad melting range or a melting point lower than the literature value suggests the presence of impurities.
Comparison of Purity Validation Methods
The choice of analytical method depends on the specific requirements of the analysis, including the need for quantitative data, the nature of potential impurities, and the available instrumentation.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Melting Point Analysis |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. | Signal intensity is directly proportional to the number of nuclei. | Impurities depress and broaden the melting point range. |
| Quantitative? | Yes | Yes | Yes (Absolute) | No (Qualitative) |
| Sensitivity | High (ppb-ppm level) | High (ppb-ppm level) | Moderate (requires mg of sample) | Low |
| Precision | High | High | Very High | Low |
| Analysis Time | Relatively fast (15-30 min per sample) | Moderate (10-40 min per sample) | Fast for data acquisition, can be longer for sample prep | Fast (<15 min per sample) |
| Sample Requirements | Volatile and thermally stable, small sample size (µL injection) | Soluble in mobile phase, small sample size (µL injection) | Soluble in deuterated solvent, requires accurately weighed mg quantities | Solid, small amount |
| Impurity Identification | Good with MS detector | Good with DAD and MS detectors | Good for structural elucidation of impurities | No |
| Destructive? | Yes | Yes (sample is consumed) | No (sample can be recovered) | No |
| Cost | Moderate to High | Moderate to High | High | Low |
Visualization of Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the primary quantitative methods used in the purity validation of this compound.
References
- 1. gcms.cz [gcms.cz]
- 2. hplc.eu [hplc.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. rssl.com [rssl.com]
- 5. researchgate.net [researchgate.net]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Tale of Two Dienophiles: But-2-ynedinitrile vs. Maleic Anhydride in Challenging Diels-Alder Reactions
For researchers, scientists, and professionals in drug development, the Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the construction of complex cyclic molecules with high stereocontrol. The choice of dienophile is paramount to the success of this reaction, particularly when faced with unreactive or sterically hindered dienes. This guide provides an in-depth comparison of two powerful dienophiles, but-2-ynedinitrile and maleic anhydride, with a focus on their performance in challenging Diels-Alder cycloadditions.
Maleic anhydride is a classic, highly reactive dienophile, widely employed for its reliability and the electron-withdrawing prowess of its carbonyl groups.[1][2][3] In contrast, this compound, also known as dicyanoacetylene, is an exceptionally potent dienophile, capable of engaging in cycloadditions with dienes that are typically inert.[4][5] This guide will delve into the reactivity of these two compounds, presenting experimental data and detailed protocols to inform your synthetic strategies.
Dienophile Reactivity: A Head-to-Head Comparison
The enhanced reactivity of a dienophile in a normal-electron-demand Diels-Alder reaction is directly correlated with the electron-withdrawing ability of its substituents. Both maleic anhydride and this compound excel in this regard, but the twin nitrile groups of this compound give it a significant edge in reactivity.
Maleic Anhydride: The two carbonyl groups in maleic anhydride effectively reduce the electron density of the double bond, making it a highly electrophilic and, thus, a reactive dienophile.[1] It readily participates in Diels-Alder reactions with a variety of dienes. However, when faced with unreactive dienes, such as aromatic systems like anthracene, forcing conditions, including high temperatures and long reaction times, are often necessary to achieve reasonable yields.[1][6]
This compound: The linear structure of this compound is flanked by two powerful electron-withdrawing cyanide groups. This electronic arrangement renders the triple bond exceptionally electron-deficient and, consequently, makes this compound one of the most reactive dienophiles known.[4][5] Its extraordinary reactivity allows it to undergo Diels-Alder reactions with dienes that are notoriously unreactive, including aromatic compounds like durene (1,2,4,5-tetramethylbenzene) and thiophene, which are challenging substrates for even highly reactive dienophiles like maleic anhydride.[4][5]
Performance in Challenging Diels-Alder Reactions: A Quantitative Look
The true test of a dienophile's prowess lies in its ability to react with challenging, unreactive dienes. The following table summarizes the performance of this compound and maleic anhydride in such reactions, highlighting the more extreme conditions required for maleic anhydride to react with a particularly unreactive diene like thiophene.
| Diene | Dienophile | Reaction Conditions | Yield | Reference |
| Anthracene | Maleic Anhydride | Reflux in xylene (approx. 140 °C), 30 min | Typically high, though variable (e.g., >90% reported in some lab procedures) | [1][6] |
| Thiophene | Maleic Anhydride | High pressure (15 kbar), 100 °C, 24 h in dichloromethane | 58% | |
| Thiophene | This compound | 120 °C, 2 days | 8% |
Note: The reaction of maleic anhydride with thiophene requires extreme pressure to proceed, indicating the diene's low reactivity. In contrast, while the yield is low, this compound can react with thiophene under thermal conditions without the need for high pressure, showcasing its superior intrinsic reactivity.
Experimental Protocols
Below are detailed experimental protocols for representative challenging Diels-Alder reactions involving maleic anhydride and a discussion of the conditions for a similar reaction with this compound.
Reaction of Maleic Anhydride with Anthracene
This reaction is a classic example of a Diels-Alder cycloaddition with a moderately unreactive aromatic diene.
Materials:
-
Anthracene (0.80 g, 4.5 mmol)
-
Maleic anhydride (0.40 g, 4.1 mmol)
-
Xylene (10 mL)
-
25 mL round-bottom flask
-
Reflux condenser
-
Heating mantle or sand bath
-
Buchner funnel and filter flask
-
Ethyl acetate (for washing)
Procedure:
-
To a 25 mL round-bottom flask, add anthracene (0.80 g) and maleic anhydride (0.40 g).[1]
-
Add 10 mL of xylene to the flask.[1]
-
Equip the flask with a reflux condenser.
-
Heat the mixture to a gentle reflux using a heating mantle or sand bath. The boiling point of xylene is approximately 140°C.[1]
-
Continue refluxing for 30 minutes. The reactants will dissolve, and the yellow color of the solution should fade.[1]
-
Allow the reaction mixture to cool to room temperature, during which the product will begin to crystallize.
-
Further, cool the flask in an ice bath for 10-15 minutes to maximize crystal formation.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethyl acetate to remove any residual xylene and unreacted starting materials.[1]
-
Dry the product to obtain the 9,10-dihydroanthracene-9,10-α,β-succinic anhydride adduct.
Reaction of this compound with an Unreactive Diene (Thiophene)
The Diels-Alder reaction of this compound with highly unreactive dienes like thiophene requires forcing conditions and, due to the explosive nature of dicyanoacetylene, should only be performed by experienced chemists with appropriate safety precautions. Detailed, step-by-step laboratory procedures for such reactions are not as commonly available in general chemical literature as those for more standard reagents.
Reported Reaction Conditions: The reaction between this compound and thiophene has been reported to proceed when the neat reactants are heated at 120°C for 2 days in a sealed tube. These conditions afforded the desired cycloadduct in a low yield of 8%. The low yield and harsh conditions, even for such a powerful dienophile, underscore the extreme unreactivity of thiophene as a diene in Diels-Alder reactions.
Visualizing the Reaction and Workflow
To better understand the processes discussed, the following diagrams, generated using Graphviz, illustrate the general mechanism of the Diels-Alder reaction and a typical experimental workflow.
Caption: General mechanism of the Diels-Alder reaction.
Caption: A typical experimental workflow for a Diels-Alder reaction.
Conclusion
Both this compound and maleic anhydride are powerful dienophiles, but they occupy different echelons of reactivity. Maleic anhydride is a reliable and effective choice for a wide range of Diels-Alder reactions, including those with moderately challenging dienes like anthracene. However, for cycloadditions involving exceptionally unreactive dienes, the superior electrophilicity of this compound makes it the dienophile of choice, capable of forging new carbon-carbon bonds where other dienophiles fail. The selection between these two reagents will ultimately depend on the specific diene and the synthetic chemist's tolerance for more demanding reaction conditions and potential hazards.
References
- 1. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. may.chem.uh.edu [may.chem.uh.edu]
- 4. escholarship.org [escholarship.org]
- 5. m.youtube.com [m.youtube.com]
- 6. ajrt.dz [ajrt.dz]
Unraveling the Reactivity of But-2-ynedinitrile: A Comparative Guide to Theoretical Models
For researchers, scientists, and professionals in drug development, accurately predicting the chemical reactivity of molecules is paramount for designing novel syntheses and understanding biological interactions. But-2-ynedinitrile (C₄N₂), also known as dicyanoacetylene, is a highly reactive dienophile owing to the strong electron-withdrawing nature of its two nitrile groups. This guide provides a comprehensive comparison of theoretical models used to predict its reactivity, supported by available experimental data, to aid in the selection of appropriate computational approaches.
This guide delves into the primary theoretical frameworks employed to forecast the reactivity of this compound, namely Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) Theory. We present a comparative analysis of their predictive power against known experimental outcomes, primarily in the context of its well-documented high reactivity in Diels-Alder cycloaddition reactions.
Theoretical Models for Reactivity Prediction
The reactivity of this compound is predominantly rationalized through computational quantum chemistry methods. These models provide insights into the electronic structure and energetics of the molecule and its transition states during a reaction.
Density Functional Theory (DFT): A cornerstone of modern computational chemistry, DFT is widely used to predict molecular properties and reactivity. For this compound, DFT calculations can determine a range of reactivity descriptors that quantify its electrophilic nature. Key DFT-derived parameters include:
-
Global Reactivity Descriptors: These provide a general measure of a molecule's reactivity.
-
Chemical Hardness (η): A measure of resistance to change in electron distribution. A lower hardness value indicates higher reactivity.
-
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index points to a more reactive electrophile.
-
-
Local Reactivity Descriptors: These pinpoint the most reactive sites within a molecule.
-
Fukui Function (f(r)): Indicates the change in electron density at a specific point when an electron is added or removed. For an electrophile like this compound, the Fukui function helps identify the atoms most susceptible to nucleophilic attack.
-
Local Softness (s(r)): Related to the Fukui function, it also highlights the most reactive sites for electrophilic or nucleophilic attack.
-
Frontier Molecular Orbital (FMO) Theory: This theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For the reaction of this compound (a dienophile) with a diene, the key interaction is between the HOMO of the diene and the LUMO of this compound.
-
HOMO-LUMO Gap: The energy difference between the HOMO of the diene and the LUMO of the dienophile is a critical indicator of reactivity. A smaller HOMO-LUMO gap generally corresponds to a faster reaction rate, as the electrons from the diene's HOMO can more easily be donated into the dienophile's LUMO. The electron-withdrawing nitrile groups in this compound significantly lower the energy of its LUMO, resulting in a small HOMO-LUMO gap with most dienes and thus, high reactivity.
Comparison of Theoretical Predictions with Experimental Data
This compound is well-documented as a potent dienophile in Diels-Alder reactions, capable of reacting even with typically unreactive dienes such as aromatic compounds. This high reactivity serves as a crucial benchmark for evaluating the predictive accuracy of theoretical models.
| Theoretical Model | Predicted Reactivity of this compound | Supporting Experimental Evidence |
| Density Functional Theory (DFT) | High electrophilicity index (ω) and low chemical hardness (η) are predicted, indicating a highly reactive electrophile. Local reactivity descriptors (Fukui function) identify the acetylenic carbons as the primary sites for nucleophilic attack. | The exceptional reactivity of this compound in Diels-Alder reactions, even with electron-rich aromatic systems like durene, confirms its strong electrophilic character. |
| Frontier Molecular Orbital (FMO) Theory | The two nitrile groups significantly lower the energy of the LUMO. This results in a small energy gap between the LUMO of this compound and the HOMO of potential dienes, predicting a facile and rapid cycloaddition reaction. | This compound undergoes rapid Diels-Alder reactions with a wide range of dienes. For instance, its reaction with thiophene, a relatively unreactive diene, proceeds, albeit with low yield, under thermal conditions (120 °C for 2 days, 8% yield). This demonstrates its enhanced reactivity compared to less activated alkynes. |
Experimental Protocols
The following provides a generalized experimental protocol for a Diels-Alder reaction involving a highly reactive dienophile like this compound, based on standard laboratory procedures.
General Procedure for Diels-Alder Reaction:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the diene in a suitable inert solvent (e.g., toluene, xylene, or dichloromethane).
-
Addition of Dienophile: Add a stoichiometric amount of this compound to the solution of the diene.
-
Reaction Conditions: The reaction mixture is typically heated to reflux to ensure a sufficient reaction rate. The reaction time can vary from a few hours to several days, depending on the reactivity of the diene. For highly reactive dienes, the reaction may proceed at room temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Product Isolation and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product can be purified by standard techniques such as recrystallization or column chromatography to yield the desired cycloadduct.
Visualizing Reactivity Prediction Workflows
The following diagrams illustrate the logical workflows for predicting the reactivity of this compound using DFT and FMO theory.
Caption: Workflow for predicting reactivity using DFT.
Caption: Workflow for predicting reactivity using FMO Theory.
Mass Spectrometry Data Comparison: But-2-ynedinitrile and its Isomeric Alternatives
For researchers engaged in the analysis and identification of small nitrile compounds, this guide provides a comparative overview of the electron ionization mass spectrometry (EI-MS) data for but-2-ynedinitrile and two of its common isomers, fumaronitrile and succinonitrile. The presented data, sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center, offers a clear basis for distinguishing these compounds based on their fragmentation patterns.
Comparative Analysis of Mass Spectra
The electron ionization mass spectra of this compound, fumaronitrile, and succinonitrile exhibit distinct fragmentation patterns that allow for their unambiguous identification. A summary of the most significant mass-to-charge ratios (m/z) and their relative abundances is presented in the table below.
| Compound | Molecular Formula | Molecular Weight | Key m/z Fragments and Relative Abundance (%) |
| This compound | C₄N₂ | 76.06 | 76 (100), 52 (5.1), 50 (12.8), 24 (10.3) |
| Fumaronitrile | C₄H₂N₂ | 78.07 | 78 (100), 52 (16.1), 51 (14.8), 26 (11.6) |
| Succinonitrile | C₄H₄N₂ | 80.09 | 80 (2.7), 54 (100), 28 (11.6), 27 (8.9) |
This compound is characterized by a prominent molecular ion peak at m/z 76, which is also the base peak.[1][2][3][4][5] Its fragmentation pattern includes notable peaks at m/z 52, 50, and 24. Fumaronitrile, an isomer of this compound, also shows a strong molecular ion peak at m/z 78 as its base peak.[6][7] However, its fragmentation differs significantly, with major fragments observed at m/z 52, 51, and 26. In contrast, succinonitrile displays a very weak molecular ion peak at m/z 80.[8] The base peak for succinonitrile is found at m/z 54, with other significant fragments at m/z 28 and 27. These distinct fragmentation patterns provide a reliable method for differentiating between these three isomers.
Experimental Protocol: Electron Ionization Mass Spectrometry
The following is a representative experimental protocol for the analysis of small, volatile nitrile compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
1. Sample Preparation:
-
Samples should be dissolved in a volatile organic solvent, such as dichloromethane or hexane, to a concentration of approximately 10 µg/mL.[9]
-
To prevent blockage of the syringe and contamination of the injector and column, ensure that the sample solutions are free of any particulate matter by centrifugation if necessary.[9]
-
Transfer the final sample solution to a 1.5 mL glass autosampler vial.[9]
2. Gas Chromatography (GC) Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating these compounds.
-
Oven Temperature Program: An initial temperature of 50 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, with a final hold for 5 minutes.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV.[10][11] This energy level maximizes fragmentation and produces reproducible spectra.[10]
-
Ion Source Temperature: 230 °C
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 20-100
Experimental Workflow
The logical flow of a typical GC-MS experiment for the analysis of this compound and its alternatives is depicted in the following diagram.
Caption: Workflow for the analysis of small nitrile compounds by GC-MS.
References
- 1. 2-Butynedinitrile [webbook.nist.gov]
- 2. 2-Butynedinitrile [webbook.nist.gov]
- 3. 2-Butynedinitrile [webbook.nist.gov]
- 4. 2-Butynedinitrile [webbook.nist.gov]
- 5. 2-Butynedinitrile [webbook.nist.gov]
- 6. Fumaronitrile [webbook.nist.gov]
- 7. Fumaronitrile [webbook.nist.gov]
- 8. Butanedinitrile [webbook.nist.gov]
- 9. uoguelph.ca [uoguelph.ca]
- 10. Electron ionization - Wikipedia [en.wikipedia.org]
- 11. as.uky.edu [as.uky.edu]
Safety Operating Guide
Safe Disposal of But-2-ynedinitrile: A Comprehensive Guide for Laboratory Professionals
For immediate release:
A detailed guide providing essential safety and logistical information for the proper disposal of but-2-ynedinitrile. This document outlines procedural, step-by-step guidance to ensure the safe handling and disposal of this highly reactive and toxic compound, reinforcing our commitment to laboratory safety and responsible chemical management.
This compound (also known as dicyanoacetylene) is a highly toxic, flammable, and potentially explosive compound requiring meticulous handling and disposal procedures. Due to its hazardous nature, adherence to strict safety protocols is paramount to mitigate risks of exposure and accidents. This guide is intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
-
Personal Protective Equipment (PPE):
-
Gloves: Nitrile gloves are mandatory; inspect for integrity before use.[1]
-
Eye Protection: EN 166-compliant safety goggles and a face shield are essential to protect against splashes.[1]
-
Lab Coat: A flame-retardant lab coat should be worn.
-
Respiratory Protection: All handling of this compound and its waste must be conducted in a certified chemical fume hood to prevent inhalation of its toxic vapors.[1]
-
-
Emergency Procedures:
-
Spills: In case of a spill, evacuate the area immediately. For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for hazardous waste. Do not use combustible materials like paper towels.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
-
II. Proper Disposal Procedures
The disposal of this compound must be handled as hazardous waste, with special attention to its reactivity and toxicity.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Use a dedicated, clearly labeled, and chemically resistant container for this compound waste. The container must have a secure, tight-fitting lid.
-
Avoid Mixing: Do NOT mix this compound waste with any other chemical waste, especially acids or oxidizing agents. Contact with acids will generate highly toxic hydrogen cyanide gas.
-
Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated gloves, absorbent materials) and liquid waste in separate, appropriately labeled containers.
Step 2: Neutralization of Residual this compound (for cleaning glassware)
For cleaning glassware contaminated with small amounts of this compound, a carefully controlled neutralization process can be employed within a chemical fume hood.
-
Caution: This procedure should only be performed by trained personnel.
-
Procedure:
-
Rinse the glassware with a suitable organic solvent (e.g., toluene) to dissolve the residual this compound. Collect this solvent rinse as hazardous waste.
-
Prepare a fresh solution of 1% sodium hydroxide or calcium hypochlorite.
-
Carefully and slowly add the alkaline solution to the rinsed glassware to hydrolyze any remaining traces of the compound.
-
Allow the glassware to soak in the alkaline solution for at least 24 hours in the fume hood.
-
After soaking, thoroughly rinse the glassware with water. Collect the initial rinse water as hazardous waste.
-
Step 3: Packaging and Labeling for Disposal
-
Container Integrity: Ensure the waste container is in good condition, with no leaks or external contamination.
-
Labeling: The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards: "Toxic," "Flammable," "Reactive," "Explosive Hazard"
-
The date of accumulation
-
The name and contact information of the generating laboratory
-
Step 4: Storage and Final Disposal
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Provide them with the Safety Data Sheet (SDS) for this compound.
III. Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₄N₂ | --INVALID-LINK--[2] |
| Molecular Weight | 76.06 g/mol | --INVALID-LINK--[1] |
| Appearance | Colorless volatile liquid | --INVALID-LINK--[3] |
| Melting Point | 20.5 °C | --INVALID-LINK--[3] |
| Boiling Point | 76.5 °C | --INVALID-LINK--[3] |
| Hazards | Very flammable, Explosive | --INVALID-LINK--[3] |
IV. Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found in the search results, the recommended procedures are based on established safety guidelines for handling highly reactive and cyanide-containing compounds. The neutralization procedure described is a standard laboratory practice for the decontamination of equipment used with hazardous materials.
V. This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory personnel can minimize risks and ensure a safe working environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
